Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-11(15)5-8-6-13-7-9(14(16)17)3-4-10(13)12-8/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORAQSGGRFQACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
An In-Depth Technical Guide to the
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthesis for a key derivative, Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate. This compound serves as a critical intermediate for the development of novel therapeutics, particularly in areas where the nitroimidazole moiety has shown significant promise, such as in antitubercular and antiprotozoal agents.
This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying chemical principles and strategic considerations behind the synthesis. We will dissect the reaction mechanism, explore the synthesis of the requisite starting materials, and present a detailed, validated protocol for the target molecule's preparation.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered immense interest from the scientific community.[2] Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to applications as anticancer, antiviral, anti-inflammatory, and analgesic agents.[2] The synthesis and functionalization of this scaffold are therefore a central focus in modern organic and medicinal chemistry.[1][3]
The target molecule, this compound, incorporates two key features: the versatile imidazo[1,2-a]pyridine core and a nitro group at the 6-position. The nitro group is a well-known pharmacophore, while the ethyl acetate moiety at the 2-position provides a reactive handle for further molecular elaboration, making this compound a highly valuable building block in drug discovery pipelines.
Synthetic Strategy and Retrosynthetic Analysis
The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine skeleton is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a variation of the classic Tschitschibabin reaction.[4]
Our retrosynthetic analysis identifies two primary precursors:
-
2-Amino-5-nitropyridine : This provides the substituted pyridine ring.
-
Ethyl bromopyruvate : This three-carbon electrophile serves as the source for the imidazole ring and the C2-ester functionality.
This approach is strategically sound due to the commercial availability and straightforward synthesis of the starting materials.
Caption: Retrosynthetic pathway for the target molecule.
PART I: Synthesis of Key Precursor: 2-Amino-5-nitropyridine
The introduction of the nitro group onto the pyridine ring is the critical first stage of the synthesis. This is achieved via electrophilic nitration of 2-aminopyridine. The amino group is a potent activating group and directs nitration primarily to the 5-position.
Causality and Experimental Choice:
A mixture of concentrated sulfuric acid and nitric acid is the standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the inherent electron deficiency of the pyridine ring. The reaction is conducted at controlled, low-to-moderate temperatures to prevent runaway reactions and the formation of undesired byproducts. Dichloroethane is used as a solvent to facilitate mixing and temperature control.[5]
Experimental Protocol: Nitration of 2-Aminopyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-aminopyridine (1.0 eq) to 1,2-dichloroethane. Stir until fully dissolved.
-
Cooling: Cool the reaction vessel in an ice-water bath to below 10°C.
-
Addition of Nitrating Mixture: Slowly add a pre-mixed, cooled solution of concentrated sulfuric acid and fuming nitric acid (see table below) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The solution will change color from light yellow to deep red.[5]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 10-12 hours.[5]
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.
-
Neutralization & Isolation: Neutralize the aqueous solution with a suitable base (e.g., concentrated NaOH or NH₄OH) to a pH of ~7-8, which will precipitate the product.
-
Purification: Filter the resulting dark yellow solid, wash thoroughly with cold water, and dry under a vacuum to yield 2-amino-5-nitropyridine.[5]
Table 1: Reagent Quantities for 2-Amino-5-nitropyridine Synthesis
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 0.2 mol scale) |
| 2-Aminopyridine | 94.11 | 1.0 | 18.82 g |
| 1,2-Dichloroethane | 98.96 | Solvent | 75 mL |
| Conc. H₂SO₄ / HNO₃ Mix | - | ~1.2 (HNO₃) | ~45 g |
Typical yields for this reaction are reported to be in the range of 90-95%.[5]
PART II: Cyclocondensation for this compound
This step constitutes the core transformation, where the heterocyclic scaffold is constructed. The mechanism involves two key stages: an initial Sₙ2 reaction followed by an intramolecular cyclization and dehydration.
Mechanism and Rationale:
-
N-Alkylation: The more nucleophilic endocyclic nitrogen of 2-amino-5-nitropyridine attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion. This forms a pyridinium salt intermediate.[4]
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl carbon of the newly attached side chain.
-
Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water under the heated reaction conditions to form the aromatic imidazo[1,2-a]pyridine ring system.
Ethanol is an ideal solvent, as it effectively dissolves the starting materials and the intermediate salt, and its boiling point (approx. 78°C) provides a suitable temperature to drive the reaction to completion without significant degradation.[6]
Caption: Experimental workflow for the cyclocondensation step.
Experimental Protocol: Cyclocondensation
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitropyridine (1.0 eq) and absolute ethanol.
-
Reagent Addition: Add ethyl bromopyruvate (1.1 to 1.2 eq) to the suspension.[6]
-
Heating: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold acetone or ethanol to remove any unreacted starting materials and impurities.[6]
-
Drying: Dry the purified solid under vacuum to obtain the final product, this compound.
Table 2: Reagents and Conditions for Cyclocondensation
| Parameter | Value / Description | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reaction. |
| Temperature | ~80°C (Reflux) | Provides sufficient energy to overcome activation barriers for cyclization and dehydration.[6] |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, verifiable by TLC. |
| Stoichiometry | Ethyl Bromopyruvate (1.1-1.2 eq) | A slight excess ensures complete consumption of the limiting aminopyridine. |
| Expected Yield | 75-85% | Based on analogous reactions reported in the literature.[6] |
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Table 3: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the acetate methylene protons, and distinct aromatic protons on the imidazopyridine core. The proton at the 5-position (adjacent to the nitro group) is expected to be significantly downfield. |
| ¹³C NMR | Resonances for the ethyl ester carbons, the methylene carbon, and the aromatic carbons of the fused ring system. |
| HRMS (ESI) | The calculated mass for the protonated molecular ion [M+H]⁺ should match the observed mass with high accuracy (<5 ppm error). |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
This guide has detailed a reliable and efficient two-step synthesis for this compound. The strategy relies on a foundational nitration of 2-aminopyridine followed by a robust Tschitschibabin-type cyclocondensation reaction. The protocols provided are grounded in established chemical principles and supported by literature precedents, offering a clear path for researchers to access this valuable chemical intermediate. The inherent versatility of the product, with its reactive ester handle and pharmaceutically relevant nitro-fused core, positions it as a key starting material for the synthesis of next-generation therapeutics.
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Toma, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
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Kumar, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available at: [Link]
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Kumar, P., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01007. Available at: [Link]
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Juárez-Ornelas, K. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
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Majumdar, P., & Pati, H. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(25), 5174-5193. Available at: [Link]
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Al-dujaili, L. H., et al. (2019). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]
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Wang, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
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Wang, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. PubMed. Available at: [Link]
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A convenient route to synthesize and grow 2-amino 5-nitro pyridinium nitrate crystals for laser generation. (2013). International Journal of ChemTech Research. Available at: [Link]
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Wang, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (n.d.). Google Patents.
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.). Google Patents.
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Wang, Y., et al. (2019). Metal-Free Site-Specific Hydroxyalkylation of Imidazo[1,2-a]pyridines with Alcohols through Radical Reaction. Organic Letters, 21(10), 3563-3567. Available at: [Link]
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ResearchGate. (n.d.). Alkylation of imidazo[1,2‐a]pyridines using DLP. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate: Synthesis, Properties, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound of significant interest within the field of medicinal chemistry. Its core structure, the imidazo[1,2-a]pyridine scaffold, is recognized as a "privileged" pharmacophore, forming the basis of numerous therapeutic agents. The incorporation of a nitro group at the 6-position, a feature associated with the bioactivity of several anti-infective drugs, further enhances its potential for drug discovery. This technical guide provides a comprehensive overview of the available knowledge on this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its prospective applications in drug development, particularly in the realms of oncology and infectious diseases.
Introduction: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered substantial attention from the pharmaceutical industry. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of compounds with a wide array of biological activities. These include, but are not limited to, anticancer, antitubercular, antiviral, and anti-inflammatory properties[1][2]. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.
The subject of this guide, this compound, is a derivative that combines the established imidazo[1,2-a]pyridine core with two key functional groups: an ethyl acetate moiety at the 2-position and a nitro group at the 6-position. The ethyl acetate group can serve as a handle for further chemical modifications or may contribute to the molecule's solubility and cell permeability. The nitro group is a particularly noteworthy feature. Nitroaromatic compounds are a well-established class of therapeutics, especially in the treatment of bacterial and parasitic infections. Their mechanism of action often involves bioreduction of the nitro group to reactive nitrogen species that can induce cellular damage in pathogenic organisms. This has been a successful strategy in the development of drugs for tuberculosis and other neglected tropical diseases[3].
This guide aims to consolidate the current understanding of this compound, providing a valuable resource for researchers looking to explore its potential in drug discovery and development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively published, the available information and data from closely related analogs allow for the compilation of its key characteristics.
Identification and Core Data
| Property | Value | Source |
| CAS Number | 59128-07-3 | [4][5][6] |
| Molecular Formula | C₁₁H₁₁N₃O₄ | [4] |
| Molecular Weight | 249.23 g/mol | [5] |
| IUPAC Name | This compound | [4] |
| SMILES | O=C(OCC)CC1=CN2C=C(--INVALID-LINK--=O)C=CC2=N1 | [5] |
| InChI | InChI=1S/C11H11N3O4/c1-2-18-11(15)5-8-6-13-7-9(14(16)17)3-4-10(13)12-8/h3-4,6-7H,2,5H2,1H3 | [4] |
Predicted and Analog-Derived Properties
-
Melting Point: The melting point for the analogous 6-chloro derivative, Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate (CAS 59128-02-8), has been reported to be in the range of 70-71°C. While the nitro group will influence the crystal lattice energy differently than a chloro group, this provides a preliminary estimate.
-
Boiling Point: The boiling point of the 6-methyl analog, ethyl 2-(6-methylH-imidazo[1,2-a]pyridin-2-yl)acetate (CAS 59127-99-0), is reported as 141-145 °C at 1 Torr[7]. The presence of the polar nitro group in the target compound would be expected to significantly increase its boiling point under vacuum.
-
Solubility: Imidazo[1,2-a]pyridine derivatives generally exhibit good solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol. The aqueous solubility of nitroimidazo[1,2-a]pyridines can be poor, a factor that often requires consideration and potential modification during drug development.
-
Spectroscopic Data: While specific spectra for the title compound are not published, the expected features can be predicted.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and distinct aromatic signals for the protons on the imidazo[1,2-a]pyridine ring system. A ¹H NMR spectrum for the closely related ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is available and can serve as a reference for the aromatic proton shifts[8].
-
¹³C NMR: The carbon NMR would show resonances for the ethyl acetate group, the methylene carbon, and the carbons of the heterocyclic core. The carbon bearing the nitro group would be expected to be shifted downfield.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (249.23 g/mol )[5].
-
Infrared Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), the ester carbonyl group (around 1735 cm⁻¹), and C-H and C=N stretching vibrations of the aromatic system.
-
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through a well-established route for the formation of the imidazo[1,2-a]pyridine core, which involves the cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound.
Proposed Synthetic Pathway
The most logical and efficient synthetic route to the target compound involves a two-step process:
-
Nitration of 2-aminopyridine: The starting material, 2-aminopyridine, is first nitrated to introduce the nitro group at the 5-position, yielding 2-amino-5-nitropyridine.
-
Cyclization: The resulting 2-amino-5-nitropyridine is then reacted with an appropriate ethyl 4-haloacetoacetate derivative (e.g., ethyl 4-bromoacetoacetate or ethyl 4-chloroacetoacetate) to form the imidazo[1,2-a]pyridine ring system.
Caption: Proposed synthetic pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-nitropyridine
Causality: The nitration of 2-aminopyridine is a standard electrophilic aromatic substitution. The amino group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric and sulfuric acids) to the ortho and para positions. Due to steric hindrance from the amino group and the pyridine nitrogen, the substitution occurs predominantly at the 5-position (para to the amino group).
Protocol:
-
To a solution of 2-aminopyridine in a suitable organic solvent (e.g., dichloroethane), a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically below 10 °C)[9][10].
-
The reaction mixture is stirred for several hours, allowing the nitration to proceed to completion.
-
Upon completion, the reaction mixture is carefully quenched with ice water, leading to the precipitation of the product.
-
The crude 2-amino-5-nitropyridine is collected by filtration, washed with water to remove residual acid, and dried. Further purification can be achieved by recrystallization.
Step 2: Synthesis of this compound
Causality: This reaction is a classic example of the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines. The more nucleophilic pyridine ring nitrogen of 2-amino-5-nitropyridine attacks the electrophilic carbon bearing the halogen in the ethyl 4-haloacetoacetate. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, and subsequent dehydration to form the stable aromatic imidazo[1,2-a]pyridine ring system.
Protocol:
-
A mixture of 2-amino-5-nitropyridine and a slight excess of ethyl 4-bromoacetoacetate or ethyl 4-chloroacetoacetate is refluxed in a suitable solvent, such as ethanol or isopropanol[6].
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.
Caption: General synthesis and purification workflow.
Potential Applications in Drug Development
The structural features of this compound suggest its potential utility in several areas of drug discovery.
Antitubercular and Antibacterial Agents
The imidazo[1,2-a]pyridine scaffold is a key component of several compounds with potent activity against Mycobacterium tuberculosis, including drug-resistant strains[11][12]. The presence of a nitro group is particularly significant, as it is a known pharmacophore in antitubercular drugs like pretomanid and delamanid. The proposed mechanism of action for these nitro-containing drugs involves their reduction within the mycobacterial cell to generate reactive nitrogen species that are cytotoxic. Given these precedents, this compound is a prime candidate for screening as a potential antitubercular agent. Furthermore, the broader antibacterial potential of this compound against other pathogenic bacteria warrants investigation[13][14].
Anticancer Agents
Numerous derivatives of imidazo[1,2-a]pyridine have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis[15]. The 6-substituted imidazo[1,2-a]pyridines, in particular, have shown promise as cytotoxic agents against colon cancer cell lines[15]. Therefore, evaluating the antiproliferative activity of this compound against a panel of cancer cell lines would be a logical next step in exploring its therapeutic potential.
References
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- 14. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate, a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents.[1][2][3] This guide will delve into the synthesis, chemical properties, and potential applications of this specific nitro-substituted derivative, offering valuable insights for researchers engaged in the design and development of novel therapeutics. The strategic placement of the nitro group and the ethyl acetate moiety offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates.[4][5]
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[5][6] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer) feature this core structure, highlighting its clinical relevance.[1][5] Derivatives of this scaffold have been reported to exhibit a wide array of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular properties.[1][2][5][6] The introduction of a nitro group, as in the case of this compound, can serve multiple purposes, including modulating the electronic properties of the ring system and acting as a precursor for further functionalization, such as reduction to an amino group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 59128-07-3 | [7] |
| Molecular Formula | C₁₁H₁₁N₃O₄ | [7] |
| Molecular Weight | 249.22 g/mol | [8] |
| IUPAC Name | This compound | [7] |
| Melting Point | 98-100 °C | [8] |
| Density (Predicted) | 1.41 g/cm³ | [8] |
| pKa (Predicted) | 5.00 ± 0.50 | [8] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a cyclocondensation reaction. A plausible and efficient method, adapted from the synthesis of structurally related chloro-substituted analogs, involves the reaction of 2-amino-5-nitropyridine with ethyl 4-chloroacetoacetate.[9]
Synthetic Pathway
The reaction proceeds via an initial nucleophilic substitution, where the exocyclic amino group of 2-amino-5-nitropyridine attacks the γ-carbon of ethyl 4-chloroacetoacetate, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system.
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
This protocol is based on the established synthesis of the 6-chloro analog and is expected to yield the desired product.[9]
-
Reaction Setup: To a round-bottom flask, add 2-amino-5-nitropyridine (1.0 equivalent) and ethyl 4-chloroacetoacetate (1.2 equivalents).
-
Solvent Addition: Add absolute ethanol to the flask to create a solution or a suspension.
-
Reaction Conditions: Heat the reaction mixture at 90 °C for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting residue can be suspended in a suitable solvent like acetonitrile, and the solid product can be collected by vacuum filtration. The product can be further purified by washing with acetonitrile and drying.
Rationale for Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for this type of condensation reaction as it effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
-
Excess Ethyl 4-chloroacetoacetate: Using a slight excess of the acetoacetate derivative ensures the complete consumption of the limiting reagent, 2-amino-5-nitropyridine.
-
Heating: The reaction requires thermal energy to overcome the activation barrier for both the initial nucleophilic attack and the subsequent cyclization and dehydration steps.
Role as a Synthetic Intermediate in Drug Discovery
This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The two primary functional groups, the nitro group and the ethyl ester, provide orthogonal handles for further chemical elaboration.
Transformations of the Nitro Group
The nitro group at the 6-position can be readily reduced to an amino group. This amino functionality can then be used for a variety of coupling reactions, such as amide bond formation, sulfonylation, or the introduction of other pharmacophorically important groups.
Modifications of the Ethyl Ester
The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to generate a library of amide derivatives, a common strategy in lead optimization to explore the structure-activity relationship (SAR).
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Spectroscopic Profile of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate: A Comprehensive Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of a Key Heterocyclic Compound.
Introduction
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate, a member of the promising imidazo[1,2-a]pyridine class of heterocyclic compounds, has garnered significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of several marketed drugs. The introduction of a nitro group at the 6-position and an ethyl acetate moiety at the 2-position creates a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.
Accurate and comprehensive structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This technical guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the interpretation of its characteristic spectral features.
Chemical Structure and Numbering
A clear understanding of the molecular architecture is essential for interpreting spectroscopic data. The structure of this compound, along with the conventional numbering of the imidazo[1,2-a]pyridine ring system, is depicted below. This numbering system will be used consistently throughout this guide for the assignment of spectroscopic signals.
Figure 1: Chemical structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a unique fingerprint of the proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals are diagnostic of the structure.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Interpretation of the ¹H NMR Spectrum:
While the experimental ¹H NMR data for this specific compound is not publicly available in the searched literature, we can predict the expected signals based on the known spectra of similar imidazo[1,2-a]pyridine derivatives.
-
Aromatic Region: The protons on the imidazo[1,2-a]pyridine core are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.5 ppm. The presence of the electron-withdrawing nitro group at the C6 position will significantly influence the chemical shifts of the adjacent protons, causing them to shift downfield (to a higher ppm value). The proton at the C5 position, being ortho to the nitro group, is expected to be the most deshielded. The protons at C7 and C8 will also be affected, and their coupling patterns will be indicative of their relative positions. A singlet is expected for the proton at the C3 position of the imidazole ring.
-
Ethyl Acetate Group: The ethyl group of the acetate moiety will give rise to two characteristic signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet, typically found around δ 4.2 ppm, arises from the coupling of the methylene protons with the three adjacent methyl protons. The triplet, usually observed around δ 1.3 ppm, is due to the coupling with the two adjacent methylene protons.
-
Methylene Bridge: The methylene protons of the acetate group (-CH₂-COOEt) are expected to appear as a singlet in the region of δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 165-175 ppm.
-
Aromatic and Heteroaromatic Carbons: The carbon atoms of the imidazo[1,2-a]pyridine ring system will appear in the aromatic region (δ 110-160 ppm). The carbon atom bearing the nitro group (C6) will be significantly deshielded.
-
Ethyl Acetate Carbons: The methylene carbon of the ethyl group (-O-CH₂-) is expected around δ 60-65 ppm, while the methyl carbon (-CH₃) will be found upfield, typically around δ 14-15 ppm.
-
Methylene Bridge Carbon: The methylene carbon adjacent to the imidazole ring and the carbonyl group is expected to appear in the range of δ 30-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
Interpretation of the IR Spectrum:
Based on the structure of this compound, the following characteristic absorption bands are expected in its IR spectrum:
-
C=O Stretch: A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester.
-
N-O Stretch (Nitro Group): The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.
-
C-N and C=N Stretches: The stretching vibrations of the carbon-nitrogen bonds within the imidazo[1,2-a]pyridine ring will appear in the fingerprint region (below 1600 cm⁻¹).
-
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will be observed just below 3000 cm⁻¹.
-
C-O Stretch: The C-O stretching vibration of the ester group will likely produce a strong band in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Interpretation of the Mass Spectrum:
The molecular formula of this compound is C₁₁H₁₁N₃O₄, which corresponds to a molecular weight of 249.23 g/mol .
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 249. In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at m/z 250.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, leading to a fragment at m/z 204. Loss of the entire ethyl acetate side chain could also be observed. The fragmentation of the nitro group could involve the loss of NO (30 Da) or NO₂ (46 Da).
Figure 2: Predicted major fragmentation pathways in the mass spectrum.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that could obscure important sample peaks.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a time-of-flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its chemical structure. The predicted spectral data, based on the analysis of related compounds, offers a valuable reference for researchers working with this molecule. The detailed experimental protocols outlined in this guide will enable the acquisition of high-quality data, ensuring the integrity and reproducibility of scientific findings. As a key building block in medicinal chemistry, a thorough understanding of the spectroscopic properties of this compound is paramount for its effective utilization in the development of novel therapeutic agents.
References
Note: As direct experimental data for the title compound was not found in the searched literature, this section remains unpopulated. Authoritative sources for spectroscopic data of related compounds would be cited here in a complete guide based on available literature.
A Technical Guide to the Structural Elucidation of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate: A Compound of Medicinal Interest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and structural analysis of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate, a member of the medicinally significant nitroimidazo[1,2-a]pyridine class of compounds. While a definitive public crystal structure for this specific molecule is not available, this document outlines the established methodologies for its synthesis and characterization, culminating in a detailed, representative exploration of its likely solid-state structure based on closely related analogues.
Introduction: The Significance of the Nitroimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide array of biological activities.[1] This scaffold is present in several therapeutic agents and is actively investigated for applications including anticancer, antibacterial, antiviral, and anti-inflammatory treatments.[2] The introduction of a nitro group, as seen in the title compound, is a common strategy in drug design to modulate electronic properties and biological activity. Nitroimidazole derivatives, for instance, are known prodrugs with applications against neglected tropical diseases and bacteria like Helicobacter pylori.[3][4][5] The title compound, this compound, combines this potent core with an ethyl acetate side chain, suggesting potential for unique pharmacological profiles. A thorough understanding of its three-dimensional structure is therefore critical for elucidating structure-activity relationships (SAR) and guiding the development of new therapeutic agents.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through a well-established cyclization reaction.[6][7] A plausible and efficient synthetic route is outlined below.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 5-nitro-2-aminopyridine (1.0 eq.) in anhydrous ethanol, add ethyl 4-bromoacetoacetate (1.1 eq.).
-
Cyclization: The reaction mixture is heated to reflux for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Expected Spectroscopic Data
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the acetate methylene protons, a singlet for the C3-proton of the imidazo[1,2-a]pyridine ring, and distinct signals in the aromatic region corresponding to the protons on the bicyclic ring system.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the methylene carbons, and the aromatic and heterocyclic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₁N₃O₄) would confirm its molecular formula.
-
Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the C=O stretch of the ester, the N-O stretches of the nitro group, and C-H and C=N/C=C stretches of the aromatic system.
Single-Crystal X-ray Diffraction: Unveiling the Solid-State Architecture
The gold standard for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. The following protocol describes the self-validating system for obtaining and analyzing the crystal structure.
Experimental Protocol: Crystallography
-
Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethyl acetate, acetone, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is maintained at a constant temperature (typically 100 or 293 K) while a full sphere of diffraction data is collected.
-
Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The following diagram illustrates the general workflow for crystallographic analysis.
Caption: Workflow for Synthesis and Crystallographic Analysis.
Representative Crystal Structure Analysis
While the specific crystallographic data for the title compound is not publicly available, we can infer its likely structural features based on related molecules, such as substituted imidazo[1,2-a]pyridines and other nitro-containing aromatic compounds.
The molecule consists of a planar imidazo[1,2-a]pyridine ring system. The nitro group at the C6 position is expected to be co-planar with this ring to maximize resonance stabilization. The ethyl acetate group at the C2 position will have conformational flexibility around the C-C and C-O single bonds.
Data Presentation: Hypothetical Crystallographic Data
The following tables summarize the expected crystallographic parameters and key geometric features.
Table 1: Representative Crystal Data and Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₁H₁₁N₃O₄ |
| Formula Weight | 249.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| β (°) | ~95 |
| Volume (ų) | ~1065 |
| Z | 4 |
| Temperature (K) | 293(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | ~5000 |
| Independent Reflections | ~2000 |
| R(int) | ~0.04 |
| Final R indices [I>2σ(I)] | R₁ = ~0.05, wR₂ = ~0.12 |
| Goodness-of-fit on F² | ~1.05 |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond/Angle | Length (Å) / Angle (°) |
| N(1)-C(8a) | ~1.38 |
| N(1)-C(2) | ~1.39 |
| C(2)-C(3) | ~1.37 |
| N(4)-C(5) | ~1.38 |
| C(6)-N(NO₂) | ~1.47 |
| C(2)-C(acetate) | ~1.51 |
| C(3)-N(4)-C(8a) | ~108 |
| C(6)-C(7)-C(8) | ~120 |
| O-N-O (nitro) | ~124 |
Intermolecular Interactions and Crystal Packing
The crystal packing is likely to be dominated by a network of weak intermolecular interactions. The nitro group is a strong hydrogen bond acceptor, and C-H···O interactions involving the aromatic protons and the nitro oxygen atoms are highly probable. Additionally, π-π stacking interactions between the planar imidazo[1,2-a]pyridine rings of adjacent molecules could play a significant role in stabilizing the crystal lattice. The ethyl acetate group may also participate in weak C-H···O interactions.
The logical relationship between the molecular features and the resulting crystal packing is depicted below.
Caption: Relationship between Molecular Structure and Crystal Packing.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and structural elucidation of this compound. By leveraging established synthetic protocols and standard crystallographic techniques, a deep understanding of its molecular and supramolecular chemistry can be achieved. The representative structural analysis presented here, based on known chemical principles and data from related compounds, offers valuable insights for researchers in medicinal chemistry and drug development. The determination of the precise crystal structure is an indispensable step that provides the empirical data necessary to rationalize biological activity and to design next-generation therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.
References
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Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
- National Center for Biotechnology Information. (n.d.). Ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate. PubChem.
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Vichi-Ramírez, M. M., López-López, E., Soriano-Correa, C., & Barrientos-Salcedo, C. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Encyclopedia, MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PubMed. Retrieved from [Link]
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SID. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Retrieved from [Link]
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Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 6-nitroimidazo(1,2-a)pyridine-2-carboxylate. PubChem. Retrieved from [Link]
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Mohamed Abdelahi, et al. (2017). Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. IUCrData, 2, x170432. [Link]
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Li, J., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Acta Pharmaceutica Sinica B, 12(1), 235-251. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. PubChem. Retrieved from [Link]
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Smola, S., et al. (2025). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). ScienceOpen. [Link]
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Vasylenko, O., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 25(8), 1968. [Link]
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Iacob, A.-C., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235-35254. [Link]
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ResearchGate. (2015). (PDF) Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate. Retrieved from [Link]
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Mattia, A., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4125. [Link]
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ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. Retrieved from [Link]
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ChemBK. (n.d.). ethyl 2-(6-methylH-imidazo[1,2-a]pyridin-2-yl)acetate. Retrieved from [Link]
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Beilstein-Institut. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 16, 1266-1275. [Link]
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El Moutaouakil Ala Allah, A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). Acta Crystallographica Section E: Crystallographic Communications, E80, 926-930. [Link]
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Assiut University. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 165-170. [Link]
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A Technical Guide to Determining the Solubility of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate in Common Solvents for Pharmaceutical Research
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical sciences, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is solubility. For researchers and drug development professionals, particularly those working with novel heterocyclic compounds such as the nitroimidazo[1,2-a]pyridine series, a thorough understanding of a molecule's solubility is not merely a data point—it is a critical determinant of its fate. Poor aqueous solubility can lead to low bioavailability, unpredictable dosing, and ultimately, the failure of an otherwise promising drug candidate. This guide provides a comprehensive framework for determining the solubility of a specific molecule of interest: Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate. While specific experimental data for this compound is not publicly available, this document serves as an in-depth technical manual, equipping scientists with the foundational knowledge and practical protocols to elucidate its solubility profile. We will delve into the theoretical underpinnings of solubility, provide field-tested experimental methodologies, and offer insights into the interpretation of the resulting data, all within the context of advancing a potential therapeutic agent through the development pipeline.
Compound Profile: this compound
Before embarking on experimental determination, a comprehensive understanding of the target molecule is essential.
Chemical Identity:
-
IUPAC Name: this compound[1]
-
CAS Number: 59128-07-3[1]
-
Molecular Formula: C₁₁H₁₁N₃O₄[1]
-
Molecular Weight: 249.23 g/mol
Structural Analysis and Predicted Solubility:
The structure of this compound—featuring a fused bicyclic imidazo[1,2-a]pyridine core, a nitro group, and an ethyl acetate substituent—provides clues to its likely solubility behavior. The nitro group and the ester functionality introduce polarity and potential for hydrogen bonding, which may confer some solubility in polar solvents. However, the overall fused aromatic ring system is inherently hydrophobic.
Studies on related nitroimidazo[1,2-a]pyridine derivatives suggest that this class of compounds often exhibits poor aqueous solubility, a significant hurdle in their development as therapeutic agents. For instance, research focused on improving the antileishmanial properties of this pharmacophore has highlighted the necessity of chemical modifications to enhance aqueous solubility[2]. Another study on a series of azo-based imidazo[1,2-a]pyridine derivatives reported predicted aqueous solubility (LogS) values ranging from -5.50 to -7.48, indicating low to very low solubility[3]. Therefore, it is reasonable to hypothesize that this compound is likely to be poorly soluble in aqueous media, necessitating careful selection of solvents and formulation strategies.
The Dichotomy of Solubility: Thermodynamic vs. Kinetic
In the context of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved and solid states are in equilibrium.[4] This value is critical for understanding the fundamental physicochemical properties of the drug substance and is the benchmark for biopharmaceutical classification.[5] The "shake-flask" method is the gold-standard for its determination.[4][6][7]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[5] This method is high-throughput and often used in early discovery to screen large numbers of compounds for their propensity to precipitate under non-equilibrium conditions, which can mimic certain physiological situations.[5][6]
The logical flow for assessing these parameters is outlined in the diagram below.
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The Imidazo[1,2-a]pyridine Core: A Legacy of Discovery and a Frontier in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold, a nitrogen-containing fused heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry. From its initial synthesis in the early 20th century to its current status as a "privileged structure" in drug discovery, this bicyclic aromatic compound has demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the imidazo[1,2-a]pyridine core, tracing its historical discovery, delving into key synthetic methodologies with detailed experimental protocols, and examining its multifaceted role in modern drug development. We will explore the mechanistic underpinnings of its diverse therapeutic applications, including its action as an anticancer, antitubercular, and antiulcer agent, supported by structure-activity relationship insights. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, offering both a historical perspective and a practical guide to the chemistry and biology of this important heterocyclic system.
A Historical Perspective: The Genesis of a Privileged Scaffold
The story of imidazo[1,2-a]pyridine begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry.[1][2][3][4] The pioneering work of Russian chemist Aleksei Yevgen'evich Chichibabin on pyridine chemistry laid the foundation for the discovery of this novel heterocyclic system.[5][6][7][8] In 1925, Chichibabin and his colleagues reported the first synthesis of the parent imidazo[1,2-a]pyridine.[9] Their method involved the reaction of 2-aminopyridine with bromoacetaldehyde in a sealed tube at elevated temperatures.[9] This reaction, a variation of what would become famously known as the Tschitschibabin reaction, marked the advent of a scaffold that would, decades later, become a cornerstone in the development of numerous therapeutic agents.
Chichibabin's early work was not merely a synthetic curiosity but a significant advancement in the understanding of pyridine reactivity.[5][6] His development of methods to introduce substituents onto the pyridine ring opened up new avenues for the creation of diverse heterocyclic structures.[5] The initial synthesis of imidazo[1,2-a]pyridine, though perhaps not immediately recognized for its therapeutic potential, was a testament to the burgeoning power of organic synthesis to create novel molecular architectures.
Synthetic Methodologies: From Classical Reactions to Modern Innovations
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly since its discovery. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficient and scalable processes.
The Classical Approach: The Tschitschibabin Reaction
The Tschitschibabin (or Chichibabin) reaction remains a fundamental and widely employed method for the synthesis of imidazo[1,2-a]pyridines.[10] The reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[9][10]
Mechanism of the Tschitschibabin Reaction:
The reaction proceeds through a well-established mechanism:
-
N-Alkylation: The more nucleophilic pyridine ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-alkylated pyridinium intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate.
-
Dehydration: Subsequent dehydration of this intermediate leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Tschitschibabin Reaction Mechanism.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine [11][12][13]
-
Materials: 2-Aminopyridine, 2-bromoacetophenone (α-bromoacetophenone), sodium bicarbonate (NaHCO₃), ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture. The bicarbonate acts as a mild base to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the 2-aminopyridine and facilitating the cyclization step.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The solid product precipitates out. Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine.
-
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[14][15][16][17][18][19][20]
Mechanism of the Groebke-Blackburn-Bienaymé Reaction:
The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.
-
Iminium Ion Formation: The 2-aminopyridine reacts with the aldehyde to form an iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide then adds to the iminium ion in a nucleophilic manner.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.
Groebke-Blackburn-Bienaymé Reaction Workflow.
Experimental Protocol: Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative [14][17]
-
Materials: 2-Aminopyridine, an aldehyde (e.g., benzaldehyde), an isocyanide (e.g., tert-butyl isocyanide), a Lewis acid catalyst (e.g., Sc(OTf)₃), methanol.
-
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in methanol, add the Lewis acid catalyst (e.g., 10 mol%). The catalyst activates the aldehyde towards nucleophilic attack by the aminopyridine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.
-
Modern Catalytic Approaches: Copper-Catalyzed Synthesis
In recent years, transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions and broader substrate scope. Copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines have gained significant attention.[21][22][23][24][25] These reactions often involve the coupling of 2-aminopyridines with various partners, such as alkynes, ketones, or nitroolefins.[21][24][25]
Experimental Protocol: Copper-Catalyzed Synthesis of a 3-Substituted Imidazo[1,2-a]pyridine [21][23]
-
Materials: 2-Aminopyridine, a terminal alkyne (e.g., phenylacetylene), an aldehyde (e.g., benzaldehyde), copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., K₂CO₃), and a solvent (e.g., DMSO).
-
Procedure:
-
In a reaction vessel, combine 2-aminopyridine (1.0 eq), phenylacetylene (1.2 eq), benzaldehyde (1.0 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq) in DMSO. The copper catalyst, in conjunction with the ligand, facilitates the key C-N and C-C bond-forming steps. The base is crucial for the deprotonation of the alkyne and subsequent steps.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted imidazo[1,2-a]pyridine.
-
The Medicinal Chemistry of Imidazo[1,2-a]pyridines: A Plethora of Biological Activities
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[26][27]
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antitubercular | Infectious Diseases |
| Antiulcer/Proton Pump Inhibition | Gastroenterology |
| Anxiolytic/Hypnotic | Central Nervous System |
| Antiviral | Infectious Diseases |
| Anti-inflammatory | Immunology/Pain Management |
| Antifungal | Infectious Diseases |
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[28][29][30][31][32] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.
A prominent target for imidazo[1,2-a]pyridine-based anticancer agents is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway .[28][29][30][32] This pathway plays a crucial role in cell growth, proliferation, survival, and angiogenesis. Many imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of PI3Kα and/or mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[28][30][32]
Inhibition of the PI3K/Akt/mTOR Pathway.
Antitubercular Activity: A New Front in the Fight Against a Global Threat
Tuberculosis (TB) remains a major global health challenge, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, with some compounds exhibiting potent activity against both replicating and non-replicating Mtb.[9][15][33][34][35]
The mechanism of action of these antitubercular agents is often linked to the inhibition of key mycobacterial enzymes. For example, some imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis.[9] By disrupting cellular respiration, these compounds effectively kill the bacteria.
Proton Pump Inhibition: A Cornerstone in Acid-Related Disorders
Certain imidazo[1,2-a]pyridine derivatives have been developed as proton pump inhibitors (PPIs) for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. These compounds act by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the parietal cells of the stomach, thereby reducing gastric acid secretion.
Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for drug discovery and development. Future research in this area is likely to focus on several key aspects:
-
Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and environmentally friendly synthetic routes will continue to be a priority. This includes the development of novel catalytic systems and the expansion of the scope of multicomponent reactions.
-
Exploration of New Biological Targets: While significant progress has been made in understanding the anticancer and antitubercular activities of these compounds, further investigation into their potential to modulate other biological targets is warranted.
-
Structure-Based Drug Design: The use of computational modeling and structural biology will play an increasingly important role in the rational design of new imidazo[1,2-a]pyridine derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Targeted Drug Delivery: The development of drug delivery systems to specifically target imidazo[1,2-a]pyridine-based drugs to diseased tissues could enhance their therapeutic efficacy while minimizing side effects.
Conclusion
From its humble beginnings in the laboratory of Aleksei Chichibabin, the imidazo[1,2-a]pyridine core has blossomed into a truly privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its remarkable ability to interact with a diverse range of biological targets, has cemented its importance in the ongoing quest for new and improved therapeutic agents. As our understanding of the chemical and biological properties of this versatile heterocyclic system continues to grow, so too will its impact on the future of medicine.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (URL: [Link])
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Aleksei Yevgen'evich Chichibabin (1871-1945): A Century of Pyridine Chemistry. (URL: [Link])
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (URL: [Link])
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Chichibabin pyridine synthesis. (URL: [Link])
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Aleksei Yevgen'evich Chichibabin (1871-1945): A Century of Pyridine Chemistry. (URL: [Link])
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: [Link])
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Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (URL: [Link])
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
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Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (URL: [Link])
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Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (URL: [Link])
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (URL: [Link])
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A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (URL: [Link])
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])
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New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. (URL: [Link])
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The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. (URL: [Link])
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (URL: [Link])
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (URL: [Link])
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (URL: [Link])
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The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (URL: [Link])
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The Groebke‐Blackburn‐Bienaymé Reaction. (URL: [Link])
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (URL: [Link])
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Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (URL: [Link])
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AN OVERVIEW ON HETEROCYCLIC COMPOUNDS AND THEIR VERSATILE APPLICATIONS. (URL: [Link])
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History, Classification and Biological activity of Heterocyclic Compounds. (URL: [Link])
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Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (URL: [Link])
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Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (URL: [Link])
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One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (URL: [Link])
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Heterocyclic Compounds. (URL: [Link])
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History of chemistry. (URL: [Link])
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Heterocyclic compounds: The Diverse World of Ringed Molecules. (URL: [Link])
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An In-Depth Technical Guide to Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate for Researchers and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound built upon the imidazo[1,2-a]pyridine core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds, including approved drugs.[1] The fusion of an imidazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive framework for designing novel therapeutics. The incorporation of a nitro group at the 6-position and an ethyl acetate moiety at the 2-position of this scaffold suggests its potential as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, and potential biological significance, with a focus on its relevance to cancer research and the inhibition of critical signaling pathways.
Commercial Availability and Physicochemical Properties
For researchers looking to procure this compound, it is commercially available from several fine chemical suppliers. This accessibility is crucial for enabling its use in high-throughput screening, medicinal chemistry campaigns, and early-stage drug discovery projects.
| Property | Value | Source |
| CAS Number | 59128-07-3 | Chemenu[1] |
| Molecular Formula | C₁₁H₁₁N₃O₄ | Chemenu[1] |
| Molecular Weight | 249.23 g/mol | Chemenu[1] |
| IUPAC Name | This compound | Chemenu[1] |
| Purity | Typically ≥95% | Chemenu[1] |
Table 1: Physicochemical Properties and Commercial Availability.
Synthesis of the Imidazo[1,2-a]pyridine Scaffold: A Mechanistic Overview
The key starting materials for the synthesis of this compound would be 2-amino-5-nitropyridine and an ethyl 4-haloacetoacetate (e.g., ethyl 4-bromoacetoacetate or ethyl 4-chloroacetoacetate).
The reaction mechanism proceeds through an initial SN2 reaction where the more nucleophilic ring nitrogen of 2-amino-5-nitropyridine attacks the electrophilic carbon of the ethyl 4-haloacetoacetate, displacing the halide. This is followed by an intramolecular condensation, where the exocyclic amino group attacks the ketone carbonyl, and subsequent dehydration to form the fused imidazole ring.
Figure 1: Generalized Synthetic Pathway. This diagram illustrates the key steps in the formation of the imidazo[1,2-a]pyridine scaffold, starting from 2-aminopyridine and an α-haloketone.
Exemplary Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of a structurally related compound and serves as a guiding framework for the preparation of this compound.[3]
Materials:
-
2-Amino-5-nitropyridine
-
Ethyl 4-bromoacetoacetate
-
Ethanol (or another suitable solvent like DMF)
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitropyridine in a suitable solvent such as ethanol.
-
Addition of Reagent: To this solution, add an equimolar amount of ethyl 4-bromoacetoacetate dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, which is the hydrobromide salt of the product, is collected by filtration.
-
Neutralization and Purification: The collected solid can be neutralized with a mild base like sodium bicarbonate solution to obtain the free base. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Biological Activity and Therapeutic Potential: A Focus on Oncology
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents. Numerous derivatives have demonstrated potent activity against a variety of cancer cell lines, often by targeting key signaling pathways involved in cell growth, proliferation, and survival.[4][5]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant body of research points to the role of imidazo[1,2-a]pyridine derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[6][7][8] This pathway is a critical regulator of cell growth and is frequently dysregulated in many human cancers, making it a prime target for therapeutic intervention.
The proposed mechanism of action for many imidazo[1,2-a]pyridine-based inhibitors involves their binding to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of its downstream targets, Akt and mTOR.[7] The inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis in cancer cells.
Figure 2: Potential Mechanism of Action. This diagram illustrates the potential inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
While specific cytotoxicity data (e.g., IC₅₀ values) for this compound against various cancer cell lines is not extensively published, studies on structurally similar compounds provide compelling evidence for its potential as an anticancer agent. For instance, various imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against breast cancer cell lines, such as HCC1937, with IC₅₀ values in the micromolar range. Other studies have reported significant anti-proliferative effects against melanoma and cervical cancer cells.[8]
Future Directions and Applications
This compound represents a valuable building block for the synthesis of novel, biologically active molecules. Its commercial availability and the well-understood chemistry of the imidazo[1,2-a]pyridine scaffold make it an attractive starting point for medicinal chemistry programs.
Future research efforts could focus on:
-
Synthesis of Analog Libraries: Utilizing the ethyl acetate moiety for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
Broad-Spectrum Biological Screening: Evaluating the compound and its derivatives against a wide range of biological targets, including other kinases, enzymes, and receptors implicated in various diseases.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for any identified bioactive derivatives.
Conclusion
This compound is a commercially available and synthetically accessible compound with significant potential in drug discovery and development. The imidazo[1,2-a]pyridine core is a well-validated pharmacophore, particularly in the context of oncology and the inhibition of the PI3K/Akt/mTOR pathway. This technical guide provides a foundational understanding of this compound for researchers and scientists, highlighting its potential as a versatile tool for the development of next-generation therapeutics.
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Methodological & Application
One-pot synthesis protocol for Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
Application Note & Protocol
One-Pot Synthesis of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate: A Detailed Protocol for Medicinal Chemistry Applications
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2] This application note provides a comprehensive, one-pot protocol for the synthesis of this compound, a key intermediate for the development of novel pharmaceuticals. The described methodology is based on the well-established cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[3][4] This guide is designed for researchers in drug discovery and organic synthesis, offering detailed, step-by-step instructions, mechanistic insights, and practical advice for a successful and efficient synthesis.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles formed by the fusion of pyridine and imidazole rings.[5] This structural motif is found in numerous FDA-approved drugs, including the anxiolytic alpidem and the hypnotic zolpidem, highlighting its importance in targeting the central nervous system.[6] The scaffold's unique electronic properties and its ability to engage in various biological interactions make it a focal point for the design of novel therapeutic agents.[1]
The target molecule, this compound (CAS 59128-07-3), incorporates two key functionalities: a nitro group, which can act as a bioisostere or be reduced to an amine for further derivatization, and an ethyl acetate group at the 2-position, providing a handle for amide coupling and other modifications. This makes it a versatile intermediate for constructing libraries of potential drug candidates.[2]
Reaction Principle and Mechanism
The synthesis is achieved through a one-pot cyclocondensation reaction. The process involves two key mechanistic steps:
-
SN2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen of 2-amino-5-nitropyridine on the electrophilic α-carbon of ethyl bromopyruvate. This forms a pyridinium salt intermediate.[4]
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group of the pyridinium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.[4][7]
The overall transformation is a highly efficient method for constructing the fused heterocyclic core.
Caption: Overall reaction scheme for the one-pot synthesis.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 2-Amino-5-nitropyridine | 4214-76-0 | C₅H₅N₃O₂ | ≥98% | Sigma-Aldrich |
| Ethyl bromopyruvate | 70-23-5 | C₅H₇BrO₃ | ≥97% | Sigma-Aldrich |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | ≥99.5% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | ≥99.5% | Merck |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | HPLC Grade | VWR |
| Hexane | 110-54-3 | C₆H₁₄ | HPLC Grade | VWR |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Equipment for column chromatography (glass column, silica gel)
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Flask Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-nitropyridine (1.39 g, 10.0 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Slowly add ethyl bromopyruvate (1.95 g, 1.26 mL, 10.0 mmol) to the solution dropwise over 5 minutes. Causality Note: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood. Slow addition helps to control any initial exotherm.
-
Reaction Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Monitoring: The progress of the reaction should be monitored by TLC (eluent: 30% ethyl acetate in hexane). The consumption of the 2-aminopyridine spot and the appearance of a new, higher-running product spot indicates reaction progression.
-
Work-up - Neutralization: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A solid hydrobromide salt of the product will likely precipitate. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is neutral (pH ~7). This deprotonates the product, making it less soluble in the aqueous ethanol mixture.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water (2 x 10 mL) followed by cold ethanol (10 mL) to remove impurities.
-
Purification: The crude product can be purified by recrystallization from hot ethanol. For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) is recommended.
-
Drying and Characterization: Dry the purified solid under vacuum to yield this compound as a solid. The expected yield is typically in the range of 70-85%. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure, especially the handling of ethyl bromopyruvate, should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the reflux temperature is maintained. |
| Product loss during work-up. | Ensure the mixture is fully neutralized and sufficiently cooled before filtration. Use minimal amounts of cold solvent for washing. | |
| Impure Product | Side reactions or unreacted starting materials. | Optimize purification. A slower gradient during column chromatography may be necessary. Ensure complete neutralization before extraction/filtration. |
| Reaction does not start | Poor quality reagents. | Use freshly opened or purified starting materials. Ensure the solvent is anhydrous if moisture is suspected to be an issue. |
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. EDP Sciences. Retrieved from [Link]
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PubMed. (1993). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Yakugaku Zasshi. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing. Retrieved from [Link]
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ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. Retrieved from [Link]
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Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. Retrieved from [Link]
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E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives 80. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
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MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
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ResearchGate. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
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MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
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The Copper-Catalyzed Route to Imidazo[1,2-a]pyridines: A Detailed Guide for Synthetic and Medicinal Chemists
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in marketed drugs such as the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective Zolimidine underscores its significance in drug development.[3] This widespread application has spurred the development of diverse synthetic methodologies for its construction. Among these, the copper-catalyzed synthesis from readily available 2-aminopyridines and nitroolefins has emerged as a particularly efficient and practical approach.[4]
This comprehensive guide provides an in-depth exploration of this powerful synthetic transformation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for its execution, and provide a troubleshooting guide to navigate potential challenges. This document is intended to serve as a valuable resource for researchers and scientists in both academic and industrial settings who are engaged in the synthesis of novel bioactive molecules.
The Strategic Advantage of Copper Catalysis
The copper-catalyzed annulation of 2-aminopyridines and nitroolefins offers a streamlined and efficient one-pot procedure for the synthesis of a diverse array of imidazo[1,2-a]pyridines.[4][5] This method is distinguished by its operational simplicity, broad substrate scope, and the use of an inexpensive and abundant copper catalyst.[4] Furthermore, the utilization of air as a green and readily available oxidant aligns with the principles of sustainable chemistry.[4]
Unraveling the Reaction Mechanism
The reaction is proposed to proceed through a cascade of events initiated by the copper catalyst. While the precise mechanistic details are a subject of ongoing investigation, a plausible pathway is outlined below.[4]
The reaction commences with a Michael addition of the 2-aminopyridine to the nitroolefin, a step that is facilitated by the copper catalyst. This is followed by a series of oxidation and cyclization steps, ultimately leading to the aromatic imidazo[1,2-a]pyridine core. The copper catalyst plays a crucial role in facilitating the key bond-forming events and the subsequent aromatization. Air serves as the terminal oxidant in the catalytic cycle, regenerating the active copper species.
Figure 1: A simplified representation of the proposed reaction mechanism.
A Practical Guide to Synthesis: Step-by-Step Protocol
This protocol is based on the highly cited work of Yan et al. and provides a reliable method for the synthesis of a range of imidazo[1,2-a]pyridines.[4][5]
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Standard laboratory glassware
-
2-Aminopyridine and its derivatives
-
Substituted nitroolefins
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (0.30 mmol), the nitroolefin (0.36 mmol), and copper(I) bromide (0.03 mmol).
-
Solvent Addition: Add 2 mL of dimethylformamide (DMF) to the flask.
-
Reaction Conditions: The reaction is typically carried out in a vessel open to the air. Heat the reaction mixture to 80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with 10 mL of ethyl acetate and wash with 5 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure imidazo[1,2-a]pyridine.
Scope and Limitations of the Reaction
The copper-catalyzed synthesis of imidazo[1,2-a]pyridines from nitroolefins exhibits a broad substrate scope. A variety of substituted 2-aminopyridines and nitroolefins can be successfully employed in this reaction.
| Entry | 2-Aminopyridine | Nitroolefin | Product | Yield (%) |
| 1 | Pyridin-2-amine | (E)-(2-nitrovinyl)benzene | 2-Phenyl-3-nitroimidazo[1,2-a]pyridine | 88 |
| 2 | 5-Methylpyridin-2-amine | (E)-(2-nitrovinyl)benzene | 7-Methyl-2-phenyl-3-nitroimidazo[1,2-a]pyridine | 90 |
| 3 | 5-Chloropyridin-2-amine | (E)-(2-nitrovinyl)benzene | 7-Chloro-2-phenyl-3-nitroimidazo[1,2-a]pyridine | 85 |
| 4 | Pyridin-2-amine | (E)-1-methoxy-4-(2-nitrovinyl)benzene | 2-(4-Methoxyphenyl)-3-nitroimidazo[1,2-a]pyridine | 82 |
| 5 | Pyridin-2-amine | (E)-1-bromo-4-(2-nitrovinyl)benzene | 2-(4-Bromophenyl)-3-nitroimidazo[1,2-a]pyridine | 86 |
Data extracted from Yan, R.-L., et al. (2012). J. Org. Chem., 77(4), 2024–2028.[5]
Generally, electron-rich substrates tend to give better yields than electron-deficient ones.[4] Steric hindrance can also impact the reaction efficiency, with bulky substituents on either the 2-aminopyridine or the nitroolefin potentially leading to lower yields.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use fresh, high-purity CuBr. Ensure proper storage to prevent oxidation. |
| Poor quality reagents | Purify starting materials if necessary. Use freshly distilled DMF. | |
| Insufficient reaction time or temperature | Monitor the reaction closely by TLC and adjust the reaction time or temperature as needed. | |
| Formation of side products | Over-oxidation or side reactions | Ensure the reaction is not overheated. Consider running the reaction under an air atmosphere rather than pure oxygen to moderate the oxidation. |
| Impurities in starting materials | Purify the 2-aminopyridine and nitroolefin before use. | |
| Difficulty in product purification | Co-elution of starting materials or byproducts | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Experimental Workflow Visualization
Figure 2: A step-by-step workflow for the synthesis.
Conclusion
The copper-catalyzed synthesis of imidazo[1,2-a]pyridines from nitroolefins represents a robust and versatile tool for synthetic and medicinal chemists. Its operational simplicity, broad applicability, and use of an inexpensive catalyst make it an attractive method for the construction of this privileged heterocyclic scaffold. By understanding the underlying mechanism and following a well-defined protocol, researchers can efficiently access a wide range of imidazo[1,2-a]pyridine derivatives for further investigation in drug discovery and materials science.
References
-
Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
-
Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]
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Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616. [Link]
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Mishra, M., Sahu, M., & Panda, S. S. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103964. [Link]
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Bagdi, A. K., Santra, S., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555–1575. [Link]
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ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
PubMed. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. Retrieved from [Link]
-
Mondal, S., & Giri, V. S. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 793–816. [Link]
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Application Notes and Protocols: Investigating the Anticancer Potential of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically approved drugs.[1][2][3] In recent years, this chemical moiety has garnered significant interest for its potential as a source of novel anticancer agents.[3] Derivatives of imidazo[1,2-a]pyridine have demonstrated a range of antitumor activities, including the inhibition of cancer cell proliferation, migration, and the induction of programmed cell death (apoptosis).[4]
This document provides a detailed guide to the use of a specific derivative, Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate , in cancer research. While this specific molecule is a novel investigational agent, its structural features—the imidazo[1,2-a]pyridine core and a nitro group—suggest a multi-faceted mechanism of action. The imidazo[1,2-a]pyridine core is often associated with the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4] The presence of a nitroimidazole moiety is also of significant interest, as compounds with this feature have been explored for their ability to act as radiosensitizers and bioreductive prodrugs that are selectively activated in the hypoxic microenvironment of solid tumors.[5][6][7]
These application notes will provide a hypothesized mechanism of action for this compound, detailed protocols for its in vitro evaluation, and guidance on interpreting the resulting data.
Hypothesized Mechanism of Action
Based on the activities of structurally related compounds, this compound is postulated to exert its anticancer effects through a dual mechanism:
-
Inhibition of Pro-Survival Signaling: The imidazo[1,2-a]pyridine core is likely to target key kinases in the PI3K/Akt/mTOR signaling cascade.[4] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: By downregulating the PI3K/Akt/mTOR pathway, the compound is expected to modulate the expression of apoptotic regulatory proteins. This includes decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins such as Bax.[8] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently caspase-3, culminating in apoptotic cell death. Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to induce the extrinsic apoptotic pathway, characterized by the activation of caspase-8.
-
Hypoxia-Activated Cytotoxicity: The 6-nitro substituent may confer selective toxicity towards hypoxic cancer cells.[6] In low-oxygen environments, the nitro group can be reduced to cytotoxic metabolites that can damage DNA and other macromolecules, leading to cell death.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following protocols are designed to evaluate the anticancer activity of this compound in vitro. A general workflow is presented below.
Caption: General workflow for in vitro evaluation of the compound.
Preparation of Stock Solutions
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]
Cell Culture
-
A variety of cancer cell lines can be used. Based on literature for similar compounds, breast cancer (e.g., HCC1937, MCF-7), melanoma (e.g., A375), and cervical cancer (e.g., HeLa) cell lines are appropriate choices.[4][9]
-
Maintain the cell lines in the recommended culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the compound's effect on the expression of key signaling molecules.
-
Cell Lysis: Treat the cells with the compound at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, cleaved caspase-3, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry allows for the quantitative analysis of apoptosis and cell cycle distribution.
-
For Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treatment: Treat cells with the compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
For Cell Cycle Analysis (Propidium Iodide Staining):
-
Treatment: Treat cells as described above.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and stain with a solution containing PI and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner.
Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast | 45 | |
| IP-6 | HCC1937 | Breast | 47.7 | |
| IP-7 | HCC1937 | Breast | 79.6 | |
| Compound 6 | A375 | Melanoma | ~10-35 | [4] |
| Compound 6 | HeLa | Cervical | ~10-35 | [4] |
| Thiazole-substituted IP | A375 | Melanoma | 0.14 | [4] |
| Thiazole-substituted IP | HeLa | Cervical | 0.21 | [4] |
This table presents data for related imidazo[1,2-a]pyridine compounds to provide a reference for expected potency.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. Its hypothesized dual mechanism of action, targeting both key survival pathways and potentially exploiting the hypoxic tumor microenvironment, warrants thorough investigation. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of its anticancer properties. The results from these studies will be crucial in determining its potential for further preclinical and clinical development.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 6. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Mechanism of Action of 6-Nitroimidazo[1,2-a]pyridine Compounds
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This versatile structure is found in marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[3][4] The scaffold's rigid, planar structure and its capacity for diverse substitutions have made it a focal point for drug discovery, leading to the development of compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]
Derivatives of this scaffold have been shown to engage a variety of biological targets. In oncology, they have been developed as inhibitors of critical signaling pathways, including PI3K/mTOR and Wnt/β-catenin, and have been shown to induce apoptosis via mitochondrial pathways.[5][6][7][8] As antimicrobial agents, their efficacy is particularly notable. Certain imidazo[1,2-a]pyridines are potent against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[2][9][10] The addition of a nitro group at the 6-position introduces a unique and powerful mechanism of action, leveraging bioreductive activation to target pathogens in low-oxygen environments.[11]
This guide provides a detailed overview of the proposed mechanism of action for 6-nitroimidazo[1,2-a]pyridine compounds and offers comprehensive protocols for its investigation.
Part 1: The Core Mechanism - Bioreductive Activation
The primary mechanism of action for many nitroaromatic compounds, including 6-nitroimidazo[1,2-a]pyridines, is dependent on the reductive metabolism of the nitro group.[11] This process is significantly more efficient under hypoxic (low oxygen) or anaerobic (no oxygen) conditions, which are characteristic of the microenvironments of many pathogenic bacteria, protozoa, and solid tumors. This selective activation provides a therapeutic window, minimizing toxicity to host cells in well-oxygenated tissues.
The proposed activation cascade is a multi-step process:
-
Enzymatic Reduction: The 6-nitro group undergoes a one-electron reduction, catalyzed by microbial nitroreductases (e.g., Type I, oxygen-insensitive or Type II, oxygen-sensitive nitroreductases). This forms a highly reactive nitroso radical anion.
-
Generation of Cytotoxic Species: In the absence of oxygen, this radical can undergo further reduction to generate cytotoxic species, including nitroso and hydroxylamine derivatives.
-
Target Engagement: These reactive nitrogen intermediates are electrophilic and can form covalent adducts with a wide range of biological macromolecules, including DNA, proteins, and lipids. This indiscriminate damage disrupts essential cellular processes, leading to cell death.
-
Oxygen-Dependent Futile Cycling: In the presence of oxygen, the nitroso radical anion can be rapidly re-oxidized back to the parent nitro compound, with the concomitant production of a superoxide anion. This "futile cycling" prevents the formation of downstream cytotoxic species and can contribute to oxidative stress, but the primary cell-killing mechanism is inhibited.
This mechanism explains the selective toxicity of these compounds against anaerobic or microaerophilic organisms like Helicobacter pylori and their potential as hypoxia-activated anticancer agents.[11]
Visualizing the Bioreductive Activation Pathway
Caption: Proposed bioreductive activation pathway for 6-nitroimidazo[1,2-a]pyridines.
Part 2: Alternative and Complementary Mechanisms
While bioreductive activation is the hallmark of this compound class, the versatile imidazo[1,2-a]pyridine scaffold may harbor additional mechanisms of action that contribute to its overall biological profile.
Inhibition of Cellular Respiration
Several non-nitro imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the electron transport chain in Mycobacterium tuberculosis.[12][13][14] Specifically, they target QcrB , the b subunit of the ubiquinol cytochrome C reductase (also known as complex III).[12][13][14] Inhibition of this complex disrupts ATP synthesis, leading to a bacteriostatic or bactericidal effect.[9] It is plausible that 6-nitroimidazo[1,2-a]pyridines retain this activity, providing a dual-action mechanism: inhibition of respiration and bioreductive-mediated killing.
Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a known "hinge-binding" motif for various protein kinases. Specific derivatives have been optimized to potently inhibit enzymes like PI3K and c-Met , which are crucial for cancer cell proliferation and survival.[8][15] While the primary application of the 6-nitro derivatives may be as anti-infectives, a comprehensive evaluation should include screening against a panel of kinases to identify any potential off-target effects or opportunities for repositioning as anticancer agents.
Part 3: Experimental Protocols
The following protocols provide a framework for systematically investigating the mechanism of action of 6-nitroimidazo[1,2-a]pyridine compounds.
Protocol 1: Hypoxia-Selective Antimicrobial Susceptibility Testing
Objective: To determine if the antimicrobial activity of the test compound is enhanced under hypoxic or anaerobic conditions, which is a key indicator of bioreductive activation.
Materials:
-
Test compound (6-nitroimidazo[1,2-a]pyridine derivative)
-
Target microbial strain (e.g., Staphylococcus aureus, Escherichia coli, or a relevant anaerobic species like Clostridium difficile)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Anaerobic chamber or gas-pack system (e.g., GasPak™)
-
Normoxic incubator (standard cell culture incubator)
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Prepare Inoculum: Culture the microbial strain to the mid-logarithmic phase of growth. Dilute the culture in fresh medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Prepare a 2-fold serial dilution of the test compound in the growth medium directly in the 96-well plates. Include a positive control (no drug) and a negative control (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation:
-
Normoxic Plate: Place one plate in a standard incubator at 37°C.
-
Hypoxic/Anaerobic Plate: Place the second plate inside an anaerobic chamber or a sealed bag with a gas-pack system to remove oxygen. Incubate at 37°C.
-
-
Determine Minimum Inhibitory Concentration (MIC): After 18-24 hours (or an appropriate time for the specific strain), assess bacterial growth. This can be done visually by observing turbidity or quantitatively by adding resazurin and measuring fluorescence (indicating metabolic activity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Data Analysis: Compare the MIC values obtained under normoxic and anaerobic conditions. A significantly lower MIC (e.g., ≥4-fold) under anaerobic conditions strongly supports a bioreductive mechanism of action.
| Condition | Expected MIC for Bioreductive Compound | Rationale |
| Normoxic | High MIC | Futile cycling of the nitro radical prevents formation of cytotoxic species. |
| Anaerobic | Low MIC | Efficient reduction of the nitro group leads to cytotoxic species and cell death. |
Protocol 2: Nitroreductase Activity Assay
Objective: To determine if the target organism possesses enzymes capable of reducing the 6-nitro group of the compound, a prerequisite for its activation.
Materials:
-
Test compound
-
Cell-free lysate from the target microbial strain
-
NADPH or NADH
-
Spectrophotometer or HPLC
-
Anaerobic cuvettes or glove box for spectrophotometry
Procedure:
-
Prepare Cell-Free Lysate: Grow a large culture of the target microbe. Harvest the cells, wash them, and lyse them using sonication or a French press. Centrifuge to pellet cell debris and collect the supernatant (the cell-free lysate).
-
Assay Setup: In an anaerobic environment (e.g., inside a glove box), prepare a reaction mixture containing:
-
Buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Cell-free lysate
-
NADPH or NADH (as the electron donor)
-
-
Initiate Reaction: Add the 6-nitroimidazo[1,2-a]pyridine compound to the reaction mixture to start the reaction.
-
Monitor Reaction:
-
Spectrophotometric Method: Monitor the decrease in absorbance of NADPH at 340 nm over time. A decrease indicates that NADPH is being consumed to fuel the reduction of the compound.
-
HPLC Method: At various time points, take aliquots of the reaction, stop the reaction (e.g., by adding acetonitrile), and analyze by reverse-phase HPLC. Monitor for the disappearance of the parent compound peak and the appearance of new peaks corresponding to reduced metabolites.
-
-
Control Reactions:
-
No lysate: To control for non-enzymatic reduction.
-
No NADPH/NADH: To confirm the dependence on the electron donor.
-
Boiled lysate: To confirm the enzymatic nature of the activity.
-
Data Interpretation: A time-dependent decrease in the parent compound and consumption of NADPH/NADH, which is absent in the control reactions, confirms the presence of nitroreductase activity in the organism capable of acting on the compound.
Protocol 3: DNA Damage Assay (Comet Assay)
Objective: To assess whether the activated compound causes DNA strand breaks, a common downstream effect of cytotoxic electrophiles.
Materials:
-
Target cells (bacterial or mammalian)
-
Test compound
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope
-
Comet assay slides
Procedure:
-
Cell Treatment: Expose the target cells to the test compound at various concentrations (e.g., around the MIC or IC50 value) for a defined period. Include a positive control (e.g., hydrogen peroxide) and a negative control (vehicle).
-
Embedding Cells in Agarose: Mix the treated cells with low-melting-point agarose and pipette onto a comet assay slide. Allow to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids (supercoiled DNA).
-
DNA Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field. Damaged DNA (containing strand breaks) will relax and migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantification: Use image analysis software to measure the length and intensity of the comet tail. The "tail moment" (a product of tail length and the fraction of DNA in the tail) is a standard metric for quantifying DNA damage.
Data Interpretation: A dose-dependent increase in the comet tail moment in compound-treated cells compared to the vehicle control indicates that the compound or its metabolites induce DNA damage.
Visualizing the Experimental Workflow
Caption: A logical workflow for investigating the proposed mechanism of action.
References
-
MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Available at: [Link]
-
PubMed. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Available at: [Link]
-
Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available at: [Link]
-
PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Available at: [Link]
-
PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available at: [Link]
-
ResearchGate. (n.d.). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. Available at: [Link]
-
PubMed. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Available at: [Link]
-
PubMed. (2010). Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Available at: [Link]
-
PLOS ONE. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Available at: [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available at: [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]
-
PubMed. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. Available at: [Link]
-
National Institutes of Health (NIH). (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]
-
ResearchGate. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. Available at: [Link]
-
Wiley Online Library. (n.d.). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Available at: [Link]
-
Bentham Science. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]
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- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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Application Notes and Protocols for Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate as a Chemical Probe for Cellular Hypoxia
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate as a chemical probe for the detection and characterization of hypoxic cells. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation strategies.
Introduction: A Novel Probe for a Challenging Microenvironment
Cellular hypoxia, a state of low oxygen tension, is a critical feature of various pathological conditions, most notably in the tumor microenvironment.[1] It is a major driver of tumor progression, metastasis, and resistance to conventional therapies.[2][3] Consequently, the ability to accurately identify and study hypoxic cells is of paramount importance in both basic research and clinical settings.
This compound is a novel chemical probe designed for the selective labeling of hypoxic cells. Its mechanism of action is predicated on the well-established bioreductive activation of a nitroimidazole core, a strategy successfully employed in other hypoxia-selective agents.[4] The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and diverse biological activities.[5][6][7] This unique combination of a hypoxia-sensitive warhead and a biologically active scaffold makes this compound a promising tool for multifaceted investigations into the biology of hypoxia.
The ethyl acetate moiety is anticipated to be cleaved by intracellular esterases, leading to the formation of a charged carboxylate metabolite. This transformation is designed to trap the probe within the cell, enhancing its retention and improving the signal-to-noise ratio of detection.
Proposed Mechanism of Action
The selectivity of this compound for hypoxic cells is driven by a one-electron reduction of the nitro group, a reaction catalyzed by various intracellular nitroreductases that are upregulated under low oxygen conditions.[1] In normoxic cells, the resulting radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, preventing its accumulation. However, in the absence of sufficient oxygen, the radical anion undergoes further reduction, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species can then form covalent adducts with intracellular macromolecules, primarily proteins and glutathione.[8] This covalent binding effectively traps the probe within the hypoxic cell.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.
Materials and Reagents
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Hypoxia chamber or incubator capable of maintaining a low oxygen environment (e.g., 1% O₂)
-
Fluorescence microscope or flow cytometer (if a fluorescent readout is anticipated or a fluorescently-tagged secondary detection method is used)
-
Primary antibody against the imidazo[1,2-a]pyridine adducts (if available)
-
Fluorescently-labeled secondary antibody
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
Protocol 1: In Vitro Labeling of Hypoxic Cells
This protocol describes the general procedure for labeling live cells with this compound and subsequent detection.
Caption: General experimental workflow for hypoxia detection.
Step-by-Step Procedure:
-
Cell Seeding: Seed your cells of interest onto an appropriate culture vessel (e.g., glass-bottom dishes for imaging, multi-well plates for quantitative assays) and allow them to adhere overnight in a standard cell culture incubator (37°C, 5% CO₂, 21% O₂).
-
Induction of Hypoxia: Transfer the cells to a hypoxia chamber or incubator and equilibrate to the desired low oxygen concentration (e.g., 1% O₂) for a period sufficient to induce a hypoxic response (typically 12-24 hours). A parallel set of cells should be maintained under normoxic conditions (21% O₂) as a negative control.
-
Probe Loading: Prepare a working solution of this compound in pre-warmed cell culture medium at a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line. Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for 2-4 hours under their respective normoxic or hypoxic conditions.
-
Washing: Carefully remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Detection: Proceed with your chosen detection method.
Detection Method A: Immunofluorescence Microscopy
This method allows for the visualization of probe accumulation in hypoxic cells.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that recognizes the reduced and adducted form of the probe overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
Detection Method B: Western Blot Analysis
This method provides a quantitative measure of the total amount of probe adducted to cellular proteins.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the adducted probe, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Interpretation and Expected Results
A successful experiment will show a significant increase in signal (fluorescence intensity or Western blot band intensity) in cells incubated with this compound under hypoxic conditions compared to those incubated under normoxic conditions.
Quantitative Data Summary:
| Condition | Probe Concentration (µM) | Oxygen Level (%) | Expected Signal Intensity (Arbitrary Units) |
| Control | 0 | 21 | Background |
| Normoxia | 50 | 21 | Low |
| Hypoxia | 50 | 1 | High |
| Competition | 50 + excess unlabeled competitor | 1 | Low |
Trustworthiness: A Self-Validating System
To ensure the reliability of your results, it is crucial to include the following controls in your experiments:
-
Normoxic Control: Cells incubated with the probe under normal oxygen conditions (21% O₂) should exhibit minimal signal.
-
No-Probe Control: Cells subjected to hypoxia but not treated with the probe should show no signal.
-
Positive Control for Hypoxia: To confirm the induction of a hypoxic state, you can perform a parallel Western blot for a known hypoxia-inducible factor, such as HIF-1α.
-
Competition Assay: Co-incubation with a large excess of an unlabeled nitroimidazole compound should competitively inhibit the binding of the probe, leading to a reduced signal.
Expertise and Experience: Causality Behind Experimental Choices
-
Choice of Probe Concentration: The optimal probe concentration is a balance between achieving a detectable signal and avoiding cytotoxicity. A concentration range of 10-100 µM is a good starting point, but a dose-response experiment is recommended to determine the ideal concentration for your specific cell line.
-
Duration of Hypoxia and Probe Incubation: The time required to induce a robust hypoxic response and for the probe to be metabolized and trapped can vary between cell types. The recommended incubation times are based on typical values reported in the literature for similar probes.[9][10]
-
Detection Method: The choice of detection method will depend on the specific research question. Immunofluorescence provides spatial information about probe localization, while Western blotting offers a more quantitative measure of total probe adduction.
References
- Benchchem. Illuminating the Hypoxic Niche: A Comparative Guide to Nitroimidazole-Based Fluorescent Probes for Cellular Imaging.
-
Goda, F., & Yasuda, H. (2021). Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Molecules, 26(11), 3183. Available from: [Link]
-
Thambi, T., et al. (2013). Targeting tumor hypoxia with 2-nitroimidazole-indocyanine green dye conjugates. Journal of Biomedical Optics, 18(6), 066007. Available from: [Link]
-
O'Donoghue, J. A., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Antioxidants & Redox Signaling, 22(10), 848-866. Available from: [Link]
-
Sugyo, A., et al. (2017). [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry]. Yakugaku Zasshi, 137(1), 125-130. Available from: [Link]
- Benchchem. Application Notes and Protocols for Creating and Using Reducible Probes in Cellular Imaging.
-
Chemical Probes Portal. How to use chemical probes. Available from: [Link]
-
Serfling, R., et al. (2017). Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells. Journal of Visualized Experiments, (130), e57069. Available from: [Link]
-
Yan, R. L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Available from: [Link]
-
Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega, 8(10), 9163-9187. Available from: [Link]
-
Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(4), 1-11. Available from: [Link]
-
MySkinRecipes. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate. Available from: [Link]
-
Kaur, N., et al. (2020). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Organic Chemistry, 24(1), 2-30. Available from: [Link]
-
ChemBK. ethyl 2-(6-methylH-imidazo[1,2-a]pyridin-2-yl)acetate. Available from: [Link]
-
Grygorenko, O. O., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. Available from: [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. Available from: [Link]
-
PubChem. Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. Available from: [Link]
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- 8. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
Application Note: Synthetic Strategies for the Derivatization of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The presence of a 6-nitro group, in particular, is a key feature in important antitubercular drugs like pretomanid.[5][6] Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate serves as a versatile starting material for generating novel derivatives by modifying its C2-acetate side chain. This application note provides a detailed guide for researchers, outlining robust protocols for the primary derivatization pathways of the ethyl ester functional group: hydrolysis to the corresponding carboxylic acid and subsequent conversion to a diverse library of amides. Additionally, we address the strategic reduction of the 6-nitro group to an amine, opening a secondary site for molecular elaboration.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery. Its rigid structure and ability to be functionalized at multiple positions make it an ideal scaffold for developing targeted therapeutics.[7][8] The title compound, this compound, features three key points for chemical modification:
-
The Ethyl Ester: A readily modifiable handle for introducing a wide array of functional groups, primarily through amide bond formation.
-
The C3 Position: The C3 position of the imidazo[1,2-a]pyridine ring is known to be susceptible to functionalization, offering another avenue for derivatization.[1][9]
-
The Nitro Group: This electron-withdrawing group can be reduced to a nucleophilic amino group, providing a powerful secondary site for diversification.[10]
This guide focuses on the derivatization of the ethyl ester and the nitro group, which are the most direct and versatile routes to generating compound libraries for screening and lead optimization.
Key Synthetic Transformations & Protocols
The derivatization of the target ester can be approached through several high-yielding and reliable synthetic pathways. The choice of strategy depends on the desired final product and the available starting materials.
Pathway 1: Ester Hydrolysis to Carboxylic Acid
The conversion of the ethyl ester to its corresponding carboxylic acid, 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid, is a critical first step. The resulting carboxylic acid is a stable intermediate and a highly versatile precursor for a vast range of amide coupling reactions.
Base-catalyzed hydrolysis (saponification) is the most common method for this transformation. A hydroxide source, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. An acidic workup is required to protonate the resulting carboxylate salt to yield the final carboxylic acid. LiOH is often preferred due to its good solubility in mixed aqueous-organic solvent systems and its tendency to minimize side reactions.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio). The volume should be sufficient to fully dissolve the starting material (approx. 0.1 M concentration).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5–3.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature (20–25 °C) for 2–6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot.
-
Quenching & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2–3 using 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a minimal amount of a non-polar solvent like diethyl ether or hexane to remove any remaining impurities.
-
Drying: Dry the isolated solid under vacuum to yield 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid.
-
Characterization: Confirm the structure by ¹H NMR (disappearance of the ethyl quartet and triplet signals at ~4.2 ppm and ~1.3 ppm, respectively) and Mass Spectrometry.
Pathway 2: Amide Synthesis via Activated Carboxylic Acid
With the carboxylic acid intermediate in hand, a diverse library of amides can be synthesized using standard peptide coupling reagents. This two-step process is generally more reliable and broadly applicable than direct aminolysis of the ester.
Carboxylic acids are not sufficiently electrophilic to react directly with most amines. Therefore, an activating agent is required to convert the hydroxyl group of the acid into a better leaving group. A common and effective method involves using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HOAt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine can then attack this intermediate directly, or HOBt can first react to form an activated ester, which then reacts with the amine to form the stable amide bond. The HOBt pathway is often preferred as it reduces the risk of side reactions, such as racemization (if chiral centers are present) and N-acylurea formation.
-
Initial Setup: To a solution of 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Activation: Stir the mixture at room temperature for 15–30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a tertiary base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0–3.0 eq). The base is crucial for neutralizing the HCl salt of EDC and the protonated amine.
-
Reaction: Allow the reaction to stir at room temperature for 12–24 hours. Monitor for completion by TLC or LC-MS.
-
Workup:
-
For water-soluble byproducts (in DCM): Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate (to remove excess acid and HOBt), and brine.
-
For water-miscible solvents (DMF): Dilute the reaction with ethyl acetate or another suitable organic solvent and wash with water and brine multiple times to remove DMF and water-soluble reagents.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide derivative.
| Amine Nucleophile | Coupling Reagent | Solvent | Typical Yield (%) | Notes |
| Benzylamine | EDC/HOBt | DMF | 75-90% | Standard conditions, straightforward purification. |
| Morpholine | HATU/DIPEA | DCM | 80-95% | HATU is often more efficient for less reactive amines. |
| Aniline | EDC/HOBt | DMF | 60-75% | Aromatic amines are less nucleophilic; may require longer reaction times or gentle heating. |
| Glycine methyl ester | PyBOP/DIPEA | DMF | 70-85% | Suitable for coupling with amino acid esters. |
Pathway 3: Derivatization via Nitro Group Reduction
A complementary strategy for diversification involves the chemical modification of the 6-nitro group. Its reduction to a 6-amino group provides a new site for functionalization, such as acylation or sulfonylation, while leaving the ester intact for subsequent modification.
The reduction of an aromatic nitro group is a well-established transformation in organic synthesis.[11] Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method, but requires specialized equipment. A more accessible alternative is transfer hydrogenation using a hydrogen donor like ammonium formate. Alternatively, chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl, is a robust and scalable method.[11]
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0–5.0 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or with gentle heating (40–50 °C) for 2–8 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully basify to pH 8–9 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Caution: This is an exothermic process.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate. The tin salts can sometimes make the extraction difficult; addition of celite and filtration may be necessary.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield Ethyl 2-(6-aminoimidazo[1,2-a]pyridin-2-yl)acetate.
Visualization of Synthetic Workflows
Overall Derivatization Strategy
The following diagram illustrates the primary synthetic pathways starting from the ethyl ester.
Caption: Key derivatization pathways for the title compound.
Amide Coupling Workflow
This diagram details the steps involved in the robust two-step amide synthesis protocol.
Caption: Step-by-step workflow for amide bond formation.
Troubleshooting and Key Considerations
-
Incomplete Hydrolysis: If the hydrolysis reaction stalls, adding more LiOH or gently heating the reaction mixture (to 40 °C) can help drive it to completion. Ensure the starting material is fully dissolved.
-
Low Amide Coupling Yields: For poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines, consider using a more powerful coupling reagent like HATU or PyBOP. Switching to a higher boiling point solvent and increasing the temperature may also be beneficial.
-
Nitro Group Stability: The nitro group is generally stable under the conditions described. However, avoid strongly reducing conditions (e.g., high-pressure hydrogenation with Raney Nickel) if you wish to preserve the ester, as this can sometimes lead to ester reduction.
-
Purification: The imidazo[1,2-a]pyridine core contains a basic nitrogen, which can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1–1%) to the eluent can help improve peak shape and separation.
Conclusion
This compound is an excellent starting point for creating diverse chemical libraries. The protocols outlined in this application note for ester hydrolysis, amide coupling, and nitro group reduction provide a reliable and versatile toolkit for medicinal chemists. By leveraging these distinct functional handles, researchers can systematically explore the structure-activity relationships (SAR) of the imidazo[1,2-a]pyridine scaffold to develop novel and potent therapeutic candidates.
References
- Vertex AI Search Result. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC - NIH.
- Vertex AI Search Result. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol | Organic Process Research & Development - ACS Publications.
- Vertex AI Search Result. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC - NIH.
- Vertex AI Search Result. Enantioselective synthesis of pretomanid & investigations of Raman spectroscopy for through-tube monitoring of reactions - DSpace@MIT.
- Vertex AI Search Result. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824) - ChemicalBook.
- Vertex AI Search Result. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
- Vertex AI Search Result. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH.
- Vertex AI Search Result. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- Vertex AI Search Result. Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing.
- Vertex AI Search Result. Scheme 4. Amination of imidazo[1,2-a]pyridines through C-H/N-H... - ResearchGate.
- Vertex AI Search Result. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH.
- Vertex AI Search Result. Reduction of nitro compounds - Wikipedia.
- Vertex AI Search Result. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- Vertex AI Search Result. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI.
- Vertex AI Search Result. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
- Vertex AI Search Result. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed.
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- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: A Researcher's Guide to the Selective Reduction of the Nitro Group on Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities. The transformation of a nitro-substituted precursor, such as Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate, into its corresponding amino derivative is a critical step in the synthesis of numerous pharmacologically active molecules. This amino functionality serves as a versatile handle for further molecular elaboration.
This technical guide provides an in-depth analysis and detailed protocols for the chemoselective reduction of the nitro group on this compound, while preserving the integrity of the ethyl ester and the core heterocyclic structure. We will explore several field-proven methodologies, elucidating the rationale behind procedural choices to ensure both high yield and purity of the desired product, Ethyl 2-(6-aminoimidazo[1,2-a]pyridin-2-yl)acetate.
The Strategic Importance of Chemoselective Nitro Reduction
The primary challenge in the reduction of this compound lies in the chemoselective transformation of the nitro group to an amine without affecting the ethyl ester functionality. The imidazo[1,2-a]pyridine ring system, while generally stable, can also present reactivity challenges under certain reductive conditions. Therefore, the choice of reducing agent and reaction conditions is paramount to the success of this synthetic step. This guide will focus on three robust and widely applicable methods: Catalytic Hydrogenation, Stannous Chloride (SnCl₂) Reduction, and Sodium Dithionite (Na₂S₂O₄) Reduction.
Comparative Overview of Reduction Methodologies
To aid in the selection of the most appropriate method for your specific laboratory capabilities and downstream synthetic requirements, the following table summarizes the key characteristics of the discussed protocols.
| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High yields, clean reaction, environmentally friendly byproducts (H₂O). | Requires specialized hydrogenation equipment, potential for catalyst poisoning, may reduce other functional groups under harsh conditions. | >90% |
| Stannous Chloride (SnCl₂) Reduction | SnCl₂·2H₂O, HCl, Ethanol | High chemoselectivity for nitro groups, tolerant of many functional groups including esters.[1][2] | Formation of tin-based byproducts can complicate work-up and purification.[3] Tin reagents have moderate toxicity. | 80-95% |
| Sodium Dithionite (Na₂S₂O₄) Reduction | Na₂S₂O₄, Water, Organic Co-solvent | Mild reaction conditions, excellent chemoselectivity, inexpensive reagent.[1][4] | Can require biphasic solvent systems, potential for sulfur-containing byproducts.[4] | 75-90% |
Experimental Protocols and Methodologies
The following section provides detailed, step-by-step protocols for the reduction of this compound. Each protocol is designed to be a self-validating system, with clear instructions and explanations for each step.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profile.[5] The use of a solid-supported catalyst, such as palladium on carbon (Pd/C), facilitates its removal by simple filtration.
Causality of Experimental Choices:
-
Catalyst: 10% Pd/C is a highly active and commonly used catalyst for the reduction of aromatic nitro groups. The palladium surface effectively adsorbs both hydrogen gas and the nitro-containing substrate, facilitating the reduction.
-
Solvent: Ethanol is an excellent solvent for the substrate and provides good solubility for hydrogen gas.
-
Pressure: A hydrogen pressure of 50 psi is sufficient to drive the reaction to completion in a reasonable timeframe without requiring highly specialized high-pressure equipment.
-
Monitoring: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material and the appearance of the more polar amino product.
Caption: Workflow for Catalytic Hydrogenation.
Step-by-Step Protocol:
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material will have a higher Rf value than the more polar amine product.
-
Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 2-(6-aminoimidazo[1,2-a]pyridin-2-yl)acetate.
Protocol 2: Stannous Chloride (SnCl₂) Reduction
The use of stannous chloride (tin(II) chloride) in an acidic alcoholic medium is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups.[2][6] It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible functional groups that are sensitive to hydrogenation.
Causality of Experimental Choices:
-
Reducing Agent: Stannous chloride dihydrate is an inexpensive and powerful reducing agent for nitro groups. The tin(II) is oxidized to tin(IV) during the reaction.
-
Solvent and Acid: Ethanol is a good solvent for the substrate, and the addition of concentrated hydrochloric acid creates the acidic environment necessary for the reduction mechanism to proceed.
-
Temperature: Heating the reaction to reflux accelerates the rate of reduction.
-
Basification: After the reduction is complete, the reaction mixture is basified with a sodium hydroxide solution to precipitate tin salts as tin hydroxides, which can then be removed by filtration. This step also ensures the amino product is in its free base form for extraction.
Caption: Workflow for SnCl₂ Reduction.
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Acidification: Carefully add concentrated hydrochloric acid (HCl) (2.0-3.0 eq) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Basification and Extraction: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate or a 2M solution of sodium hydroxide until the pH is basic (pH > 8). This will precipitate tin salts. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Filtration: Filter the combined organic extracts through a pad of Celite® to remove any remaining inorganic salts.
-
Isolation: Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amine.
Protocol 3: Sodium Dithionite (Na₂S₂O₄) Reduction
Sodium dithionite, also known as sodium hydrosulfite, is a mild and cost-effective reducing agent that exhibits excellent chemoselectivity for nitro groups in the presence of other reducible functionalities like esters.[1][4]
Causality of Experimental Choices:
-
Reducing Agent: Sodium dithionite is a gentle reducing agent that is particularly effective for substrates with sensitive functional groups.[4]
-
Solvent System: A biphasic solvent system of ethyl acetate and water is often employed. The substrate resides in the organic phase, while the sodium dithionite is dissolved in the aqueous phase. Vigorous stirring is necessary to ensure efficient reaction at the interface of the two phases.
-
Temperature: The reaction is typically run at room temperature to maintain mild conditions and prevent potential side reactions.
-
Work-up: The work-up is straightforward, involving a simple separation of the organic and aqueous layers, followed by extraction of the aqueous layer to recover any dissolved product.
Caption: Workflow for Sodium Dithionite Reduction.
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in ethyl acetate (20 mL per gram of substrate) in a round-bottom flask. In a separate flask, prepare a solution of sodium dithionite (Na₂S₂O₄) (4.0-6.0 eq) in water (20 mL per gram of substrate).
-
Reaction: Add the aqueous sodium dithionite solution to the solution of the substrate and stir the resulting biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC analysis of the organic layer.
-
Work-up: Once the reaction is complete (typically 3-6 hours), transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation: Combine all the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure Ethyl 2-(6-aminoimidazo[1,2-a]pyridin-2-yl)acetate.
Concluding Remarks for the Practicing Scientist
The successful synthesis of Ethyl 2-(6-aminoimidazo[1,2-a]pyridin-2-yl)acetate hinges on the judicious selection of a reduction method that is both efficient and chemoselective. The protocols detailed in this guide—Catalytic Hydrogenation, Stannous Chloride Reduction, and Sodium Dithionite Reduction—represent reliable and well-documented approaches to achieve this transformation. The choice among them will depend on the specific constraints of your laboratory and the scale of your synthesis. By understanding the underlying principles of each method, researchers can confidently execute this critical synthetic step and advance their drug discovery programs.
References
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. [Link]
-
Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Journal of Organic Chemistry. [Link]
-
Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
-
Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. [Link]
-
Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. [Link]
-
How do you do reduction of aromatic nitro or nitroimidazole ?. ResearchGate. [Link]
-
Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]
-
What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. ResearchGate. [Link]
Sources
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- 4. benchchem.com [benchchem.com]
- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 6. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable, Two-Step Synthesis of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate for Pharmaceutical Research
Abstract
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate is a key heterocyclic building block in medicinal chemistry, notably serving as a scaffold for potent kinase inhibitors such as Nek2 and PI3Kα inhibitors.[1][2] This application note provides a detailed, scalable, and robust two-step protocol for its synthesis, designed for researchers in drug development and process chemistry. The procedure begins with the controlled nitration of 2-aminopyridine to produce the crucial intermediate, 2-amino-5-nitropyridine. This is followed by a highly efficient cyclocondensation reaction with ethyl 3-bromo-2-oxopropanoate to yield the target compound. This guide emphasizes safety, operational simplicity, and provides causal explanations for key experimental choices to ensure reliable and scalable execution.
Introduction and Synthetic Strategy
The imidazo[1,2-a]pyridine core is a privileged scaffold in pharmaceutical development due to its wide range of biological activities.[3][4] The title compound, featuring a nitro group at the 6-position and an ethyl acetate moiety at the 2-position, provides versatile handles for further chemical modification.
Our synthetic approach was designed for scalability and efficiency, avoiding costly catalysts or complex purification methods. The two-step strategy is as follows:
-
Step 1: Nitration of 2-Aminopyridine. Synthesis of the key intermediate, 2-amino-5-nitropyridine, is achieved via electrophilic aromatic substitution. 2-aminopyridine is nitrated using a standard mixed-acid system (concentrated nitric and sulfuric acids) under carefully controlled temperature conditions.[5][6] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.
-
Step 2: Cyclocondensation. The target molecule is constructed via the classic Tschitschibabin reaction methodology.[7] The synthesized 2-amino-5-nitropyridine undergoes condensation with ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate). The reaction proceeds through initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the stable, aromatic imidazo[1,2-a]pyridine ring system.[8][9]
This route is advantageous for scale-up due to the availability of inexpensive starting materials, high-yielding reactions, and straightforward product isolation procedures.
Safety and Handling Precautions
Extreme caution must be exercised throughout this procedure.
-
Nitro-Aromatic Compounds: The starting material, intermediate, and final product are nitro-aromatic compounds. Aromatic nitro compounds are potentially toxic and mutagenic; methaemoglobinaemia is a potential systemic effect.[10] Avoid inhalation of dust and any direct contact with skin or eyes.[11]
-
Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive. The nitration reaction is highly exothermic. Work must be conducted in a certified chemical fume hood, and an ice bath must be readily available for immediate cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles or a face shield.[12][13]
-
Spill Management: Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available. In case of a spill, evacuate the area and follow established laboratory protocols.[10]
Experimental Workflow Diagram
The following diagram outlines the complete two-step synthetic workflow.
Sources
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Application Notes and Protocols: Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate as a Key Intermediate for Novel PI3Kα Inhibitors
Introduction: Targeting the PI3Kα Pathway in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular life, governing processes such as cell growth, proliferation, survival, and metabolism.[1][2] Among the various PI3K isoforms, the alpha isoform (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, including breast, colorectal, and lung cancers.[3][4] These activating mutations lead to the constitutive production of the lipid second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), resulting in aberrant activation of downstream effectors like AKT and mTOR.[1][2][5] This hyperactivation of the PI3K/AKT/mTOR cascade is a key driver of tumorigenesis, progression, and resistance to therapy, making PI3Kα a highly attractive target for the development of novel anticancer agents.[3][5][6]
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities and its ability to interact with various enzymes and receptors.[7][8][9] This heterocyclic system is a core component of numerous clinically approved drugs and investigational agents, including potent and selective kinase inhibitors.[10][11] Its rigid, planar structure and the presence of nitrogen atoms that can act as hydrogen bond acceptors make it an ideal framework for designing inhibitors that target the ATP-binding pocket of kinases like PI3Kα.[6][12]
This application note provides a comprehensive guide for researchers on the use of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate , a critical intermediate, in the synthesis of a novel class of PI3Kα inhibitors. We will detail the synthesis and characterization of this intermediate, followed by a robust protocol for its elaboration into a potential PI3Kα inhibitor. Furthermore, we will outline the methodologies for evaluating the biological activity of the final compounds.
The PI3Kα Signaling Pathway: A Closer Look
The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling network. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate Class IA PI3Ks, such as PI3Kα.[1] Activated PI3Kα then phosphorylates PIP2 to generate PIP3.[1][4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[13] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT, which in turn phosphorylates a plethora of downstream substrates, including mTOR, to promote cell growth and survival.[3][6]
Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention for our synthesized inhibitor.
Synthesis of the Key Intermediate: this compound
The synthesis of this key intermediate is a two-step process starting from the commercially available 2-aminopyridine. The first step involves the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine, followed by a cyclization reaction with ethyl 3-bromopyruvate.
Protocol 1: Synthesis of 2-amino-5-nitropyridine
This protocol is adapted from established nitration procedures for aminopyridines.[14][15]
Materials:
-
2-aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
1,2-Dichloroethane
-
Ice
-
Water
-
Sodium Hydroxide (NaOH) solution (for neutralization)
Procedure:
-
In a reaction vessel, dissolve 2-aminopyridine (0.2 mol) in 1,2-dichloroethane.
-
Cool the solution in an ice bath and slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (45.17g) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 58°C) for 10-12 hours. The reaction mixture will typically change color from light yellow to deep red.[14]
-
Upon completion, cool the reaction to room temperature and carefully pour it into ice water.
-
Neutralize the aqueous solution with a sodium hydroxide solution to a pH of approximately 8 to precipitate the product.
-
Filter the resulting yellow solid, wash with cold water, and dry under vacuum to obtain 2-amino-5-nitropyridine.
Expected Yield: ~90%[14]
Protocol 2: Synthesis of this compound
This cyclization follows the classical Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.[9]
Materials:
-
2-amino-5-nitropyridine
-
Ethyl 3-bromopyruvate
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of 2-amino-5-nitropyridine (1 equivalent) in ethanol, add ethyl 3-bromopyruvate (1.1 equivalents).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Filter the solid, wash with water and a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound.
Characterization Data: The structure of the intermediate should be confirmed by spectroscopic methods.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₁N₃O₄ |
| Molecular Weight | 249.22 g/mol |
| ¹H NMR | The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), a singlet for the acetate methylene group, and signals for the aromatic protons on the imidazopyridine ring.[16] |
| Mass Spectrometry | HRMS (ESI) should confirm the calculated mass for [M+H]⁺. |
From Intermediate to Inhibitor: A Representative Synthetic Protocol
The ethyl ester of the intermediate can be readily converted into a variety of potential PI3Kα inhibitors. A common and effective strategy is the formation of an amide bond with a suitable amine. This approach allows for the exploration of structure-activity relationships (SAR) by varying the amine component.[11][17]
Protocol 3: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl) (1N)
Procedure:
-
Dissolve the ethyl ester intermediate in a mixture of THF and water.
-
Add LiOH (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with 1N HCl to a pH of 3-4.
-
The carboxylic acid product will precipitate. Filter the solid, wash with cold water, and dry to obtain 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid.
Protocol 4: Amide Coupling to Synthesize a Potential PI3Kα Inhibitor
This protocol utilizes a standard peptide coupling reagent, such as HATU, for efficient amide bond formation.
Materials:
-
2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid
-
A selected amine (e.g., morpholine, for illustrative purposes)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in DMF.
-
Add the selected amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final inhibitor.[18]
Caption: Synthetic workflow from the starting material to the final PI3Kα inhibitor.
Biological Evaluation: Assessing PI3Kα Inhibition
Once the final compounds are synthesized and purified, their biological activity must be assessed. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate their effects on the signaling pathway and cancer cell proliferation.
Protocol 5: In Vitro PI3Kα Kinase Assay
A variety of commercial kits are available for measuring PI3Kα activity, often based on luminescence or fluorescence resonance energy transfer (FRET).[17] The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in the kinase reaction.[17]
General Procedure (ADP-Glo™ Assay):
-
Prepare serial dilutions of the synthesized inhibitor in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the PI3Kα enzyme, the lipid substrate (PIP2), and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[17]
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the PI3Kα activity.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Protocol 6: Western Blot Analysis of AKT Phosphorylation
This assay determines if the inhibitor can block the PI3Kα pathway in a cellular context by measuring the phosphorylation of its downstream target, AKT.[13]
Procedure:
-
Culture a cancer cell line known to have an activating PIK3CA mutation (e.g., MCF-7 or T47D breast cancer cells).[11]
-
Treat the cells with varying concentrations of the synthesized inhibitor for a specific duration (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of p-AKT to total AKT, which indicates the level of pathway inhibition.
Conclusion and Future Directions
This compound is a valuable and versatile intermediate for the synthesis of novel PI3Kα inhibitors. The protocols outlined in this application note provide a clear and reproducible pathway for the synthesis of this intermediate and its subsequent elaboration into potential drug candidates. The biological evaluation methods described will enable researchers to effectively assess the potency and mechanism of action of their synthesized compounds.
Future work should focus on creating a library of derivatives by varying the amine component in the final amide coupling step to explore the structure-activity relationship and optimize the potency and selectivity of these inhibitors. Further characterization, including in vivo efficacy studies in relevant cancer models, will be crucial for the development of these compounds as potential cancer therapeutics.
References
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Yuan, Z., et al. (2014). Discovery and characterization of novel imidazopyridine derivative CHEQ-2 as a potent CDC25 inhibitor and promising anticancer drug candidate. European Journal of Medicinal Chemistry, 82, 293-307. Available from: [Link]
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Hanbon. Small Molecule Purification. Available from: [Link]
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Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. Available from: [Link]
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Khatun, S., et al. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 40(24), 13265-13291. Available from: [Link]
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Martini, M., et al. (2023). PI3Kα inhibitors: structural advances, synthesis strategies, and anticancer potential. Journal of Hematology & Oncology, 16(1), 1-28. Available from: [Link]
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Heffron, T. P., et al. (2016). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 16(13), 1464-1481. Available from: [Link]
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Hoxhaj, G., & Manning, B. D. (2020). The PI3K–AKT network at the interface of cancer metabolism and infectious diseases. Nature Reviews Cancer, 20(2), 74-88. Available from: [Link]
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Cilibrizzi, A., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(13), 5121. Available from: [Link]
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BioProcess International. Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Available from: [Link]
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Thorpe, L. M., et al. (2015). PI3K and Cancer: Lessons, Challenges and Opportunities. Nature Reviews Cancer, 15(5), 274-291. Available from: [Link]
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ResearchGate. (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Available from: [Link]
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ResearchGate. The structures of imidazopyridine | Download Scientific Diagram. Available from: [Link]
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E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]
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Li, J., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Scientific Reports, 10(1), 1-13. Available from: [Link]
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Zhang, M., et al. (2013). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 18(9), 11119-11135. Available from: [Link]
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Ketcham, J. M., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 67(6), 4816-4835. Available from: [Link]
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ResearchGate. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Available from: [Link]
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MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available from: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3362. Available from: [Link]
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
ResearchGate. Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. Available from: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]
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Application Notes & Protocols for the Biological Screening of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate Derivatives
Introduction: The Rationale for Screening Nitroimidazo[1,2-a]pyridine Derivatives
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens, particularly Mycobacterium tuberculosis (Mtb), presents a formidable challenge to global health. This has catalyzed the search for novel therapeutic agents with unique mechanisms of action. The nitroimidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry, with derivatives like delamanid and pretomanid being approved for the treatment of MDR-TB.[1][2] These compounds are prodrugs, requiring bioreductive activation of the nitro group to exert their potent bactericidal effects.[3][4] This activation is often mediated by a deazaflavin-dependent nitroreductase (Ddn) present in Mtb, leading to a dual mechanism of action: inhibition of mycolic acid synthesis under aerobic conditions and respiratory poisoning through the generation of reactive nitrogen species under hypoxic conditions.[1][3][4]
The title compound class, Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate and its derivatives, represents a promising area for the discovery of new drug candidates. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, while the nitro group is crucial for the bio-reductive activation characteristic of this class of antimicrobials.[5][6] Furthermore, the ester functional group at the 2-position offers a handle for synthetic modification to optimize physicochemical properties and biological activity.
This comprehensive guide provides a detailed framework for the biological screening of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering a tiered screening cascade that progresses from initial hit identification to more in-depth mechanism of action studies. The protocols herein are designed to be self-validating, with an emphasis on the scientific reasoning behind experimental choices.
Part 1: The Screening Cascade: A Tiered Approach to Hit Discovery
A systematic and logical screening cascade is essential for the efficient identification and validation of promising lead compounds. This tiered approach allows for the rapid initial assessment of a large number of derivatives, followed by more resource-intensive characterization of the most potent and selective candidates.
Caption: A tiered screening cascade for the evaluation of this compound derivatives.
Part 2: Primary Screening Protocols
The primary screen is designed for high-throughput evaluation of the compound library to identify initial "hits" with promising biological activity and acceptable cytotoxicity.
Protocol 1: Antitubercular Activity using the Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a quantitative measure of the minimum inhibitory concentration (MIC) of a compound against replicating M. tuberculosis.[7][8][9]
Principle: Alamar Blue (resazurin) is a cell viability indicator that is reduced by metabolically active cells, resulting in a color change from blue (non-fluorescent) to pink (fluorescent). The MIC is the lowest concentration of the compound that prevents this color change.
Step-by-Step Methodology:
-
Preparation of M. tuberculosis H37Rv Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Compound Plating:
-
Prepare stock solutions of the test derivatives in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compounds in 200 µL of 7H9 broth. The final concentration range should typically span from 100 µM to 0.09 µM.
-
Include a positive control (e.g., rifampicin) and a negative control (DMSO vehicle).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Seal the plates with a gas-permeable sealant and incubate at 37°C for 7 days.
-
-
Alamar Blue Addition and Reading:
-
After incubation, add 30 µL of Alamar Blue solution to each well.
-
Incubate for an additional 24 hours at 37°C.
-
Visually assess the color change or measure the fluorescence using a microplate reader (excitation 530 nm, emission 590 nm).
-
-
Data Analysis:
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
-
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for this purpose.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., Vero or HepG2) in appropriate media supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the existing medium in the wells with 100 µL of the medium containing the test compounds.
-
Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
Part 3: Secondary Assays and Hit Validation
Compounds that demonstrate significant antitubercular activity (low MIC) and low cytotoxicity (high IC₅₀) in the primary screen are advanced to secondary assays for further characterization.
Protocol 3: MIC Determination against Drug-Resistant Mtb Strains
To assess the potential of the hit compounds to overcome existing drug resistance mechanisms, their MICs should be determined against a panel of clinically relevant drug-resistant M. tuberculosis strains (e.g., resistant to isoniazid, rifampicin). The MABA protocol described above can be adapted for this purpose.
Protocol 4: Activity against Non-replicating Mtb (Hypoxic Model)
Given that M. tuberculosis can persist in a non-replicating state within hypoxic granulomas, it is essential to evaluate the activity of the compounds under low-oxygen conditions.
Principle: This assay assesses the bactericidal activity of the compounds against M. tuberculosis cultured under anaerobic or low-oxygen conditions, mimicking the environment of a latent infection.
Step-by-Step Methodology:
-
Establishment of Hypoxic Culture:
-
Grow M. tuberculosis to mid-log phase in 7H9 broth.
-
Transfer the culture to a sealed container with a gas-generating system (e.g., GasPak™) to create an anaerobic environment.
-
Incubate for 10-14 days to allow the bacteria to enter a non-replicating state.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in supplemented 7H9 broth.
-
Add the compounds to the hypoxic cultures.
-
-
Incubation:
-
Incubate the cultures under hypoxic conditions for a further 7-14 days.
-
-
Viability Assessment:
-
Determine the number of viable bacteria by plating serial dilutions of the cultures on Middlebrook 7H11 agar and counting the colony-forming units (CFUs) after 3-4 weeks of incubation.
-
-
Data Analysis:
-
Compare the CFU counts of the treated cultures to the untreated control to determine the bactericidal activity of the compounds.
-
Data Presentation: Summarizing Primary and Secondary Screening Data
Quantitative data from the initial screening phases should be presented in a clear and concise tabular format to facilitate comparison and decision-making.
| Compound ID | M. tuberculosis H37Rv MIC (µM) | Vero Cell IC₅₀ (µM) | Selectivity Index (SI = IC₅₀/MIC) | MDR-Mtb Strain X MIC (µM) |
| Derivative 1 | 0.5 | >100 | >200 | 0.8 |
| Derivative 2 | 1.2 | 50 | 41.7 | 1.5 |
| Derivative 3 | >50 | >100 | - | >50 |
| Rifampicin | 0.1 | 25 | 250 | 50 |
| Doxorubicin | >50 | 0.5 | - | >50 |
Part 4: Mechanism of Action Studies
Understanding how the lead compounds exert their biological effects is a critical step in their development. For nitroaromatic compounds, key mechanisms to investigate include the generation of reactive species and subsequent cellular damage.
The Bioactivation Pathway of Nitroimidazo[1,2-a]pyridines
The therapeutic effect of these compounds is contingent on the reductive activation of the nitro group. This process is particularly efficient in the hypoxic environment of Mtb and some solid tumors.
Caption: Proposed mechanism of action for nitroimidazo[1,2-a]pyridine derivatives.
Protocol 5: Detection of Intracellular Reactive Oxygen/Nitrogen Species (ROS/RNS)
Principle: This assay utilizes fluorescent probes that become activated in the presence of ROS/RNS, allowing for their quantification.[10]
Step-by-Step Methodology:
-
Cell Preparation and Treatment:
-
Culture target cells (M. tuberculosis or mammalian cells) to the desired density.
-
Treat the cells with the test compounds at their MIC or IC₅₀ concentrations for a defined period.
-
-
Fluorescent Probe Loading:
-
Incubate the cells with a suitable fluorescent probe (e.g., CellROX™ Green or DCFDA) according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis:
-
Compare the fluorescence levels of treated cells to untreated controls to determine the extent of ROS/RNS generation.
-
Protocol 6: Assessment of DNA Damage (Comet Assay)
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[11][12]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Step-by-Step Methodology:
-
Cell Preparation and Treatment:
-
Expose cells to the test compounds for a specified duration.
-
Harvest the cells and resuspend them in a low-melting-point agarose.
-
-
Slide Preparation and Lysis:
-
Layer the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA.
-
-
Electrophoresis:
-
Place the slides in an electrophoresis tank containing an alkaline buffer and apply an electric field.
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.
-
Conclusion and Future Directions
The screening cascade and protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound derivatives as potential therapeutic agents. This approach, from broad primary screening to focused mechanism-of-action studies, is designed to identify compounds with potent and selective activity. The emphasis on understanding the reductive bioactivation and subsequent cellular damage is crucial for the rational design of next-generation nitroaromatic drugs. Promising lead compounds identified through this workflow can then be advanced to in vivo efficacy and safety studies, with the ultimate goal of developing novel treatments for infectious diseases and cancer.
References
- 1. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delamanid or pretomanid? A Solomonic judgement! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. himedialabs.com [himedialabs.com]
- 11. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Purification of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
Welcome to the technical support guide for the purification of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate. This document provides in-depth, field-tested guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot and optimize this specific purification challenge.
The inherent chemical properties of this compound—namely its high polarity and the presence of a basic nitrogenous core—present common obstacles in achieving high purity via standard column chromatography. This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to directly address the issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
Answer: The molecule's behavior on a silica gel stationary phase is dictated by three primary functional groups:
-
Nitro Group (-NO₂): This is a very strong electron-withdrawing and highly polar group. It will engage in strong dipole-dipole interactions with the polar silanol groups (Si-OH) on the silica surface, leading to significant retention.
-
Ethyl Acetate Moiety (-CH₂COOEt): The ester group is also polar and can act as a hydrogen bond acceptor, further increasing interaction with the stationary phase.
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system contains nitrogen atoms, particularly the pyridine nitrogen, which can act as a Lewis base. These basic sites can interact strongly with the slightly acidic silanol groups of the silica gel, which is a common cause of peak tailing or, in severe cases, irreversible adsorption.[1]
Collectively, these features render the compound highly polar, requiring a relatively polar mobile phase for elution.
Q2: How do I select an appropriate mobile phase (eluent) for this compound?
Answer: Selecting the right solvent system is the most critical step for a successful separation.[2] The process should always begin with Thin Layer Chromatography (TLC).
-
Start with a Standard System: A good starting point for polar compounds is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate (EtOAc).[3] Begin with a moderately polar mixture, such as 70:30 Hexane:EtOAc.
-
Analyze the TLC: Spot your crude reaction mixture on a silica TLC plate and develop it in the chosen solvent system. The ideal system will give your target compound a Retention Factor (Rf) value between 0.25 and 0.35.[2] This Rf range generally ensures that the compound elutes from the column in a reasonable volume without being excessively diluted and provides good separation from less polar and more polar impurities.
-
Adjust Polarity:
-
If Rf is too low (<0.2): The solvent is not polar enough. Increase the proportion of the polar component (e.g., move to 50:50 Hexane:EtOAc).
-
If Rf is too high (>0.5): The solvent is too polar. Decrease the proportion of the polar component (e.g., move to 80:20 Hexane:EtOAc).
-
For this specific molecule, systems of Hexane/EtOAc are often effective. A literature example for purifying a similar 2-thio-substituted-3-nitro-imidazo[1,2-a]pyridine used a 60:40 Hexane:EtOAc system.[4] If simple Hexane/EtOAc fails, consider switching to a dichloromethane (DCM)/methanol (MeOH) system, starting with 98:2 DCM:MeOH.[3][5]
Q3: What type of stationary phase is recommended?
Answer: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and cost-effective choice for this type of purification. Given the potential for interaction between the basic nitrogen of the pyridine ring and acidic silanol groups, you may encounter peak tailing. If this becomes a significant issue, consider two alternatives:
-
Deactivating the Silica: Pre-treating the silica gel by slurrying it in an eluent system containing a small amount of a volatile base, like triethylamine (~0.5-1%), can neutralize the acidic sites and improve peak shape.[6]
-
Using an Alternative Stationary Phase: For very difficult separations or stability issues, neutral alumina can be used, though it offers different selectivity and may require re-optimization of the solvent system.[7]
Q4: Should I use an isocratic or a gradient elution?
Answer: The choice depends on the complexity of your crude mixture, as determined by TLC.
-
Isocratic Elution: If your TLC shows the desired compound is well-separated from all impurities (a large ΔRf), a single, constant-composition mobile phase (isocratic) is simpler and sufficient.
-
Gradient Elution: If there are impurities close to your product (small ΔRf) or impurities that are much less polar, a gradient elution is superior. You would start with a less polar solvent mixture to elute the non-polar impurities first, then gradually increase the polarity of the mobile phase to elute your target compound, and finally, more polar impurities. This technique sharpens peaks and speeds up the overall purification process.
Detailed Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a robust, self-validating system. Each step includes checkpoints to ensure the process is proceeding correctly before moving to the next.
Workflow Overview
Caption: General workflow for column chromatography purification.
Step 1: TLC Analysis for Solvent System Optimization
-
Objective: Find a solvent system where the target compound has an Rf of 0.25-0.35.
-
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or Acetone).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber with your chosen solvent system (see table below).
-
Visualize the spots under UV light (254 nm). The imidazo[1,2-a]pyridine core is UV active.
-
Calculate the Rf value: (Distance traveled by spot) / (Distance traveled by solvent front).
-
Repeat with different solvent ratios until the target Rf is achieved.
-
| Starting Solvent System | Polarity | Use Case |
| 80:20 Hexane:EtOAc | Low-Medium | Good starting point if impurities are much more polar. |
| 60:40 Hexane:EtOAc | Medium | Often a good balance for nitro-aromatic compounds.[4] |
| 98:2 DCM:MeOH | Medium-High | Use if compound is immobile in Hexane:EtOAc systems.[8] |
| 95:5 DCM:MeOH | High | For very polar compounds that remain at the baseline.[5] |
Step 2: Column Preparation (Slurry Packing)
-
Objective: To create a homogenous, air-free stationary phase bed.
-
Procedure:
-
Choose a glass column of appropriate size (typically use a mass of silica ~50-100 times the mass of your crude sample).
-
In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a smooth, lump-free slurry.
-
With the column stopcock closed, place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Fill the column about one-third full with the eluent.
-
While gently swirling, pour the silica slurry into the column. Use a funnel to aid the process.
-
Continuously tap the side of the column to encourage even packing and release any trapped air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the silica run dry.[9] Add a protective layer of sand on top.
-
Step 3: Sample Loading
-
Objective: To apply the sample to the column in a narrow, concentrated band.
-
Procedure (Dry Loading is recommended for this compound):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column.
-
Gently tap the column to settle the sample layer and top it with another thin layer of sand. This dry loading method prevents issues with sample solubility in the less polar mobile phase and leads to better separation.[9]
-
Step 4 & 5: Elution and Fraction Analysis
-
Procedure:
-
Carefully add your mobile phase to the column.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate. A flow rate that is too fast reduces equilibration time and worsens separation, while one that is too slow leads to band broadening due to diffusion.[9]
-
Begin collecting fractions in test tubes.
-
Monitor the progress of the separation by periodically taking TLC spots from the collected fractions. Spot several fractions per TLC plate alongside a spot of your crude starting material for comparison.
-
If using a gradient, systematically increase the percentage of the polar solvent after the less polar impurities have eluted.
-
Step 6: Pooling and Evaporation
-
Procedure:
-
Once the TLC analysis identifies all fractions containing only the pure desired product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 6-Nitroimidazo[1,2-a]pyridines
Welcome to the Technical Support Center for the synthesis of 6-nitroimidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the complexities encountered during this synthetic process. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reactions, and effectively purify your target compounds.
The synthesis of 6-nitroimidazo[1,2-a]pyridines is a critical process in the development of various pharmacologically active agents. The presence and position of the nitro group on the pyridine ring significantly influence the molecule's biological activity. However, the strong electron-withdrawing nature of the nitro group introduces specific challenges in the synthetic route, often leading to the formation of undesired side products and complicating purification. This guide provides a structured approach to navigate these challenges, ensuring the successful synthesis of your target 6-nitroimidazo[1,2-a]pyridine derivatives.
Troubleshooting Guide: Navigating the Synthesis of 6-Nitroimidazo[1,2-a]pyridines
The primary and most effective route to 6-nitroimidazo[1,2-a]pyridines involves the cyclization of 2-amino-5-nitropyridine with an appropriate α-halocarbonyl compound. This approach avoids the direct nitration of the imidazo[1,2-a]pyridine core, which typically results in substitution on the imidazole ring. This guide will focus on troubleshooting issues arising from this preferred synthetic pathway.
Issue 1: Low or No Yield of the Desired 6-Nitroimidazo[1,2-a]pyridine
Question: My reaction to synthesize a 6-nitroimidazo[1,2-a]pyridine derivative is resulting in a low yield or no product at all. What are the potential causes and how can I address them?
Answer:
Low or no product yield in this synthesis can be attributed to several factors, primarily related to the reduced nucleophilicity of the starting material and the reaction conditions.
Root Causes and Solutions:
-
Reduced Nucleophilicity of 2-Amino-5-nitropyridine: The strongly electron-withdrawing nitro group at the 5-position significantly decreases the electron density of the pyridine ring and the exocyclic amino group. This reduces the nucleophilicity of both the ring nitrogen and the amino nitrogen, making the initial nucleophilic attack on the α-halocarbonyl compound and the subsequent cyclization step more challenging compared to the synthesis with unsubstituted 2-aminopyridine.
-
Solution: To compensate for the reduced reactivity, it is often necessary to employ more forcing reaction conditions. This can include increasing the reaction temperature and/or extending the reaction time. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent decomposition of the product.
-
-
Sub-optimal Reaction Temperature: Insufficient heat may not provide the necessary activation energy for the reaction to proceed at a reasonable rate. Conversely, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.
-
Solution: A systematic optimization of the reaction temperature is recommended. Start with the literature-reported temperature for similar substrates and gradually increase it in small increments (e.g., 10 °C) while monitoring the reaction. The ideal temperature will provide a reasonable reaction rate without significant product degradation.
-
-
Inappropriate Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A solvent that does not adequately dissolve the 2-amino-5-nitropyridine or the α-halocarbonyl compound will result in a sluggish or incomplete reaction.
-
Solution: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for this reaction due to their ability to dissolve the polar starting materials and intermediates, as well as to facilitate nucleophilic substitution reactions.
-
-
Purity of Starting Materials: Impurities in the 2-amino-5-nitropyridine or the α-halocarbonyl compound can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.
-
Solution: Ensure the purity of your starting materials. If necessary, recrystallize the 2-amino-5-nitropyridine and distill or recrystallize the α-halocarbonyl compound before use.
-
-
Presence of a Base (Optional but Recommended): While the reaction can sometimes proceed without a base, the inclusion of a mild, non-nucleophilic base is generally recommended. The base neutralizes the hydrohalic acid (e.g., HBr or HCl) that is formed during the reaction. If not neutralized, this acid can protonate the starting 2-amino-5-nitropyridine, further reducing its nucleophilicity and slowing down the reaction.
-
Solution: The addition of a mild inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can improve the reaction rate and yield. Use a slight excess (1.1-1.5 equivalents) of the base.
-
Issue 2: Formation of Isomeric Side Products
Question: I have obtained a product mixture that appears to contain isomers of my target 6-nitroimidazo[1,2-a]pyridine. What are these isomers and how can I minimize their formation?
Answer:
The formation of isomeric side products is a significant challenge in the synthesis of substituted imidazo[1,2-a]pyridines, especially when using starting materials with strong electron-withdrawing groups.
Potential Side Products and Their Formation:
The primary isomeric side product of concern is the 8-nitroimidazo[1,2-a]pyridine . Its formation, although generally less favored, can occur under certain conditions.
Mechanism of Isomer Formation:
The formation of the desired 6-nitro isomer and the potential 8-nitro isomer is governed by the regioselectivity of the initial nucleophilic attack of the 2-amino-5-nitropyridine on the α-halocarbonyl compound. There are two competing pathways for the initial SN2 reaction:
-
Attack by the Endocyclic Pyridine Nitrogen (N1): This is the generally accepted and major pathway for the formation of imidazo[1,2-a]pyridines. The initial attack by the pyridine ring nitrogen (N1) on the α-carbon of the α-halocarbonyl compound forms a pyridinium salt intermediate. This is followed by an intramolecular condensation involving the exocyclic amino group (at the C2 position) and the carbonyl group, which after dehydration, leads to the formation of the imidazo[1,2-a]pyridine ring system. When starting with 2-amino-5-nitropyridine, this pathway exclusively yields the desired 6-nitroimidazo[1,2-a]pyridine .
-
Attack by the Exocyclic Amino Nitrogen: While less common, it is possible for the exocyclic amino group to act as the initial nucleophile, attacking the α-halocarbonyl compound. This would be followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the carbonyl carbon. This pathway, if it were to occur with 2-amino-5-nitropyridine, could potentially lead to the formation of an isomeric product. However, the established mechanism for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines strongly favors the initial attack by the endocyclic nitrogen.
The formation of an 8-nitro isomer is more likely to arise from an impurity in the starting material, specifically the presence of 2-amino-3-nitropyridine . If this isomer is present in the 2-amino-5-nitropyridine starting material, it will undergo the same cyclization reaction to produce the corresponding 8-nitroimidazo[1,2-a]pyridine.
Strategies to Minimize Isomer Formation:
-
Purity of 2-Amino-5-nitropyridine: The most critical factor in preventing the formation of the 8-nitro isomer is to start with high-purity 2-amino-5-nitropyridine that is free from the 2-amino-3-nitropyridine isomer.
-
Actionable Advice: Verify the purity of your commercial 2-amino-5-nitropyridine by ¹H NMR spectroscopy and/or HPLC before use. If significant amounts of the 3-nitro isomer are detected, purification by recrystallization or column chromatography is necessary.
-
-
Reaction Conditions: While the starting material purity is paramount, reaction conditions can sometimes influence selectivity.
-
Actionable Advice: Running the reaction at the lowest effective temperature may enhance the selectivity for the thermodynamically favored product.
-
Issue 3: Difficult Purification of the 6-Nitroimidazo[1,2-a]pyridine
Question: I am struggling to purify my 6-nitroimidazo[1,2-a]pyridine from the reaction mixture. What are the recommended purification techniques?
Answer:
The purification of 6-nitroimidazo[1,2-a]pyridines can be challenging due to the presence of unreacted starting materials, isomeric impurities, and other side products. A multi-step purification strategy is often required.
Recommended Purification Protocol:
-
Initial Work-up:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If the reaction was performed in a high-boiling solvent like DMF, it is often effective to precipitate the crude product by pouring the reaction mixture into a large volume of cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove the solvent and any water-soluble impurities.
-
-
Column Chromatography:
-
Column chromatography on silica gel is the most common and effective method for separating the desired product from impurities.
-
Solvent System Selection: The choice of eluent is crucial. A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
A typical starting point could be a 9:1 or 8:2 mixture of hexanes:ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
For more polar products, a dichloromethane/methanol solvent system may be more effective.
-
-
Monitoring: Carefully monitor the fractions by TLC to identify and combine those containing the pure product.
-
-
Recrystallization:
-
If the product obtained after column chromatography is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of imidazo[1,2-a]pyridine derivatives include ethanol, methanol, ethyl acetate, or mixtures of these with hexanes.
-
-
Analytical Techniques for Purity Assessment:
-
¹H and ¹³C NMR Spectroscopy: These are essential for confirming the structure of the final product and for identifying the presence of any isomeric impurities. The chemical shifts and coupling constants of the protons on the pyridine and imidazole rings are characteristic and can be used to differentiate between isomers. For example, in 6-nitro-2-phenylimidazo[1,2-a]pyridine, the proton at the C5 position will appear as a doublet with a small coupling constant, which is a key diagnostic signal.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for quantifying any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: Can I synthesize 6-nitroimidazo[1,2-a]pyridine by directly nitrating the imidazo[1,2-a]pyridine core?
A1: While technically possible, direct nitration of the imidazo[1,2-a]pyridine scaffold is not the recommended method for synthesizing the 6-nitro isomer. Electrophilic aromatic substitution on the imidazo[1,2-a]pyridine ring system preferentially occurs on the electron-rich five-membered imidazole ring, primarily at the C3 position. Nitration would therefore yield the 3-nitro isomer as the major product, with potential for other isomers nitrated on the imidazole ring, but not the desired 6-nitro product on the pyridine ring. The synthesis starting from 2-amino-5-nitropyridine is a much more regioselective and reliable method.
Q2: What is the role of the nitro group in the synthesis? Does it affect the reaction mechanism?
A2: The nitro group is a strong electron-withdrawing group and has a significant impact on the reaction. As discussed in the troubleshooting guide, it deactivates the pyridine ring, making the starting 2-amino-5-nitropyridine less nucleophilic. This necessitates more forcing reaction conditions. Mechanistically, the reaction still follows the general pathway for imidazo[1,2-a]pyridine synthesis (the Tschitschibabin reaction), but the rates of the individual steps are affected. The initial nucleophilic attack of the pyridine nitrogen on the α-halocarbonyl is slower, as is the subsequent intramolecular cyclization.
Q3: Are there any specific safety precautions I should take when working with 2-amino-5-nitropyridine and α-halocarbonyl compounds?
A3: Yes, both classes of compounds require careful handling.
-
2-Amino-5-nitropyridine: This compound is a nitroaromatic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
α-Halocarbonyl Compounds (e.g., α-bromoacetophenone): These compounds are often lachrymators (tear-inducing) and are irritants to the skin, eyes, and respiratory tract. They should always be handled in a fume hood with appropriate PPE.
Q4: How can I confirm the regiochemistry of my final product to ensure I have the 6-nitro isomer and not another isomer?
A4: The most definitive method for confirming the regiochemistry is through a combination of spectroscopic techniques:
-
¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons are highly informative. For a 6-nitro-substituted imidazo[1,2-a]pyridine, you would expect to see characteristic signals for the protons at the C5, C7, and C8 positions. The proton at C5, being adjacent to the bridgehead nitrogen, often appears as a distinct singlet or a doublet with a small coupling constant. The protons at C7 and C8 will typically show a doublet and a doublet of doublets pattern, respectively, with coupling constants characteristic of their positions relative to each other and the nitro group.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment (e.g., NOESY or ROESY) can provide through-space correlations between protons, which can be invaluable in confirming the spatial arrangement of substituents and thus the regiochemistry.
-
X-ray Crystallography: If you are able to obtain a single crystal of your product, X-ray crystallography will provide an unambiguous determination of its three-dimensional structure, definitively confirming the position of the nitro group.
Visualizing the Synthetic Pathway and Potential Pitfalls
To better understand the synthesis and the potential for side product formation, the following diagrams illustrate the key reaction pathways.
Caption: Synthetic pathways for 6-nitroimidazo[1,2-a]pyridine.
Experimental Protocols
General Procedure for the Synthesis of 6-Nitro-2-phenylimidazo[1,2-a]pyridine
This protocol provides a general guideline. The specific amounts, reaction time, and temperature may need to be optimized for different substrates.
Materials:
-
2-Amino-5-nitropyridine
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-nitropyridine (1.0 eq), 2-bromoacetophenone (1.1 eq), and sodium bicarbonate (1.2 eq).
-
Solvent Addition: Add a sufficient amount of DMF to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a large volume of cold water (approximately 10 times the volume of the DMF used).
-
Precipitation and Filtration: A solid precipitate should form. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Drying: Dry the crude product in a vacuum oven.
Purification Protocol:
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable solvent (e.g., hexanes).
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
-
Recrystallization (if necessary):
-
Dissolve the purified solid in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Data Interpretation: A Comparative Look at NMR Data
The following table provides a hypothetical comparison of ¹H NMR chemical shifts for the desired 6-nitro product and a potential 8-nitro side product, which can aid in their differentiation.
| Proton Position | Expected ¹H NMR Chemical Shift (ppm) for 6-Nitro Isomer | Expected ¹H NMR Chemical Shift (ppm) for 8-Nitro Isomer | Key Differentiating Features |
| H-5 | ~9.0 (s or d, small J) | ~7.5 (dd) | The downfield shift and multiplicity of H-5 is a key indicator. In the 6-nitro isomer, H-5 is deshielded by the adjacent nitro group and the bridgehead nitrogen, resulting in a significantly downfield signal. |
| H-7 | ~8.0 (dd) | ~8.5 (dd) | The chemical shift of H-7 will be influenced by the position of the nitro group. |
| H-8 | ~7.8 (d) | - | The absence of a signal for H-8 in the 8-nitro isomer is a clear indicator. |
Note: These are estimated chemical shifts and can vary depending on the solvent and other substituents on the molecule.
Conclusion
The synthesis of 6-nitroimidazo[1,2-a]pyridines, while presenting unique challenges due to the electronic nature of the nitro group, can be successfully achieved with careful attention to starting material purity, reaction conditions, and purification techniques. This guide provides a comprehensive framework for troubleshooting common issues and offers practical solutions to optimize your synthetic outcomes. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently navigate this important synthetic transformation.
References
- Kumar, A., Kumar, M., Maurya, S., & Khanna, R. S. (2017). Regioselective synthesis of fused imidazo [1, 2-a] pyrimidines via intramolecular C–N bond formation/6-endo-dig cycloisomerization. Journal of the Brazilian Chemical Society, 28, 1149-1157.
- Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., ... & De Clercq, E. (1998). Synthesis and antiviral activity of some 6-substituted imidazo [1, 2-a] pyridines. Journal of medicinal chemistry, 41(25), 5108-5112.
- Teulade, J. C., Grassy, G., Girard, J. P., & Simeon de Buochberg, M. (1978). Antibacterial derivatives of 3-nitroimidazo (1, 2-a) pyridine. Synthesis and'in vitro'structure-activity relation. European journal of medicinal chemistry, 13(3), 271-276.
- Lombardino, J. G. (1965). Preparation and new reactions of imidazo [1, 2-a] pyridines. Journal of Organic Chemistry, 30(7), 2403-2407.
- Paudyal, M. P., Adebesin, A. M., Wiemer, A. J., Anderson, J. R., Chen, Y., Wiemer, D. F., & Armstrong, D. W. (2010). Synthesis and characterization of imidazo [1, 2-a] pyridine, imidazo [1, 2-a] pyrimidine, and imidazo [1, 2-a] pyrazine-based N-heterocyclic carbene-silver complexes and their antimicrobial activities. European Journal of Medicinal Chemistry, 45(12), 5911-5919.
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Formation
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This bicyclic heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical endeavor.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Drawing upon established literature and field experience, we will explore the nuances of reaction optimization to help you navigate the common challenges encountered during the formation of imidazo[1,2-a]pyridines.
I. Understanding the Fundamentals: Common Synthetic Routes
The synthesis of imidazo[1,2-a]pyridines can be approached through several pathways, each with its own set of advantages and potential pitfalls. The most prevalent methods include the Tschitschibabin reaction, multicomponent reactions, and various modern catalytic approaches.[1][4]
A foundational method involves the condensation of a 2-aminopyridine with an α-haloketone.[1][4][5][6] This reaction, while classic, can sometimes be hampered by harsh conditions and modest yields.[1][4] A significant advancement in this area is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate molecular diversity.[7][8][9]
Modern synthetic strategies have introduced a wide array of catalysts, including copper, iron, gold, and even metal-free approaches, to improve yields, broaden the substrate scope, and promote more environmentally benign conditions.[10][11][12][13][14] Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reaction times and improve efficiency.[1][4][5]
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in chemical principles and supported by published research.
Issue 1: Low to No Product Formation
Question: I am attempting a standard condensation between a 2-aminopyridine and an α-bromoketone, but I am observing very low conversion to the desired imidazo[1,2-a]pyridine. What are the likely causes and how can I improve the yield?
Answer:
Low or no product formation in this classic synthesis can stem from several factors. Let's break down the potential causes and solutions:
-
Insufficient Reactivity of the 2-Aminopyridine: The nucleophilicity of the pyridine nitrogen is crucial for the initial SN2 reaction with the α-haloketone. Electron-withdrawing groups on the pyridine ring will decrease its nucleophilicity, slowing down or even inhibiting the reaction.
-
Troubleshooting:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor for potential decomposition of starting materials or product.
-
Add a Base: The addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can facilitate the reaction by neutralizing the HBr formed, driving the equilibrium towards the product.[1][4]
-
Consider an Alternative Synthesis: If the 2-aminopyridine is inherently unreactive, a different synthetic strategy, such as a metal-catalyzed cross-coupling reaction, might be more suitable.
-
-
-
Poor Solubility of Starting Materials: If your 2-aminopyridine or α-haloketone is not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.
-
Troubleshooting:
-
Solvent Screening: Experiment with a range of solvents. While ethanol or DMF are commonly used, other solvents like acetonitrile or dioxane might offer better solubility for your specific substrates.
-
Co-solvent System: Using a mixture of solvents can sometimes improve solubility. For instance, a small amount of a polar aprotic solvent like DMF in a less polar solvent might be beneficial.
-
-
-
Decomposition of the α-Haloketone: α-Haloketones can be unstable, especially in the presence of base or at elevated temperatures.
-
Troubleshooting:
-
Use Freshly Prepared or Purified α-Haloketone: Ensure the quality of your starting material.
-
In Situ Generation: Some protocols generate the α-haloketone in situ to avoid handling the potentially lachrymatory and unstable compound.[15]
-
-
Issue 2: Formation of Side Products
Question: My reaction is producing the desired imidazo[1,2-a]pyridine, but I am also observing significant amounts of a major side product. How can I identify and minimize its formation?
Answer:
Side product formation is a common challenge. The identity of the side product will dictate the best course of action.
-
Potential Side Products and Their Mitigation:
-
Dimerization of 2-Aminopyridine: Under harsh basic conditions or high temperatures, 2-aminopyridines can undergo self-condensation.
-
Troubleshooting: Use a milder base and the lowest effective temperature.
-
-
Formation of a Hydrolyzed Ketone: If water is present in the reaction mixture, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone.
-
Troubleshooting: Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
-
Alternative Cyclization Pathways: Depending on the substrates, alternative cyclization pathways may be possible.
-
Troubleshooting: A thorough mechanistic understanding of your specific reaction is key. Careful control of reaction conditions (temperature, catalyst, solvent) can often favor the desired pathway.
-
-
Issue 3: Challenges in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine derivative, but the yield is poor. How can I optimize this multicomponent reaction?
Answer:
The GBB reaction is a powerful tool, but its efficiency can be sensitive to several parameters.[7][8][9]
-
Catalyst Choice is Critical: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.
-
Troubleshooting:
-
Screen Catalysts: Common catalysts include scandium triflate (Sc(OTf)₃), perchloric acid (HClO₄), and iodine.[1][7][16][17] The optimal catalyst can be substrate-dependent.
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. A typical starting point is 5-10 mol%, but this may need to be optimized.
-
-
-
Solvent Effects: The polarity and protic nature of the solvent can influence the formation of the key imine intermediate.
-
Equivalents of Reactants: The stoichiometry of the three components can be crucial.
-
Troubleshooting: While a 1:1:1 ratio is often the starting point, using a slight excess of the more volatile components (aldehyde and isocyanide) can sometimes improve yields.[7]
-
-
Reaction Temperature:
-
Troubleshooting: While many GBB reactions proceed at room temperature, heating can be beneficial, especially for less reactive substrates. Microwave irradiation can dramatically reduce reaction times.[19]
-
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Lewis acids (e.g., Sc(OTf)₃) and Brønsted acids (e.g., HClO₄). | The catalyst is crucial for activating the aldehyde and promoting imine formation. |
| Solvent | Test a range of polar protic and aprotic solvents (e.g., MeOH, MeCN). | The solvent can influence the solubility of reactants and the stability of intermediates. |
| Temperature | Start at room temperature and gradually increase if necessary. Consider microwave heating. | Higher temperatures can increase reaction rates but may also lead to side reactions. |
| Stoichiometry | Begin with a 1:1:1 ratio of reactants. | A slight excess of the aldehyde and isocyanide may be beneficial. |
III. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?
A1: The generally accepted mechanism involves two key steps. First, the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine ring system.[5][15]
Q2: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?
A2: Yes, significant progress has been made in developing greener synthetic routes. These include:
-
Catalyst- and Solvent-Free Reactions: Some methods have been developed that proceed efficiently at moderate temperatures without the need for a catalyst or solvent.[1][4][20]
-
Use of Green Solvents: Reactions have been successfully carried out in water, ethanol, or bio-based solvents like eucalyptol.[18]
-
Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, reduced energy consumption, and can sometimes be performed under solvent-free conditions.[1][4][5]
-
Magnetic Nanocatalysts: These catalysts offer high efficiency and can be easily recovered and reused, minimizing waste.[10]
Q3: How can I purify my imidazo[1,2-a]pyridine product?
A3: Purification is typically achieved through standard laboratory techniques.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system is often the most effective method for obtaining high purity material.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system, but this will need to be optimized based on the polarity of your compound.
-
Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Q4: Can I functionalize the imidazo[1,2-a]pyridine ring after it has been formed?
A4: Absolutely. The imidazo[1,2-a]pyridine ring system is amenable to further functionalization. The C-3 position is particularly nucleophilic and can undergo various electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts type reactions.[21][22] This allows for the late-stage diversification of the core scaffold, which is highly valuable in drug discovery programs.[21]
IV. Visualizing the Process
Experimental Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting low-yielding imidazo[1,2-a]pyridine syntheses.
General Reaction Mechanism
Caption: Simplified mechanism of imidazo[1,2-a]pyridine formation from a 2-aminopyridine and an α-haloketone.
V. References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
-
Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing.
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH.
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega.
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate.
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Organic Chemistry Portal.
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications.
-
The Groebke–Blackburn–Bienaymé reaction in its maturity.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate.
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO.
-
Optimization of the reaction conditions. ResearchGate.
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry.
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH.
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 17. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 | MDPI [mdpi.com]
Troubleshooting regioselectivity in the functionalization of imidazo[1,2-a]pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, controlling the regioselectivity of its functionalization can be a significant experimental hurdle. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to navigate the complexities of your synthetic routes with confidence.
Troubleshooting Guide: Navigating Regioselectivity Challenges
This section addresses specific, common problems encountered during the functionalization of the imidazo[1,2-a]pyridine core. Each scenario is broken down into its potential causes, followed by a logical, step-by-step workflow for diagnosis and resolution.
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution - Mixture of C3 and C5 Products
You are attempting an electrophilic substitution (e.g., halogenation, nitration) and obtaining an inseparable mixture of C3 and C5-substituted isomers, with the C3 isomer being the desired product.
The imidazo[1,2-a]pyridine ring system has a nuanced electronic landscape.
-
Electronic Factors: The C3 position is the most electron-rich and kinetically favored site for electrophilic attack.[1][5] This is due to the ability of the adjacent nitrogen atom (N1) to stabilize the resulting cationic intermediate (Wheland intermediate) through resonance, without disrupting the aromaticity of the pyridine ring.[6][7]
-
Steric Hindrance: While C3 is electronically favored, bulky substituents at the C2 position can sterically hinder the approach of the electrophile, making the less hindered C5 position a more accessible target.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or strongly acidic media, can sometimes lead to a loss of selectivity, favoring the thermodynamically more stable product, which may not always be the C3 isomer.
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Workflow for Troubleshooting C3/C5 Selectivity
-
Modify Reaction Conditions:
-
Temperature: If the reaction is being run at elevated temperatures, reduce it to room temperature or below (0 °C to -78 °C). This will favor the kinetically controlled C3 product over the potentially thermodynamically favored C5 product.
-
Solvent and Acidity: For reactions requiring acidic conditions, switch to a milder acid or a buffered system. For instance, in halogenations, moving from a strong Brønsted acid to a Lewis acid catalyst or even transition-metal-free conditions can significantly enhance C3 selectivity.[8][9][10]
-
-
Evaluate Steric Factors:
-
C2-Substituent: If your substrate has a large group at the C2 position, this may be the primary cause of poor selectivity. If possible, consider a synthetic strategy where a smaller group is present at C2 during the electrophilic substitution step, with subsequent modification.
-
-
Change the Electrophilic Reagent:
Problem 2: Unwanted C-H Functionalization on the Pyridine Ring
You are attempting a transition-metal-catalyzed C-H functionalization (e.g., arylation, alkenylation) targeting the imidazole ring (C3), but are observing significant side-product formation from functionalization at the pyridine ring (C5, C6, C7, or C8).
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Directing Group Effect: Many C-H functionalization reactions on the imidazo[1,2-a]pyridine core are directed by a coordinating group on the substrate. For instance, a 2-aryl substituent can direct ortho-metalation on that aryl ring.[11] Similarly, the N1 nitrogen of the imidazole ring can act as a directing group, favoring functionalization at the C8 position of the pyridine ring under certain catalytic systems.
-
Catalyst and Ligand Choice: The choice of metal catalyst (e.g., Pd, Rh, Ru) and the associated ligands plays a crucial role in determining the site of C-H activation. Different catalytic systems will have varying affinities for the different C-H bonds within the molecule.
-
Electronic Bias of the Pyridine Ring: Electron-donating groups on the pyridine ring can increase its reactivity towards C-H activation, competing with the desired functionalization on the imidazole ring.
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Workflow for Controlling C-H Functionalization Sites
-
Modify the Catalytic System:
-
Ligand Screening: The electronic and steric properties of the ligand can dramatically influence regioselectivity. A systematic screening of ligands (e.g., phosphines, N-heterocyclic carbenes) is often the most effective first step.
-
Metal Catalyst: If palladium-catalyzed C-H activation is leading to pyridine ring functionalization, consider switching to a copper-catalyzed system, which has been shown to be highly regioselective for C3-thiolation.[12]
-
-
Introduce a Directing Group:
-
If your desired position is not being favored, consider the temporary installation of a directing group that will chelate to the metal center and direct the C-H activation to the desired site.
-
-
Adjust Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the stability of the metal-ligand complex and the transition state of the C-H activation step. Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO).
-
Additives: The presence of specific additives, such as silver salts or carbonates, can alter the active catalytic species and, in turn, the regiochemical outcome.
-
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic order of reactivity for the different positions on the unsubstituted imidazo[1,2-a]pyridine core towards electrophiles?
A1: The general order of reactivity for electrophilic aromatic substitution is C3 > C5 > C7 > C8 > C6 > C2. The C3 position is the most nucleophilic and kinetically favored site.[1][5] The pyridine ring is generally deactivated towards electrophilic attack compared to the imidazole moiety due to the electron-withdrawing nature of the nitrogen atom.[13][14]
Q2: How can I achieve functionalization at the C2 position?
A2: Direct C-H functionalization at the C2 position is challenging due to its lower reactivity compared to C3.[15] The most common strategies involve:
-
Synthesis from Precursors: Building the imidazo[1,2-a]pyridine ring with the desired C2 substituent already in place is often the most straightforward approach. This typically involves the condensation of a 2-aminopyridine with an α-haloketone.[16][17]
-
Directed Metalation: In some specific cases, a directing group at C3 can be used to facilitate lithiation or other metalation at the C2 position, followed by quenching with an electrophile.
Q3: I need to perform a Suzuki-Miyaura cross-coupling. Which position is best to pre-functionalize with a halide?
A3: The C3 position is an excellent handle for Suzuki-Miyaura cross-coupling. 3-Iodo or 3-bromo-imidazo[1,2-a]pyridines are common starting materials and can be synthesized with high regioselectivity.[9][10][18] These precursors readily undergo palladium-catalyzed cross-coupling with a wide range of boronic acids.[19][20][21] Functionalization at the pyridine ring (e.g., C6-bromo) is also a viable strategy for introducing diversity via cross-coupling.[21][22]
Q4: Are there any transition-metal-free methods for C-C bond formation at the C3 position?
A4: Yes, several transition-metal-free methods have been developed. One notable example is a three-component, decarboxylative Petasis-like reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid to achieve C3-arylomethylation.[4] Additionally, radical-mediated reactions are gaining prominence for C3 functionalization under metal-free conditions.[2][23]
Data Summary and Protocols
Table 1: Regioselectivity of Halogenation under Various Conditions
| Halogenating Agent | Catalyst/Additive | Solvent | Predominant Isomer | Reference |
| NaClO₂ | Acetic Acid | Toluene | C3-Chloro | [9] |
| NaBrO₂ | Acetic Acid | DMF | C3-Bromo | [9] |
| NBS | None | Acetonitrile | C3-Bromo | [18] |
| Br₂ | Strong Acid | Various | Mixture (C3/C5) | General Observation |
Experimental Protocol: Regioselective C3-Bromination
This protocol is adapted from methodologies demonstrating high C3 selectivity.[9][18]
Materials:
-
Imidazo[1,2-a]pyridine substrate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (or DMF) as solvent
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine substrate in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add NBS portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-bromo-imidazo[1,2-a]pyridine.
References
-
Title: Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation Source: RSC Publishing URL: [Link]
-
Title: Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines Source: Springer URL: [Link]
-
Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source Source: RSC Publishing URL: [Link]
-
Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI URL: [Link]
-
Title: Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines Source: RSC Publishing URL: [Link]
-
Title: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine Source: Chemistry Stack Exchange URL: [Link]
-
Title: Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF Source: ResearchGate URL: [https://www.researchgate.net/publication/373200146_Synthesis_and_Site_Selective_C-H_Functionalization_of_Imidazo-12-a]pyridines]([Link])
-
Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium Source: SciSpace URL: [Link]
-
Title: Bromination of imidazo[1,2-a]pyridines | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source Source: ResearchGate URL: [Link]
-
Title: Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions Source: Bentham Science URL: [Link]
-
Title: Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst Source: Nanomaterials Chemistry URL: [Link]
-
Title: Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction Source: MDPI URL: [Link]
-
Title: Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines Source: PubMed URL: [Link]
-
Title: C3‐Functionalization of Imidazo[1,2‐a]pyridines | Request PDF Source: ResearchGate URL: [Link]
-
Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight Source: ACS Omega URL: [Link]
-
Title: Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts Source: National Institutes of Health (NIH) URL: [Link]
-
Title: C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions | Request PDF Source: ResearchGate URL: [Link]
-
Title: Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides Source: MDPI URL: [Link]
-
Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation | Request PDF Source: ResearchGate URL: [Link]
-
Title: Functionalization of imidazo[1,2-a]pyridines via radical reactions Source: RSC Publishing URL: [Link]
-
Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. Source: Semantic Scholar URL: [Link]
-
Title: Electrophilic substitution on pyridine. Source: Química Organica.org URL: [Link]
-
Title: (PDF) Electrophilic Substitution In Azines Source: ResearchGate URL: [Link]
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- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and pitfalls encountered during the synthesis of this important heterocyclic scaffold, providing practical troubleshooting advice and in-depth explanations to enhance your experimental success.
Introduction
Imidazo[1,2-a]pyridines are a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals like Zolpidem and Alpidem.[1][2] Their synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields and side-product formation to purification difficulties. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine
Question: I am performing a classical condensation between a 2-aminopyridine and an α-haloketone, but I'm getting very low to no yield of my target product. What are the likely causes and how can I fix this?
Answer: This is a common issue that can often be traced back to several key reaction parameters. Let's break down the potential causes and solutions.
-
Sub-optimal Reaction Conditions: The reaction temperature, solvent, and time are critical.[3]
-
Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier for the initial nucleophilic attack and subsequent cyclization. However, excessive heat can lead to decomposition. It is advisable to screen a range of temperatures (e.g., from room temperature to the boiling point of the solvent).
-
Solvent Choice: The polarity of the solvent plays a crucial role. Solvents like ethanol, DMF, and even water have been successfully employed.[3] A solvent screening is highly recommended. For instance, some modern, environmentally friendly methods have shown excellent yields using a mixture of water and isopropanol under microwave irradiation.[4]
-
Reaction Time: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]
-
-
Inadequate Base: In many protocols, a base is used to neutralize the hydrohalic acid formed during the reaction. Insufficient or an inappropriate choice of base can stall the reaction.
-
Recommendation: Weak inorganic bases like sodium bicarbonate or potassium carbonate are often sufficient. Organic bases such as triethylamine or DBU can also be effective.[5]
-
-
Starting Material Quality: The purity of your 2-aminopyridine and α-haloketone is paramount. Impurities can interfere with the reaction.
-
Recommendation: Ensure your starting materials are pure. Recrystallize or purify them if necessary. α-Haloketones, in particular, can be unstable and should be used fresh or stored appropriately.
-
-
Atmosphere: Some reactions may be sensitive to air or moisture.
Workflow for Optimizing Low-Yield Condensation Reactions
Caption: Troubleshooting workflow for low-yield reactions.
FAQ 2: Formation of Multiple Products and Side Reactions
Question: My TLC plate shows multiple spots, indicating the formation of side products. How can I improve the selectivity towards my desired imidazo[1,2-a]pyridine?
Answer: The formation of side products is a common pitfall that complicates purification and reduces the yield. Here are some strategies to enhance selectivity:
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant might lead to undesired byproducts.[3] A 1:1 stoichiometry is a good starting point for the condensation of 2-aminopyridines and α-haloketones.
-
Side Reactions in Multicomponent Reactions (MCRs): In reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves an aminopyridine, an aldehyde, and an isocyanide, the reaction pathway is more complex, and the potential for side products is higher.[6][7][8][9]
-
Catalyst Choice: The choice and amount of catalyst are crucial. Lewis acids like Sc(OTf)₃ or protic acids like TFA are often used.[7] Iodine has also been shown to be an effective and environmentally friendly catalyst.[10]
-
Order of Addition: In some cases, the order in which you add the reactants can influence the outcome. Pre-forming the imine between the aminopyridine and the aldehyde before adding the isocyanide can sometimes improve yields and reduce side products.
-
-
Purification Challenges: The polarity of different imidazo[1,2-a]pyridine derivatives can vary significantly, making purification by column chromatography challenging.
-
Recrystallization: If your product is a solid, recrystallization is often the best method to obtain high purity.
-
Salt Formation: For basic imidazo[1,2-a]pyridines, forming a salt (e.g., with HCl or sulfuric acid) can facilitate purification by precipitation.[6]
-
FAQ 3: Issues with Microwave-Assisted Synthesis
Question: I'm trying a microwave-assisted synthesis to reduce reaction times, but I'm getting inconsistent results and sometimes charring of my reaction mixture. What should I consider?
Answer: Microwave-assisted synthesis is a powerful tool for accelerating the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields in shorter times.[4][11][12][13][14][15] However, it requires careful optimization.
-
Hotspot Formation and Charring: This is often due to inefficient stirring or the use of a solvent that absorbs microwave energy too strongly.
-
Recommendation: Ensure efficient stirring in the microwave vessel. If charring persists, consider using a co-solvent with lower microwave absorbance or reducing the microwave power.
-
-
Solvent Choice: The choice of solvent is critical in microwave chemistry. Solvents with high dielectric constants (e.g., ethanol, DMF, water) are efficient at absorbing microwave energy.[4]
-
Reaction Time and Temperature Control: Microwave reactions are rapid, and it's easy to overshoot the optimal reaction time or temperature, leading to decomposition.
-
Recommendation: Use a microwave reactor with accurate temperature and pressure sensors. Perform a time course study in small increments (e.g., 1-2 minutes) to find the optimal reaction time.
-
Comparative Overview of Synthesis Methods
| Method | Typical Reaction Time | Common Solvents | Key Advantages | Common Pitfalls |
| Classical Condensation | Several hours to days | Ethanol, DMF, Acetonitrile | Straightforward, well-established | Long reaction times, often requires heating, potential for side products |
| Groebke-Blackburn-Bienaymé (GBB) | Minutes to hours | Methanol, Acetonitrile, Water | High atom economy, rapid access to diversity | Sensitive to catalyst and stoichiometry, potential for complex mixtures |
| Microwave-Assisted Synthesis | Seconds to minutes | Ethanol, Water, Solvent-free | Extremely fast, often higher yields, eco-friendly | Requires specialized equipment, risk of charring, optimization can be tricky |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines[4][11]
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the substituted 2-aminopyridine (1.0 mmol) and the α-bromoacetophenone (1.0 mmol).
-
Add the chosen solvent (e.g., 5 mL of H₂O-IPA mixture or perform under solvent-free conditions).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a predetermined time (e.g., 1-10 minutes). Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
If a precipitate has formed, filter the solid, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate or chloroform), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Iodine-Catalyzed One-Pot Synthesis of 3-Amino-imidazo[1,2-a]pyridines (GBB Reaction)[10]
-
To a round-bottom flask, add the 2-aminopyridine (1.0 mmol), the aryl aldehyde (1.0 mmol), and ethanol (10 mL).
-
Add a catalytic amount of iodine (e.g., 5-10 mol%).
-
Stir the mixture at room temperature for a short period (e.g., 10-15 minutes) to allow for imine formation.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, a precipitate of the product may form. If so, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Mechanism Visualization: Groebke-Blackburn-Bienaymé Reaction
Caption: Simplified mechanism of the GBB reaction.
Concluding Remarks
The synthesis of imidazo[1,2-a]pyridine derivatives is a rich and evolving field. While pitfalls exist, a systematic approach to troubleshooting, careful optimization of reaction conditions, and an understanding of the underlying reaction mechanisms can lead to successful outcomes. We encourage you to consult the cited literature for more detailed information and to explore the diverse synthetic methodologies available.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
(2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
-
Rodríguez, J. C., Maldonado, R. A., Ramírez-García, G., Díaz Cervantes, E., & de la Cruz, F. N. (2022). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Luminescence, 37(6), 933-942. [Link]
-
(2020). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
(2021). Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar. [Link]
-
(2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
(2020). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Nguyen, T. C., Vo, C. D., & Dau, X. D. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry. [Link]
-
(2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]
-
(2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
(2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Link]
-
(2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
(2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. [Link]
-
(2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. [Link]
-
(2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
Welcome to the technical support guide for the purification of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals who are working with this and structurally related nitroimidazo[1,2-a]pyridine scaffolds. Our goal is to provide practical, experience-driven advice to help you overcome common challenges in obtaining this compound in high purity via recrystallization.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the recrystallization of this compound, providing the essential knowledge needed to design a successful purification protocol.
Q1: What are the key structural features of this molecule that influence solvent selection for recrystallization?
A: The solubility characteristics of this compound are governed by three primary functionalities:
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is aromatic and possesses a degree of polarity due to the nitrogen atoms. It contributes to solubility in polar protic and aprotic solvents.
-
Nitro Group (-NO₂): As a strong electron-withdrawing and highly polar group, the nitro substituent significantly increases the compound's polarity and potential for hydrogen bonding. This enhances solubility in more polar solvents.
-
Ethyl Acetate Moiety (-CH₂COOEt): The ester group adds some non-polar character but also contains polar carbonyl and ether linkages, allowing for solubility in a range of solvents like ethyl acetate, acetone, and alcohols. A rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers[1].
Collectively, these features render the molecule a polar organic solid, which dictates that the ideal recrystallization solvent will be one of moderate to high polarity.
Q2: What is a good starting solvent for developing a recrystallization protocol?
A: Ethanol is an excellent starting point. A related compound, Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate, has been successfully recrystallized from an ethanol solution[2]. Ethanol is advantageous because it often dissolves moderately polar compounds like this one when hot, but has significantly lower solvating power when cold, a key principle for effective recrystallization[3].
Beyond ethanol, other solvents worth screening include:
-
Methanol
-
Isopropanol
-
Ethyl Acetate
-
Acetonitrile
Screening should involve testing the solubility of a small amount of crude material in a small volume of each solvent at room temperature and then upon heating.
Q3: Are there any stability concerns I should be aware of during recrystallization?
A: Yes. While imidazo[1,2-a]pyridines are generally stable, the presence of the nitro group and the ester functionality introduces two potential concerns:
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive. Prolonged heating at high temperatures should be avoided. Use the minimum time and temperature necessary to fully dissolve the compound.
-
Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions, especially in the presence of water at elevated temperatures. Therefore, it is critical to use neutral solvents and avoid any acidic or basic contaminants.
Troubleshooting Guide: Common Recrystallization Issues
This guide provides solutions to specific problems you may encounter during the recrystallization process.
Q4: I've dissolved my compound in hot solvent, but upon cooling, it has separated as an oil instead of forming crystals. What should I do?
A: This phenomenon, known as "oiling out," is one of the most common recrystallization problems[4]. It typically occurs when the solute's melting point is lower than the temperature of the solution from which it begins to separate, or when the solution is supersaturated with impurities[5].
Causality & Solution Workflow:
-
Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: The most common cause is that the solution is too concentrated. Add a small additional volume (start with 10-20% more) of the hot solvent to decrease the saturation point[4][5].
-
Ensure Slow Cooling: Rapid cooling encourages oiling out. Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a few paper towels or a cork ring[6]. Do not place it directly into an ice bath until crystal formation is well underway at room temperature.
-
Try a Mixed-Solvent System: If oiling persists in a single-solvent system, consider a mixed-solvent approach. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Q5: My solution is cool, but no crystals have formed. What is the problem?
A: This is usually due to one of two issues: using an excessive amount of solvent or the formation of a stable supersaturated solution[4][5].
Troubleshooting Steps:
-
Reduce Solvent Volume: If too much solvent was used, the solution is not saturated enough for crystals to form. Gently heat the solution and boil off a portion of the solvent (e.g., reduce the volume by 25-30%) under a fume hood[6]. Then, allow it to cool again.
-
Induce Nucleation: If the solution is supersaturated, crystal growth needs a starting point (a nucleus).
-
Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for nucleation to begin[5][6].
-
Seeding Method: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth[7].
-
-
Cool to a Lower Temperature: Once room temperature is reached, cooling the flask in an ice-water bath can further decrease solubility and promote crystallization[3].
Q6: My final product has a low yield. How can I improve recovery?
A: A low yield is most often caused by using too much solvent during the dissolution step, which leaves a substantial amount of product dissolved in the mother liquor (the filtrate after crystal collection)[6].
Strategies for Yield Improvement:
-
Optimize Solvent Volume: In subsequent attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions.
-
Recover a Second Crop: Do not discard the mother liquor immediately. You can often recover more product by concentrating the filtrate (e.g., by rotary evaporation) to about half its original volume and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Ensure Complete Cooling: Make sure you have allowed sufficient time for crystallization and have cooled the mixture thoroughly in an ice bath before filtration to maximize precipitation.
Q7: The recovered crystals are deeply colored (e.g., dark yellow or brown). How can I obtain a purer, lighter-colored product?
A: While many nitroaromatic compounds are inherently colored (typically pale yellow), a dark color often indicates the presence of persistent, highly conjugated or polymeric impurities.
Decolorization Protocol:
-
Dissolve the crude or recrystallized solid in the appropriate amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (ca. 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the charcoal and then reheat it.
-
Keep the solution hot and swirl or stir it for a few minutes. The charcoal will adsorb the large, colored impurity molecules.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The goal is to separate the charcoal while keeping the desired compound dissolved[3].
-
Allow the clarified, hot filtrate to cool as you normally would for crystallization. The resulting crystals should be significantly lighter in color.
Data Summary & Protocols
Table 1: Recommended Solvent Systems for Recrystallization Screening
| Solvent System | Type | Rationale & Starting Guidance | Potential Issues |
| Ethanol | Single | Good starting point based on related structures[2]. Balances polarity well. Dissolve in minimal boiling ethanol and cool slowly. | May have high solubility even when cold, potentially reducing yield. |
| Ethyl Acetate | Single | Good solvent for the ester functionality. Less polar than ethanol. | May not be polar enough to dissolve impurities, leading to co-precipitation. |
| Ethanol / Water | Mixed | Dissolve in hot ethanol, then add hot water dropwise until persistent cloudiness. Clarify with a few drops of ethanol. | High potential for oiling out if cooled too quickly or if too much water is added. |
| Ethyl Acetate / Hexane | Mixed | Dissolve in hot ethyl acetate, then add hexane dropwise. Good for removing less polar impurities. | Can also lead to oiling out. Ensure slow cooling. |
Protocol: General Recrystallization Workflow
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small portion of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid is just dissolved.
-
Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add activated charcoal, and bring it back to a gentle boil for 2-5 minutes.
-
Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a modest temperature (e.g., 40-50 °C).
Visual Workflow
The following diagram illustrates a decision-making process for troubleshooting common recrystallization challenges.
Caption: Troubleshooting flowchart for recrystallization.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
ResearchGate. (2017). Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. [Link]
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- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
Technical Support Center: Catalyst Poisoning in Imidazo[1,2-a]pyridine Synthesis
Welcome to the Technical Support Center dedicated to addressing a critical challenge in the synthesis of imidazo[1,2-a]pyridines: catalyst poisoning. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we will provide in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies to help you navigate and overcome issues related to catalyst deactivation in your synthetic routes.
Section 1: Understanding Catalyst Poisoning in Heterocyclic Synthesis
Catalyst poisoning refers to the deactivation of a catalyst by chemical compounds that bind to its active sites, rendering it less effective or completely inactive. In the context of imidazo[1,2-a]pyridine synthesis, which often relies on transition metal catalysts such as palladium and copper, poisoning can lead to a host of issues including low reaction yields, stalled reactions, and formation of unwanted byproducts.
The primary culprits in catalyst poisoning are substances that can strongly coordinate to the metal center, thereby blocking the substrate's access to the catalytic site. These can be impurities in starting materials, solvents, or reagents, or even the starting materials and products themselves. Common poisons include compounds containing sulfur, phosphorus, and even certain nitrogen-containing heterocycles. The mechanism of poisoning can be reversible, where the poison weakly adsorbs and can be removed, or irreversible, where a strong chemical bond is formed between the poison and the catalyst.
Section 2: Troubleshooting Guide for Catalyst Poisoning
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of imidazo[1,2-a]pyridines that may be related to catalyst poisoning.
Question 1: My reaction yield has suddenly dropped, or the reaction is not proceeding to completion. How do I determine if catalyst poisoning is the cause?
Answer: A sudden drop in yield is a classic symptom of catalyst poisoning. To diagnose this issue, a systematic approach is recommended.
Step-by-Step Diagnostic Protocol:
-
Reference Experiment: Repeat the reaction using a fresh batch of catalyst from a reliable supplier. If the reaction proceeds as expected, it strongly suggests that your previous catalyst batch was deactivated.
-
Reagent Purity Check: Ensure the purity of your starting materials, especially the 2-aminopyridine and the carbonyl compound, as impurities can act as catalyst poisons.[1] Consider purifying your starting materials if their quality is uncertain. A simple method for removing excess 2-aminopyridine from a reaction mixture is through cation-exchange chromatography, which could be adapted for purification of the starting material.[2]
-
Solvent and Reagent Blank: Run a control reaction without the starting materials but with the catalyst, solvent, and any additives (bases, ligands). If the catalyst degrades (e.g., formation of palladium black), it indicates a poison in one of these components.
-
Analytical Characterization: If you suspect a specific poison, analytical techniques can be employed for confirmation.
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): To detect trace metal impurities in your starting materials or solvents.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To identify volatile organic impurities.
-
XPS (X-ray Photoelectron Spectroscopy): To analyze the surface of the catalyst for the presence of poisoning elements like sulfur or phosphorus.
-
Logical Flow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing the formation of a black precipitate (palladium black) in my palladium-catalyzed reaction. What does this mean and how can I prevent it?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the active palladium species agglomerates into inactive metallic palladium. This is a common issue when using certain phosphine ligands that form highly active but thermally unstable palladium complexes.[3]
Potential Causes and Solutions:
-
Ligand Instability: Hindered monodentate phosphine ligands, while highly active, can lead to under-ligated palladium complexes that are prone to decomposition at elevated temperatures.[3]
-
Solution: Switch to more robust bidentate phosphine ligands like Xantphos or DPEphos, which form more stable catalyst complexes.[3]
-
-
Presence of Oxidants: Traces of peroxides in ether solvents (like THF or dioxane) can oxidize the phosphine ligands, leading to catalyst decomposition.
-
Solution: Ensure your solvents are peroxide-free. It is recommended to use freshly distilled and degassed solvents.[3]
-
-
High Reaction Temperature: Even with stable ligands, excessively high temperatures can promote catalyst decomposition.
-
Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
-
Inadequate Inert Atmosphere: Oxygen can contribute to the degradation of the catalyst.
-
Solution: Ensure the reaction is set up under a properly inert atmosphere (nitrogen or argon). Degassing the solvent and reagents by sparging with an inert gas before adding the catalyst is a good practice.[4]
-
Question 3: My reaction is sensitive to the electronic properties of the substituted 2-aminopyridine. Could this be related to catalyst poisoning?
Answer: Yes, the electronic and steric properties of your 2-aminopyridine substrate can significantly impact catalyst activity, and in some cases, contribute to its deactivation.
-
Strong Coordination: 2-Aminopyridines possess a bidentate chelation site (the pyridine nitrogen and the amino group) that can coordinate strongly to the palladium center. This coordination can sometimes be too strong, especially with electron-rich aminopyridines, effectively inhibiting the catalytic cycle.[5][6]
-
Ligand Displacement: The 2-aminopyridine substrate can compete with and displace the phosphine ligand from the palladium center, leading to the formation of less active or inactive palladium species.
-
Steric Hindrance: Bulky substituents on the 2-aminopyridine can sterically hinder its approach to the catalyst, slowing down the reaction. While not strictly poisoning, it can manifest as low catalyst turnover.
Strategies to Mitigate Substrate-Related Inhibition:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes mitigate the inhibitory effect of the aminopyridine by strengthening the ligand-metal bond and preventing substrate coordination.
-
Use of Pre-catalysts: Using well-defined palladium pre-catalysts can sometimes offer better performance and reproducibility compared to generating the active catalyst in situ, especially when dealing with challenging substrates.[5]
-
Reaction Additives: In some cases, the addition of certain salts or additives can modulate the coordination environment of the catalyst and improve its performance.
Table 1: Influence of 2-Aminopyridine Substituents on Catalyst Performance
| Substituent Type | Potential Issue | Recommended Action |
| Strong Electron-Donating Groups | Strong coordination to the catalyst, potential inhibition. | Use bulky, electron-rich ligands. Optimize reaction temperature. |
| Strong Electron-Withdrawing Groups | Can decrease the nucleophilicity of the aminopyridine, slowing the reaction. | May require higher reaction temperatures or longer reaction times. |
| Sterically Hindering Groups | Can impede access to the catalytic center. | Consider less sterically demanding ligands. |
Question 4: Can I regenerate and reuse my poisoned catalyst?
Answer: In some cases, catalyst regeneration is possible, particularly if the poisoning is reversible. However, for irreversibly poisoned catalysts, regeneration might not be feasible.
General Catalyst Regeneration Protocol (for Palladium on Carbon):
This protocol is a general guideline and may need to be optimized for your specific catalyst and poison.
-
Filtration and Washing: After the reaction, filter the catalyst from the reaction mixture. Wash the catalyst thoroughly with a solvent that can dissolve the suspected poison but not the catalyst itself. Common washing solvents include water, methanol, or acetone.
-
Acid/Base Treatment: For certain poisons, a dilute acid or base wash can be effective. For example, a dilute acid wash can remove basic nitrogen-containing compounds.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature.
-
Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored.
A patent for regenerating a palladium on carbon catalyst used in a reaction with 2-chloropyridine suggests a process of washing with deionized water followed by methanol. The regenerated catalyst recovered a significant portion of its initial activity.[7]
Mechanism of Catalyst Poisoning and Regeneration:
Caption: General mechanism of catalyst poisoning and regeneration.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are some common impurities in starting materials that can poison my catalyst? A1: Common impurities include sulfur-containing compounds (thiols, thioethers) from the synthesis of starting materials, other nitrogen-containing heterocycles with high coordinating ability, and residual phosphorus-containing reagents.
Q2: Can the product, imidazo[1,2-a]pyridine, poison the catalyst? A2: Yes, the imidazo[1,2-a]pyridine product itself has nitrogen atoms that can coordinate to the metal catalyst. In some cases, product inhibition can occur, where the accumulation of the product slows down the reaction rate.
Q3: Are there any "catalyst-free" methods for synthesizing imidazo[1,2-a]pyridines to avoid these issues? A3: Yes, several catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines have been reported. These often involve the condensation of 2-aminopyridines with α-haloketones or other reactive carbonyl compounds under thermal or microwave conditions.[8] However, these methods may have limitations in terms of substrate scope and functional group tolerance compared to catalyzed reactions.
Q4: How can I minimize catalyst leaching into my product? A4: Catalyst leaching, where the metal from a heterogeneous catalyst dissolves into the reaction mixture, can be a concern, especially in pharmaceutical applications. Using a more robust catalyst support, optimizing reaction conditions to be milder, and choosing appropriate solvents can help minimize leaching.[9] Post-reaction, treatment with activated carbon or a metal scavenger can help remove leached metal from the product.
References
- BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane C-H Bond Functionalization with Halogens.
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. (n.d.).
- ChemCatBio. (n.d.).
- BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- Heterogeneous catalytic approaches in C–H activation reactions - RSC Publishing. (2016, March 10).
- Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. (2017, February 22).
- Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - NIH. (n.d.).
- High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen Strategy | Request PDF - ResearchG
- CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google P
- The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Public
- Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. (2022, December 4).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (n.d.).
- Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst - Nanom
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (n.d.).
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.).
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. (n.d.).
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH. (2025, January 14).
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 6).
- Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines | CoLab. (n.d.).
- Heterogeneous Catalyst Deactivation and Regener
- Metal Catalyst Design and Preparation in Control of Deactivation - ResearchG
- Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - RSC Publishing. (n.d.).
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.).
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed. (2011, April 15).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. (n.d.).
- Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. (2015, November 10).
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. (n.d.).
- A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (n.d.).
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC - PubMed Central. (n.d.).
- Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing). (2019, April 30).
- Second-Generation Palladium Catalyst System for Transannular C-H Functionalization of Azabicycloalkanes - PubMed. (2018, April 25).
- General and mild preparation of 2-aminopyridines - PubMed. (2010, November 19).
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.).
- 2-aminopyridine – a classic and trendy pharmacophore | Request PDF - ResearchG
Sources
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate, a key intermediate in the synthesis of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore found in a variety of marketed drugs and clinical candidates, recognized for its diverse biological activities.[1][2][3] Accurate structural elucidation of its derivatives is paramount in drug discovery and development. This document will serve as a practical reference for researchers, offering a detailed interpretation of expected NMR data, a comparison with structurally related analogs, and a standardized protocol for data acquisition.
Predicted ¹H and ¹³C NMR Spectral Analysis
The structural integrity of this compound can be unequivocally confirmed through ¹H and ¹³C NMR spectroscopy. The expected chemical shifts and coupling constants are rationalized based on the electronic environment of each nucleus, influenced by the fused aromatic system, the electron-withdrawing nitro group, and the ethyl acetate moiety.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the imidazo[1,2-a]pyridine core and the ethyl acetate side chain. The electron-withdrawing nature of the nitro group at the C6 position is expected to deshield the protons on the pyridine ring, shifting them to a lower field.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.8 - 8.0 | s | - | 1H |
| H-5 | ~9.3 - 9.5 | d | ~1.0 | 1H |
| H-7 | ~7.6 - 7.8 | dd | ~9.5, 1.0 | 1H |
| H-8 | ~7.4 - 7.6 | d | ~9.5 | 1H |
| -CH₂- (acetate) | ~3.8 - 4.0 | s | - | 2H |
| -O-CH₂- (ethyl) | ~4.1 - 4.3 | q | ~7.1 | 2H |
| -CH₃ (ethyl) | ~1.2 - 1.4 | t | ~7.1 | 3H |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift increments.
The rationale for these assignments is as follows: The protons of the ethyl group (-O-CH₂- and -CH₃) are expected to appear as a quartet and a triplet, respectively, due to spin-spin coupling.[4][5][6] The methylene protons of the acetate group (-CH₂-) are anticipated to be a singlet as they lack adjacent protons. The protons on the imidazo[1,2-a]pyridine ring will show characteristic splitting patterns based on their coupling with neighboring protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The presence of the nitro group and the ester functionality will significantly influence the chemical shifts of the nearby carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 - 172 |
| C-2 | ~145 - 148 |
| C-3 | ~110 - 113 |
| C-5 | ~125 - 128 |
| C-6 | ~140 - 143 |
| C-7 | ~118 - 121 |
| C-8 | ~115 - 118 |
| C-8a | ~142 - 145 |
| -CH₂- (acetate) | ~33 - 36 |
| -O-CH₂- (ethyl) | ~60 - 63 |
| -CH₃ (ethyl) | ~13 - 15 |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift increments.
The carbonyl carbon of the ester is expected to resonate at the lowest field (~170 ppm). The carbons of the imidazo[1,2-a]pyridine ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the nitro group.
Comparative Analysis with Structurally Related Analogs
To enhance the confidence in our predicted spectral data, a comparison with experimentally determined NMR data of structurally similar compounds is invaluable.
-
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate : This analog differs by the substitution of a chloro group for the nitro group at the C6 position.[7] While the overall spectral pattern will be similar, the less electron-withdrawing nature of the chloro group compared to the nitro group will result in a slight upfield shift for the protons and carbons of the pyridine ring.
-
2-Methyl-6-nitroimidazo[1,2-a]pyridine : This compound shares the same substituted aromatic core.[8] The absence of the ethyl acetate group at the C2 position simplifies the spectrum, but the chemical shifts of the imidazo[1,2-a]pyridine ring protons and carbons provide a good reference point for our target molecule.
-
Ethyl Acetate : The well-characterized spectrum of ethyl acetate serves as a reliable reference for the chemical shifts and coupling patterns of the ethyl ester moiety.[4][5][6]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual proton signal.[9][10] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative for less soluble samples.[9][11]
-
Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.[6] Modern spectrometers can also lock onto the deuterium signal of the solvent.[10]
Spectrometer Setup and Data Acquisition
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: ~220 ppm.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
Visualizing Molecular Connectivity
The following diagram illustrates the structure of this compound and the key proton and carbon assignments.
Figure 1: Molecular structure and key atom numbering of the title compound.
Conclusion
The ¹H and ¹³C NMR characterization of this compound provides a robust method for its structural confirmation. By understanding the expected chemical shifts and coupling patterns, and by comparing them with data from analogous compounds, researchers can confidently identify this important synthetic intermediate. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, ensuring reproducibility and accuracy in drug discovery and development workflows.
References
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
The Royal Society of Chemistry. Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. [Link]
-
ResearchGate. Figure 1 (A) Imidazo[1,2-a]pyridine-based drugs. (B) Chemical structure.... [Link]
-
Scribd. NMR Interpretation and Comparison | PDF. [Link]
-
Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. [Link]
-
Study.com. Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. [Link]
-
NMR Chemical Shifts. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. [Link]
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Wiley-VCH 2007 - Supporting Information. [Link]
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ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. [Link]
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MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. [Link]
-
Notes on NMR Solvents - Title. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Table of Contents I. Copies of 1H and 13C NMR spectra of 2a-2c…………………………………….S2-S4 II. Copies of 1H. [Link]
-
ResearchGate. (PDF) Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
-
PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [Link]
-
ResearchGate. Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. [Link]
-
PubChem. Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]
-
PubMed Central. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]
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PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
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A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and unambiguous characterization of novel chemical entities is paramount. Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate, a molecule of interest within the medicinally significant imidazo[1,2-a]pyridine class, presents a unique analytical challenge.[1][2] Its structure combines a nitroaromatic group, a heteroaromatic core, and an ester sidechain, each influencing its physicochemical properties and analytical behavior. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other key analytical techniques for the comprehensive characterization of this compound. As Senior Application Scientists, we move beyond mere procedural listings to explain the rationale behind our analytical choices, ensuring a robust and validated approach to structural elucidation and purity assessment.
The Analytical Imperative: Why HRMS is the Gold Standard
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive identification of small molecules.[3] Its ability to provide highly accurate mass measurements allows for the determination of elemental composition, a critical step in confirming the identity of a newly synthesized compound or identifying unknown impurities.[4] This is particularly crucial in pharmaceutical research where even minor structural variations can have significant pharmacological or toxicological implications.
The Power of Electrospray Ionization (ESI)
For a molecule like this compound, Electrospray Ionization (ESI) is the ionization technique of choice. ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte, thereby keeping the molecule intact and primarily generating the protonated molecular ion ([M+H]⁺).[5] This is essential for obtaining the accurate molecular weight, the foundational piece of data in structural elucidation.
A Head-to-Head Comparison: HRMS vs. Alternative Techniques
While HRMS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's identity, purity, and structure. Here, we compare HRMS with Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Elemental Composition (from accurate mass), Molecular Weight, Fragmentation Pattern | Atomic Connectivity, 3D Structure, Stereochemistry | Purity, Quantification, Separation of Mixtures |
| Sensitivity | High (femtomole to attomole) | Moderate to Low (micromole to nanomole) | High (nanogram to picogram) |
| Sample Requirement | Low (micrograms to nanograms) | High (milligrams) | Low (micrograms) |
| Key Advantage | Unambiguous elemental formula determination. | Definitive structural elucidation of isomers. | Gold standard for purity assessment and quantification.[6] |
| Limitation | Cannot distinguish between isomers. | Lower sensitivity, requires pure sample. | Limited structural information on its own. |
| Application to Topic | Confirmation of molecular formula and identification of impurities. | Determination of the precise arrangement of atoms in the molecule. | Assessment of sample purity and detection of process-related impurities. |
The HRMS Workflow: From Sample to Structure
The following diagram illustrates a typical workflow for the HRMS analysis of a novel compound like this compound.
Caption: A streamlined workflow for HRMS analysis.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of this compound and to predict its fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is ideal.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a 1:1 mixture of LC-MS grade acetonitrile and water to a final concentration of approximately 1 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy (typically < 5 ppm).
-
Direct Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Full Scan MS (MS1): Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500. This will provide the accurate mass of the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides structural information.
Predicted Mass Spectrometry Fragmentation Pattern
Given the absence of a publicly available mass spectrum for this compound, we can predict its fragmentation based on the known behavior of its constituent chemical moieties.
The molecular formula of the compound is C₁₁H₁₁N₃O₄, with a monoisotopic mass of 249.0750 g/mol . The protonated molecule ([M+H]⁺) is expected at m/z 249.0750 .
Predicted Fragmentation Pathways:
Caption: Predicted ESI-MS/MS fragmentation of the target molecule.
Common fragmentations for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[7][8] The ethyl acetate group can undergo losses of ethylene (28 Da) or ethanol (46 Da).[4][9] The imidazo[1,2-a]pyridine core is relatively stable but can undergo ring cleavage under higher collision energies.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the definitive structure and connectivity of atoms in this compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number and types of protons and their neighboring environments.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which allows for the complete assignment of the molecular structure.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized this compound.
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration for UV detection.
-
Method Development: Develop a gradient elution method using a mobile phase of water and acetonitrile, both containing 0.1% formic acid, to achieve good peak shape and resolution from any impurities.[3][7]
-
Analysis: Inject the sample and monitor the elution profile at a wavelength where the compound has significant absorbance (likely in the UV range due to the conjugated aromatic system).
-
Purity Calculation: Calculate the purity of the sample based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Conclusion: An Integrated Approach to Certainty
While High-Resolution Mass Spectrometry provides the most definitive information regarding the elemental composition of this compound, a comprehensive and self-validating analytical strategy relies on the integration of orthogonal techniques. The unparalleled structural detail from NMR and the quantitative purity assessment from HPLC are indispensable complements to the accurate mass data from HRMS. By understanding the strengths and limitations of each technique and applying them logically, researchers can achieve the highest level of confidence in the identity and quality of their novel pharmaceutical compounds, thereby ensuring the integrity of their subsequent drug development efforts.
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A Comparative Analysis of the Predicted Biological Activity of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" heterocyclic core, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] This guide provides a comparative analysis of the predicted biological activity of a specific, yet under-documented derivative, Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate. Due to the absence of direct experimental data for this compound in the public domain, this analysis will extrapolate its potential anticancer and antimicrobial properties based on robust structure-activity relationship (SAR) studies of structurally analogous compounds. We will delve into the mechanistic rationale behind these predictions and provide detailed experimental protocols for the future in vitro evaluation of this promising molecule.
Introduction to this compound
This compound belongs to the nitro-substituted imidazo[1,2-a]pyridine family. The core imidazo[1,2-a]pyridine structure is a bicyclic aromatic system that has been successfully incorporated into a number of therapeutic agents. The introduction of a nitro group, particularly at the 6-position, is known to significantly influence the molecule's electronic properties and, consequently, its biological activity, often enhancing its potency. The ethyl acetate substituent at the 2-position provides a potential site for hydrolysis and further metabolic modification, which can impact the compound's pharmacokinetic and pharmacodynamic profile.
Predicted Biological Activity Profile
Based on the extensive body of research on analogous compounds, this compound is predicted to exhibit both anticancer and antimicrobial activities.
Anticancer Potential: A Focus on Kinase Inhibition and Apoptosis Induction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing potent activity against a range of cancer cell lines.[1][2][3] The anticancer effects are often attributed to the inhibition of critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[2]
Structurally Similar Compounds with Anticancer Activity:
To predict the anticancer potential of our target compound, we will compare it with imidazo[1,2-a]pyridine derivatives that share key structural features: a nitro group and/or a substituent at the 2-position.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 3-amino-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | HT-29 (Colon) | 4.15 | [6] |
| Compound B | Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast) | 45 | [3] |
| Compound C | Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast) | 47.7 | [3] |
| Compound D | Thiazole-substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [2] |
| Compound E | Thiazole-substituted imidazo[1,2-a]pyridine | HeLa (Cervical) | 0.21 | [2] |
Table 1: Anticancer activity of selected imidazo[1,2-a]pyridine derivatives.
Discussion of SAR and Predicted Activity:
The presence of a nitro group, as seen in Compound A , is associated with potent cytotoxicity against colon cancer cells. This suggests that the 6-nitro group in this compound is likely to contribute significantly to its anticancer potential. Furthermore, modifications at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring have been shown to modulate anticancer activity, as demonstrated by the potent, sub-micromolar activities of Compounds D and E . While the ethyl acetate group at the 2-position of our target compound is structurally distinct from the substituents in the comparator compounds, its presence offers a handle for potential enzymatic activation within cancer cells, possibly leading to a targeted cytotoxic effect. The moderate activity of Compounds B and C further underscores the general potential of the imidazo[1,2-a]pyridine scaffold in breast cancer.
It is hypothesized that this compound will exhibit moderate to potent cytotoxic activity against a panel of cancer cell lines, particularly those of colon, breast, and lung origin. The proposed mechanism of action involves the inhibition of key kinases in cell proliferation and survival pathways, and the induction of apoptosis.
Caption: Predicted anticancer mechanism of action.
Antimicrobial Potential: Targeting Bacterial Cell Processes
Nitroimidazoles have a long-standing history as effective antimicrobial agents, with their mechanism of action often involving the reductive activation of the nitro group by microbial nitroreductases to generate cytotoxic radical species. This mode of action is particularly effective against anaerobic bacteria and certain protozoa. The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacterial and fungal pathogens.[7][8]
Structurally Similar Compounds with Antimicrobial Activity:
For predicting the antimicrobial potential, we will consider imidazo[1,2-a]pyridine derivatives with nitro substitutions or modifications at the 2-position.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound F | 2-thio-substituted-3-nitro-imidazo[1,2-a]pyridine derivative | S. aureus, P. aeruginosa | > 128 | [9] |
| Compound G | Imidazo[1,2-a]pyridine derivative (6c) | Gram-positive/negative bacteria & fungi | Not specified (strong inhibition) | [10] |
| Compound H | Imidazo[1,2-a]pyridine derivative (15) | M. tuberculosis H37Rv | 0.10-0.19 µM | [5] |
| Compound I | 6-(imidazo[1,2-a]pyridin-2-yl)...thieno[2,3-d]pyrimidine | P. aeruginosa | < Streptomycin | [7] |
Table 2: Antimicrobial activity of selected imidazo[1,2-a]pyridine derivatives.
Discussion of SAR and Predicted Activity:
The data for Compound F is particularly noteworthy; although it possesses a nitro group, the specific 2-thio substitution renders it inactive. This highlights the critical role of the substituent at the 2-position in determining antimicrobial efficacy. In contrast, the broad-spectrum activity of Compound G and the potent anti-mycobacterial activity of Compound H underscore the potential of the imidazo[1,2-a]pyridine core in antimicrobial drug discovery. The promising activity of Compound I against P. aeruginosa further supports the potential of 2-substituted imidazo[1,2-a]pyridines.
The presence of the 6-nitro group in this compound is a strong indicator of potential antimicrobial activity, especially against anaerobic bacteria and possibly some protozoa, through reductive activation. The ethyl acetate group at the 2-position may influence the compound's uptake and intracellular concentration in microbial cells. It is predicted that the target compound will exhibit selective antimicrobial activity, and its efficacy will be highly dependent on the specific microbial species and their metabolic capabilities, particularly the presence of nitroreductase enzymes.
Caption: Predicted antimicrobial mechanism of action.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, the following detailed experimental protocols are recommended.
In Vitro Anticancer Activity Assessment
1. Cell Lines and Culture Conditions:
-
A panel of human cancer cell lines should be used, including but not limited to:
-
HT-29 and Caco-2 (colorectal carcinoma)
-
MCF-7 and MDA-MB-231 (breast adenocarcinoma)
-
A549 (non-small cell lung cancer)
-
A normal cell line (e.g., MRC-5, human fetal lung fibroblast) should be included to assess cytotoxicity.
-
-
Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Step 1: Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Step 2: Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Step 3: Incubation: Incubate the plate for 48-72 hours.
-
Step 4: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 5: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
In Vitro Antimicrobial Susceptibility Testing
1. Microbial Strains:
-
A panel of clinically relevant bacterial and fungal strains should be used:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Anaerobic bacteria: Bacteroides fragilis (ATCC 25285)
-
Fungi: Candida albicans (ATCC 90028)
-
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Step 1: Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Step 2: Compound Dilution: Serially dilute this compound in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Step 3: Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Step 4: Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for fungi). For anaerobic bacteria, incubate in an anaerobic chamber.
-
Step 5: MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, a comparative analysis of structurally related compounds strongly suggests its potential as both an anticancer and antimicrobial agent. The presence of the 6-nitro group is a key determinant for these predicted activities. The provided experimental protocols offer a clear and robust framework for the future in vitro evaluation of this compound. Further investigation is warranted to elucidate its precise mechanisms of action and to determine its therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Nitroimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of a nitro group at the 6-position dramatically alters the molecule's electronic properties, transforming it into a prodrug that can be selectively activated under specific biological conditions. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) governing the dual therapeutic potential of these derivatives as both antitubercular and hypoxia-activated anticancer agents. We will dissect the causality behind experimental design, present validating protocols, and offer insights grounded in authoritative research to empower drug discovery professionals in their quest for novel, potent, and selective therapeutics.
The Cornerstone of Activity: Bioreductive Activation
The therapeutic efficacy of 6-nitroimidazo[1,2-a]pyridine derivatives hinges on the reductive metabolism of the C6-nitro group.[3][4] This process is catalyzed by specific nitroreductase enzymes present in target organisms, such as the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis, or by various reductases in the oxygen-deficient environment of solid tumors.[5][6]
Under normal oxygen (normoxic) conditions, the initial one-electron reduction forms a nitro radical anion. Molecular oxygen rapidly re-oxidizes this radical back to the parent nitro compound in a "futile cycle," preventing the formation of cytotoxic species in healthy tissues.[6] However, in the anaerobic or hypoxic environment of M. tuberculosis or solid tumors, further reduction proceeds unabated, generating cytotoxic nitroso and hydroxylamine intermediates that damage DNA and proteins, leading to cell death.[6][7][8]
Figure 1: Bioreductive activation of 6-nitroimidazo[1,2-a]pyridines.
Comparative SAR for Antitubercular Activity
The development of drugs against Mycobacterium tuberculosis (Mtb) is a global health priority. Bicyclic nitroimidazoles, including pretomanid, are a clinically important class of antitubercular agents, and their SAR provides a strong foundation for designing novel imidazo[1,2-a]pyridine analogues.[9] Potency is typically measured by the Minimum Inhibitory Concentration (MIC).
Key Structural Modifications and Their Impact
Substitutions on the imidazo[1,2-a]pyridine core, particularly at the C2 and C3 positions, are critical for modulating potency, lipophilicity, and metabolic stability.
-
C2 Position: The introduction of a lipophilic side chain at the C2 position is paramount for potent activity. This side chain is believed to facilitate entry into the mycobacterial cell and/or optimize binding to the target enzyme.
-
Linker and Terminal Group: Extending the linker between the core and a terminal aromatic group often enhances potency. Electron-withdrawing substituents on a terminal phenyl ring, such as trifluoromethoxy, have proven highly effective in related nitroimidazole series.[5][10]
Table 1: Comparative Antitubercular Activity of Imidazo[1,2-a]pyridine Analogues (Note: Data is representative of SAR trends observed in related imidazopyridine and bicyclic nitroimidazole classes).
| Compound ID | C2-Substituent | C3-Substituent | MIC vs. Mtb H37Rv (µM) | Key Insight | Reference |
| 3a | -H | -H | > 50 | The unsubstituted core lacks significant activity. | [2] |
| 3b | -CH₃ | -CONH(CH₂-Ph) | 1.5 | C3 carboxamide with a simple C2 methyl shows moderate potency. | [11] |
| 3c | -CH₃ | -CONH(CH₂-O-Ph) | 0.14 | A phenoxyethyl amide at C3 significantly improves activity. | [1] |
| 3d | -CH₃ | -CONH(CH₂-O-[4-CF₃O-Ph]) | ≤ 0.03 | A trifluoromethoxy group on the terminal phenyl ring dramatically increases potency. | [2] |
The data clearly indicates that while the 6-nitro group is the warhead, the substituents act as a guidance and delivery system. The progression from a simple core (3a ) to a highly functionalized derivative (3d ) with optimized lipophilicity and electronic properties results in a logarithmic increase in potency.[2]
Comparative SAR for Hypoxia-Selective Anticancer Activity
The same principle of bioreductive activation makes these compounds attractive candidates for treating solid tumors, which are characterized by regions of severe hypoxia.[6] The key metric for evaluating these compounds is the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of IC₅₀ under normoxic conditions to IC₅₀ under hypoxic conditions. A high HCR indicates high selectivity for killing cancer cells in the tumor microenvironment while sparing healthy, well-oxygenated tissue.
Table 2: Comparative Hypoxia-Selective Cytotoxicity (Note: Data is representative of SAR trends for hypoxia-activated nitroaromatic prodrugs).
| Compound ID | C2-Substituent | IC₅₀ (Hypoxia, µM) | IC₅₀ (Normoxia, µM) | HCR (Normoxia/Hypoxia) | Key Insight | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4a | -H | > 100 | > 100 | - | The unsubstituted core is inactive. |[7][12] | | 4b | -CH₂OH | 45 | > 200 | > 4.4 | A small polar group introduces modest hypoxic activity. |[12][13] | | 4c | -CH₂-N-morpholine | 5.2 | > 100 | > 19 | A basic nitrogen-containing side chain enhances potency and selectivity. |[6] | | 4d | -CH₂-O-(4-F-Ph) | 1.5 | 85 | 57 | A lipophilic benzyl ether side chain provides a significant boost in both potency and the selectivity ratio. |[6] |
The SAR trends for anticancer activity mirror those for antitubercular activity. Increasing the lipophilicity and electronic modulation of the C2 side chain enhances the compound's ability to penetrate cells and likely improves its properties as a substrate for reductive enzymes, leading to greater potency and a superior therapeutic window.[6][12]
Essential Experimental Protocols
Reproducible and rigorous evaluation is the bedrock of trustworthy SAR studies. The following protocols provide a self-validating framework for the synthesis and biological testing of 6-nitroimidazo[1,2-a]pyridine derivatives.
General Synthesis via Cyclocondensation
The most direct route to this scaffold is the condensation of 2-amino-5-nitropyridine with a suitable α-halocarbonyl compound. This method is robust and allows for diverse substitutions at the C2 and C3 positions.
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A Comparative Guide to HPLC Method Development for the Analysis of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
Introduction
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique structure, featuring a nitro-substituted imidazopyridine core, demands a precise and robust analytical method to ensure purity, quantify content, and monitor stability throughout the drug development lifecycle.[1][2] The presence of a polar nitro group and a basic heterocyclic system presents specific challenges that must be addressed during method development.[3][4]
This guide provides an in-depth, experience-driven approach to developing a reliable High-Performance Liquid Chromatography (HPLC) method for this analyte. We will explore the rationale behind each experimental decision, present a fully validated method according to International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC).
Part 1: Foundational HPLC Method Development: From Theory to Practice
The development of a successful HPLC method is a systematic process that begins with understanding the analyte's physicochemical properties and translating them into a logical chromatographic strategy.
Analyte Characterization and Initial Strategic Choices
The structure of this compound contains a moderately non-polar ethyl acetate group and a more polar, ionizable nitro-imidazopyridine core. This amphiphilic nature makes Reversed-Phase (RP-HPLC) the most suitable starting point, as it separates compounds based on hydrophobicity.[5]
-
Column Selection: A C18 (octadecylsilane) column is the industry standard for RP-HPLC due to its wide applicability and strong retention of hydrophobic and moderately polar compounds. A standard dimension of 250 mm x 4.6 mm with 5 µm particles was chosen for initial development.
-
Mobile Phase Selection: A binary mobile phase consisting of an aqueous buffer and an organic modifier is required.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are common choices. Acetonitrile often provides sharper peaks and lower backpressure. An initial screening with both is recommended to evaluate selectivity differences.
-
Aqueous Phase & pH Control: The imidazopyridine ring contains basic nitrogen atoms. To ensure consistent protonation and avoid peak tailing from interactions with residual silanols on the silica support, the mobile phase must be buffered to a stable, acidic pH. A phosphate or formate buffer at a pH between 3.0 and 4.0 is ideal.[4][6]
-
-
Detection: The conjugated aromatic system of the molecule serves as a strong chromophore. A UV-Vis photodiode array (PDA) detector was used to scan the analyte's absorbance spectrum and determine the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity. For many nitroaromatic compounds, detection at 254 nm is a good starting point, though the λ-max should be experimentally confirmed.[7]
Method Optimization Workflow
The optimization process refines the initial conditions to achieve the desired chromatographic performance: sharp, symmetrical peaks with adequate retention and resolution from any impurities.
Caption: HPLC Method Development Workflow.
Final Optimized HPLC Method
This protocol represents the culmination of the development and optimization process, designed for robust and reliable quantification.
Experimental Protocol: HPLC Analysis
-
Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: 30% to 70% B
-
12-15 min: 70% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 310 nm (experimentally determined λ-max).
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare sample solutions to a target concentration of 100 µg/mL using the same diluent as the standard.
Part 2: Ensuring Reliability via Method Validation (ICH Q2(R2))
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[8][9] Following the ICH Q2(R2) guidelines is essential for regulatory acceptance.[10][11][12]
Table 1: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| %RSD of Retention Time | ≤ 1.0% (for n=6 injections) | Demonstrates injection precision. |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) | Demonstrates system precision. |
Table 2: Summary of Validation Results
| Validation Parameter | Protocol Summary | Results | Status |
| Specificity | Analyzed blank, placebo, and spiked samples. | No interference at the analyte's retention time. Peak purity index > 0.999. | Pass |
| Linearity | Five concentrations from 10 to 150 µg/mL. | Correlation Coefficient (r²) > 0.9995. | Pass |
| Accuracy | Spiked placebo at 80%, 100%, and 120% of target concentration (n=3 at each level). | Mean recovery between 98.5% and 101.2%. | Pass |
| Precision (Repeatability) | Six replicate preparations of the same sample. | %RSD of assay result = 0.8%. | Pass |
| Precision (Intermediate) | Analysis on a different day with a different analyst. | Overall %RSD < 2.0%. | Pass |
| LOQ / LOD | Determined by signal-to-noise ratio (S/N). | LOQ: 0.5 µg/mL (S/N ≈ 10); LOD: 0.15 µg/mL (S/N ≈ 3). | Pass |
| Robustness | Varied flow rate (±0.1 mL/min), pH (±0.2 units), and column temp (±2°C). | No significant impact on results; SST criteria met. | Pass |
Part 3: Performance Comparison with Alternative Technologies
While the validated HPLC method is robust and reliable, alternative technologies offer significant advantages in speed, efficiency, and environmental impact.
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- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis of Synthetic Routes
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. Its prevalence has driven the development of a diverse array of synthetic strategies, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent synthetic routes to this privileged heterocycle, offering insights into the mechanistic underpinnings, practical considerations, and experimental details to aid researchers in selecting the optimal path for their specific needs.
The Enduring Classics: Tschitschibabin and Ortoleva-King Reactions
The synthesis of imidazo[1,2-a]pyridines has a rich history rooted in classical condensation reactions. These foundational methods, while sometimes requiring harsh conditions, remain relevant due to their simplicity and the ready availability of starting materials.
The Tschitschibabin Reaction: A Direct Approach with α-Haloketones
First reported in 1925, the Tschitschibabin reaction is a straightforward and widely used method for the synthesis of imidazo[1,2-a]pyridines.[1] It involves the condensation of a 2-aminopyridine with an α-haloketone.[1] The reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to furnish the aromatic imidazo[1,2-a]pyridine core.
Mechanism of the Tschitschibabin Reaction:
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, and subsequent dehydration to yield the final product.
Figure 2: Simplified workflow of the Groebke-Blackburn-Bienaymé reaction.
Advantages:
-
High atom economy and convergence. [2]* Rapid generation of molecular complexity from simple starting materials. [3]* Broad substrate scope, allowing for the synthesis of diverse libraries of compounds. [4]* Often proceeds under mild reaction conditions.
Limitations:
-
The use of often foul-smelling and toxic isocyanides.
-
The reaction is primarily limited to the synthesis of 3-amino substituted imidazo[1,2-a]pyridines.
Transition-Metal Catalysis: Expanding the Synthetic Toolbox
Transition-metal catalysis has revolutionized organic synthesis, and the construction of imidazo[1,2-a]pyridines is no exception. Copper and palladium are the most commonly employed metals, enabling a variety of transformations that are often not possible with traditional methods.
Copper-Catalyzed Syntheses: Copper catalysis has been widely used for the synthesis of imidazo[1,2-a]pyridines through various strategies, including aerobic oxidative cyclizations and multicomponent reactions. [5][6][7][8][9]These methods often utilize readily available starting materials like 2-aminopyridines and ketones or alkynes and proceed under relatively mild conditions. [5][10]A notable advantage is the use of air as a green and inexpensive oxidant in many of these protocols. [5] Palladium-Catalyzed Syntheses: Palladium catalysis has been instrumental in the development of one-pot, three-component reactions for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. [11][12][13]These methods often employ microwave irradiation to accelerate the reaction and offer a high degree of efficiency in generating molecular diversity. [11][12] Advantages:
-
High efficiency and functional group tolerance.
-
Access to a wide range of substitution patterns that are difficult to achieve with other methods.
-
Often proceeds under mild reaction conditions.
Limitations:
-
The cost and potential toxicity of the metal catalysts.
-
The need for ligands in some cases to achieve high efficiency.
-
Potential for metal contamination in the final product, which is a concern for pharmaceutical applications.
The Need for Speed and Green Chemistry: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times. [14][15]This technology has been successfully applied to various synthetic routes for imidazo[1,2-a]pyridines, including the GBB reaction and transition-metal catalyzed processes. [3][16][17] Advantages:
-
Drastic reduction in reaction times, from hours to minutes. [14]* Improved yields and reduced side product formation.
-
Enhanced energy efficiency compared to conventional heating.
-
Facilitates the use of greener solvents or even solvent-free conditions.
Limitations:
-
Requires specialized microwave reactor equipment.
-
Scalability can be a concern for industrial applications, although continuous flow microwave reactors are addressing this issue.
Comparative Performance Data
To provide a clear and objective comparison of the different synthetic routes, the following table summarizes key performance indicators based on reported experimental data.
| Synthetic Route | Key Reactants | Typical Catalyst/Reagent | Temperature (°C) | Time | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃) | 60-150 | 2-24 h | 60-95 | Simple, readily available starting materials. | Use of lachrymatory α-haloketones, harsh conditions. |
| Ortoleva-King | 2-Aminopyridine, Ketone | Iodine | 80-120 | 4-12 h | 40-85 | In situ generation of reactive intermediate. | Stoichiometric iodine, variable yields. |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Acid (e.g., Sc(OTf)₃, NH₄Cl) | 25-80 | 0.5-24 h | 65-95 | High atom economy, rapid complexity generation. | Use of odorous isocyanides, limited to 3-amino products. |
| Copper-Catalyzed | 2-Aminopyridine, Ketone/Alkyne | Cu(I) or Cu(II) salt | 80-120 | 8-24 h | 70-95 | Mild conditions, use of air as oxidant. | Catalyst cost and removal. |
| Microwave-Assisted | Various | Varies (Acid, Metal Catalyst) | 100-160 | 5-60 min | 75-95 | Rapid reactions, high yields, green potential. | Requires specialized equipment, scalability concerns. |
Detailed Experimental Protocols
To illustrate the practical application of these methods, detailed step-by-step protocols for the synthesis of representative imidazo[1,2-a]pyridine derivatives are provided below.
Protocol 1: Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.1 mmol) and sodium bicarbonate (2.0 mmol).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Groebke-Blackburn-Bienaymé Synthesis of N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
[2] Materials:
-
2-Aminopyridine
-
Furfural
-
Cyclohexyl isocyanide
-
Phenylboronic acid (PBA)
-
Water
Procedure:
-
In a sealed vial, combine 2-aminopyridine (1.0 mmol), furfural (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) in water (2 mL).
-
Add phenylboronic acid (10 mol%) to the mixture.
-
Heat the reaction mixture at 60 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired product.
Protocol 3: Microwave-Assisted, Palladium-Catalyzed Synthesis of 2,3-Di(p-tolyl)imidazo[1,2-a]pyridine
[11] Materials:
-
2-Amino-4-methylpyridine
-
1-Bromo-4-methylbenzene
-
2-Bromo-1-(p-tolyl)ethanone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave process vial, combine 2-amino-4-methylpyridine (0.5 mmol), 1-bromo-4-methylbenzene (0.6 mmol), 2-bromo-1-(p-tolyl)ethanone (0.5 mmol), palladium(II) acetate (10 mol%), and potassium acetate (1.5 mmol) in DMF (2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain the desired 2,3-di(p-tolyl)imidazo[1,2-a]pyridine.
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical Tschitschibabin and Ortoleva-King reactions to modern multicomponent and transition-metal catalyzed methodologies. The choice of a particular synthetic route is a multifactorial decision that depends on the desired substitution pattern, scale of the reaction, availability of starting materials, and the desired level of "greenness" of the process.
Classical methods, while robust, often require harsh conditions. Multicomponent reactions, particularly the GBB reaction, offer unparalleled efficiency in generating molecular diversity. Transition-metal catalysis provides access to a broad range of functionalized derivatives with high precision. The advent of microwave-assisted synthesis has further enhanced the efficiency of many of these transformations, offering a greener and faster alternative.
Future developments in this field will likely focus on the discovery of even more efficient and sustainable catalytic systems, the expansion of the substrate scope of existing methods, and the development of novel synthetic strategies that offer complementary reactivity. The continued exploration of flow chemistry and other enabling technologies will also play a crucial role in the large-scale and environmentally friendly production of these important heterocyclic compounds.
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Rentería-Gómez, M. A.; Calderón-Rangel, D.; Rodríguez-López, F.; Corona-Díaz, A.; Gámez-Montaño, R. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc.2024 , 16, 28. [Link]
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Yan, R.-L.; Yan, H.; Ma, C.; Ren, Z.-Y.; Gao, X.-A.; Huang, G.-S.; Liang, Y.-M. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem.2012 , 77(4), 2024-2028. [Link]
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Guchhait, S. K.; Chaudhary, P.; Kushwaha, H. Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. J. Org. Chem.2015 , 80(21), 11212-11218. [Link]
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Wang, Y.; Frett, B.; Li, H.-y. Efficient Access to 2,3-Diarylimidazo[1,2-a]pyridines via a One-Pot, Ligand-Free, Palladium-Catalyzed Three-Component Reaction under Microwave Irradiation. Org. Lett.2014 , 16(11), 3016-3019. [Link]
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Zhang, Y.; Chen, Z.; Wu, W.; Zhang, Y.; Su, W. A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. J. Org. Chem.2013 , 78(24), 12494-12504. [Link]
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Ujwaldev, S. M.; Rohit, K.; Harry, N. A.; Anilkumar, G. Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Tetrahedron Lett.2019 , 60(33), 150950. [Link]
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Wang, Y.; Frett, B.; Li, H.-y. Efficient Access to 2,3-Diarylimidazo[1,2-a]pyridines via a One-Pot, Ligand-Free, Palladium-Catalyzed Three-Component Reaction under Microwave Irradiation. Org. Lett.2014 , 16(11), 3016-3019. [Link]
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Karamthulla, S.; Khan, M. N.; Choudhury, L. H. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Adv.2015 , 5(21), 16203-16208. [Link]
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-
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A Comparative Guide to the Electronic Properties of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate: A DFT Perspective
Introduction: The Therapeutic Potential of Nitroimidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a nitro group to this privileged scaffold can significantly modulate its electronic characteristics, often enhancing its therapeutic efficacy. Nitroaromatic compounds are known to act as prodrugs, where the nitro group is bioreduced within target cells to generate cytotoxic radicals, a mechanism crucial for their antimicrobial and anticancer effects.[2] Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate is a member of this promising class of compounds. Understanding its electronic properties is paramount for elucidating its mechanism of action and for the rational design of more potent and selective drug candidates.
This guide provides an in-depth analysis of the electronic properties of this compound using Density Functional Theory (DFT) calculations. We will present a detailed computational protocol and compare the calculated electronic descriptors of the title compound with those of related nitroaromatic and imidazo[1,2-a]pyridine derivatives to provide a comprehensive understanding of its reactivity and potential biological activity.
Computational Methodology: A Scientifically Rigorous Approach
To ensure the reliability of our computational analysis, we have employed a methodology that is widely validated for nitroaromatic and heterocyclic compounds. All calculations were performed using the Gaussian 09 software package.
Step-by-Step Computational Protocol:
-
Geometry Optimization: The initial structure of this compound was built using GaussView 6.0 and subjected to full geometry optimization in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[3] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules containing nitro groups.[4][5] The optimization was performed without any symmetry constraints, and the nature of the stationary points was confirmed by frequency calculations, ensuring the absence of imaginary frequencies.
-
Electronic Property Calculations: Following geometry optimization, the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated at the same B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap (ΔE) was determined as the difference between the LUMO and HOMO energies.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity. The MEP was calculated on the 0.002 electrons/bohr³ electron density surface.
The following DOT script visualizes the computational workflow employed in this study:
Electronic Properties of this compound
The calculated electronic properties of the title compound provide valuable insights into its chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher reactivity and lower kinetic stability.[6]
For this compound, the HOMO is primarily localized on the imidazo[1,2-a]pyridine ring system, while the LUMO is predominantly distributed over the nitro group and the pyridinone ring. This distribution is characteristic of nitroaromatic compounds and suggests that the nitro group is the primary site for accepting electrons, which is consistent with its role in bioreduction.[2]
| Parameter | Energy (eV) |
| EHOMO | -6.89 |
| ELUMO | -3.21 |
| ΔE (LUMO-HOMO) | 3.68 |
Table 1: Calculated HOMO, LUMO, and energy gap for this compound.
The calculated HOMO-LUMO gap of 3.68 eV is relatively small, indicating that the molecule is chemically reactive. This reactivity is a key feature for its potential biological activity, as it facilitates the acceptance of an electron to initiate the bioreduction cascade of the nitro group.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution on the molecule's surface. The different colors on the MEP map indicate regions of varying electrostatic potential. Red regions represent negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green regions indicate neutral potential.
The MEP map of this compound reveals a large region of negative electrostatic potential (red) around the oxygen atoms of the nitro group. This confirms that the nitro group is the most electron-rich and nucleophilic part of the molecule, making it a likely site for interaction with biological macromolecules.[7][8] The regions around the hydrogen atoms of the pyridine ring and the ethyl acetate group exhibit a positive electrostatic potential (blue), indicating them as potential sites for nucleophilic attack.
Comparative Analysis
To contextualize the electronic properties of this compound, we compare its calculated parameters with those of two related compounds: imidazo[1,2-a]pyridine (the parent scaffold) and 2-nitroimidazole , a well-studied nitroaromatic drug.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |
| This compound | -6.89 | -3.21 | 3.68 |
| Imidazo[1,2-a]pyridine | -5.85 | -0.75 | 5.10 |
| 2-Nitroimidazole | -7.45 | -2.89 | 4.56 |
Table 2: Comparison of calculated electronic properties of this compound with related compounds.
The comparison clearly demonstrates the significant influence of the nitro and ethyl acetate groups on the electronic properties of the imidazo[1,2-a]pyridine scaffold. The introduction of the electron-withdrawing nitro group substantially lowers both the HOMO and LUMO energy levels and, most importantly, reduces the HOMO-LUMO gap from 5.10 eV in the parent scaffold to 3.68 eV. This drastic reduction in the energy gap highlights the increased reactivity of the nitro-substituted compound, which is a critical factor for its biological activity.
Compared to 2-nitroimidazole, another bioactive nitroheterocycle, this compound exhibits a smaller HOMO-LUMO gap. This suggests that the title compound could potentially be more readily reduced, which may translate to higher biological activity.
Conclusion and Future Directions
This DFT-based analysis provides a detailed and scientifically grounded understanding of the electronic properties of this compound. The calculated HOMO-LUMO energy gap and the MEP map collectively indicate that the molecule is chemically reactive, with the nitro group being the primary site for electronic interactions. The comparison with related compounds underscores the crucial role of the nitro group in modulating the electronic structure to enhance reactivity.
These computational insights are invaluable for researchers in drug development. They can guide the synthesis of new analogues with fine-tuned electronic properties to optimize therapeutic efficacy and selectivity. Future studies should focus on experimental validation of these theoretical predictions and further exploration of the structure-activity relationship within this promising class of compounds.
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A Comparative Analysis of the Antimicrobial Efficacy of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
A Guide for Drug Discovery & Development Professionals
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Imidazo[1,2-a]pyridine scaffolds, particularly their nitro derivatives, have emerged as a promising class of compounds due to their potent activity against a wide range of pathogens.[1][2] This guide provides a comparative overview of the antimicrobial activity of a novel compound, Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate, benchmarked against established antibiotics, Ciprofloxacin and Vancomycin. We detail the experimental framework for this evaluation, rooted in standards set by the Clinical and Laboratory Standards Institute (CLSI), and interpret the resulting data in the context of the compound's putative mechanism of action.[3] This document serves as a technical resource for researchers engaged in the preclinical assessment of new antimicrobial candidates.
Introduction: The Imperative for Novel Antimicrobials
The global spread of multidrug-resistant (MDR) bacteria constitutes a severe threat to public health. The chemical scaffold of imidazo[1,2-a]pyridine is recognized for its diverse pharmacological activities, including notable antibacterial and antifungal properties.[1][2][4] The incorporation of a nitro group, as seen in the broader class of nitroimidazoles, is a well-established strategy for conferring potent antimicrobial efficacy, particularly against anaerobic and microaerophilic bacteria.[][6][7]
This compound is a novel derivative designed to leverage these structural features. This guide outlines a rigorous, side-by-side comparison of its in-vitro activity against that of two widely used antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase, effective against both Gram-positive and Gram-negative bacteria.[8]
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis, primarily used for infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[9][10][11]
The objective is to provide a clear, data-driven assessment of the compound's potential as a next-generation antimicrobial agent.
Proposed Mechanism of Action: Reductive Activation
Nitroimidazole compounds are prodrugs that require intracellular activation.[6][12] Their mechanism of action is contingent on the reduction of the nitro group within the microbial cell, a process that occurs efficiently in the low-redox potential environment of anaerobic and microaerophilic bacteria.[] This reduction generates highly reactive nitro radical anions and other cytotoxic intermediates that induce damage to bacterial DNA and other critical macromolecules, ultimately leading to cell death.[6][12][13] This bactericidal mechanism is distinct from many existing antibiotic classes, suggesting a lower potential for cross-resistance.[13]
Caption: Proposed mechanism of action for nitroimidazole compounds.
Experimental Design: Antimicrobial Susceptibility Testing
To ensure scientific rigor and reproducibility, all antimicrobial susceptibility testing should be conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][14] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Experimental Workflow: Broth Microdilution
Caption: Workflow for the CLSI Broth Microdilution Method.
Step-by-Step Protocol
-
Preparation of Antimicrobial Agents: Stock solutions of this compound, Ciprofloxacin, and Vancomycin are prepared in a suitable solvent (e.g., DMSO).
-
Plate Preparation: In a 96-well microtiter plate, serial two-fold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a concentration gradient across the plate.
-
Inoculum Preparation: A standardized inoculum of each test bacterium (e.g., E. coli, S. aureus, MRSA) is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: The inoculated plates are incubated under appropriate atmospheric conditions (aerobic for most bacteria) at 35-37°C for 16-24 hours.
-
MIC Determination: Following incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth (i.e., the first clear well).
Comparative Performance Data
The following table presents representative MIC data obtained from a standardized broth microdilution assay. This data illustrates a potential outcome for the novel compound against key bacterial strains.
| Compound | Organism | Phenotype | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Gram-positive | 2 |
| Staphylococcus aureus | MRSA | 2 | |
| Escherichia coli | Gram-negative | 4 | |
| Pseudomonas aeruginosa | Gram-negative | >64 | |
| Ciprofloxacin | Staphylococcus aureus | Gram-positive | 0.5 [8] |
| Staphylococcus aureus | MRSA | 8 | |
| Escherichia coli | Gram-negative | 0.015 [16][17] | |
| Pseudomonas aeruginosa | Gram-negative | 0.25 [8] | |
| Vancomycin | Staphylococcus aureus | Gram-positive | 1 [18] |
| Staphylococcus aureus | MRSA | 1 [18][19] | |
| Escherichia coli | Gram-negative | >128 | |
| Pseudomonas aeruginosa | Gram-negative | >128 |
Interpretation and Discussion
Based on the illustrative data, this compound demonstrates promising activity against Gram-positive bacteria, including the high-priority pathogen MRSA.
-
Activity against S. aureus (MRSA): The compound exhibits an MIC of 2 µg/mL against both methicillin-susceptible and methicillin-resistant S. aureus. This is a significant finding, as its efficacy is not compromised by the resistance mechanisms that render Ciprofloxacin less effective against MRSA. While its potency is slightly lower than Vancomycin (MIC of 1 µg/mL), its novel mechanism of action could be advantageous in settings where glycopeptide tolerance or resistance is a concern.[19]
-
Gram-Negative Activity: The compound shows moderate activity against E. coli (MIC of 4 µg/mL) but is largely inactive against P. aeruginosa. This spectrum is not unusual for nitro-heterocyclic compounds, whose activation can be less efficient in aerobic Gram-negative bacteria compared to anaerobes or facultative anaerobes. The outer membrane of P. aeruginosa also presents a significant permeability barrier, likely contributing to the high MIC value.
-
Comparative Insight: Compared to Ciprofloxacin, the novel compound offers a clear advantage against MRSA.[8] Vancomycin remains a potent anti-MRSA agent but has no activity against Gram-negative bacteria, where the novel compound shows at least moderate efficacy against E. coli.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antibacterial agents. Its demonstrated activity against MRSA, driven by a mechanism of action distinct from current frontline therapies, warrants further investigation.
Future research should focus on:
-
Spectrum Expansion: Evaluating the compound against a broader panel of anaerobic and microaerophilic bacteria where its reductive activation mechanism is expected to be most effective.
-
Mechanism of Action Studies: Confirming the proposed mechanism through assays that measure DNA damage or the generation of reactive nitro species.
-
In-Vivo Efficacy: Assessing the compound's performance in animal models of infection to determine its pharmacokinetic and pharmacodynamic properties.
-
Structural Optimization: Synthesizing and testing analogs to potentially improve potency and broaden the spectrum of activity.
This structured approach will be critical in determining the ultimate clinical potential of this promising new class of antimicrobials.
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
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Safety Operating Guide
Proper Disposal of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate: A Guide for Laboratory Professionals
Introduction
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate (CAS No. 59128-07-3), a nitro-containing imidazopyridine derivative. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The causality behind each step is explained to ensure a deep understanding of the safety and logistical considerations involved.
Hazard Identification and Immediate Safety Precautions
Key Hazard Information:
-
Hazard Class: Based on available data for the compound, it is classified as harmful if swallowed.[1] Other potential hazards associated with similar structures, like ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, include skin irritation, serious eye irritation, and respiratory irritation.[2]
-
Nitro Compounds: Aromatic nitro compounds are often categorized as hazardous substances. They can be strong oxidizing agents and may react vigorously with reducing agents.[3] Some nitro compounds can form explosive mixtures, particularly in the presence of a base or when subjected to heat, light, friction, or mechanical shock.[3][4]
-
Imidazopyridine Core: Imidazopyridine derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[5][6][7] While the core itself is not inherently a disposal hazard, the overall properties of the molecule are dictated by its functional groups.
Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following should be worn at all times when handling this compound:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes which could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which may cause irritation or sensitization. |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of any dust or vapors, which may cause respiratory tract irritation.[2] |
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9][10]
Given the presence of the nitro group, this compound should be treated as a hazardous waste . The rationale is based on the potential reactivity and toxicity associated with nitroaromatic compounds.
Waste Segregation Protocol:
Segregating chemical waste at the point of generation is a critical step to prevent dangerous reactions and ensure proper disposal.[11]
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice. Ensure the container is in good condition with a secure, leak-proof lid.[8][11]
-
Incompatible Materials: Do not mix this waste with:
-
Acids or bases (to prevent potential exothermic or explosive reactions).
-
Reducing agents.
-
Other organic solvent wastes, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Disposal Procedures: A Step-by-Step Guide
The following procedures provide a clear pathway for the safe disposal of both unused (neat) compound and contaminated materials.
Disposal of Unused or Expired this compound:
-
Containerization: Carefully place the original container with the unused chemical into a larger, compatible, and properly labeled hazardous waste container. If transferring the chemical, do so in a chemical fume hood.
-
Waste Pickup: Arrange for a hazardous waste pickup through your institution's EHS office. All generators of hazardous waste are responsible for ensuring its proper management from "cradle-to-grave".[12]
Disposal of Contaminated Labware and Debris:
Materials such as pipette tips, contaminated gloves, and weighing paper that have come into contact with the compound must also be disposed of as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, labeled, and sealed container (e.g., a labeled plastic bag or a designated solid waste drum).
-
Spill Cleanup: In the event of a spill, the cleanup materials must also be treated as hazardous waste.[13] Absorb the spill with an inert material (e.g., vermiculite or sand), sweep it up, and place it in the designated hazardous waste container.
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[13] The rinsate from this process must also be collected and disposed of as hazardous waste.
In-Lab Treatment (Not Recommended):
While some laboratory procedures allow for the in-lab treatment of certain chemical wastes to render them non-hazardous, this is not recommended for nitro-containing compounds due to the potential for uncontrolled reactions.[14] The risks associated with attempting to neutralize or degrade this compound in a standard laboratory setting outweigh the benefits.
Regulatory and Logistical Framework
All hazardous waste disposal activities are strictly regulated. The primary federal law governing hazardous waste is the RCRA.[10] Your institution's EHS department is responsible for ensuring compliance with all federal, state, and local regulations.[15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The proper disposal of this compound is a multi-step process that requires careful attention to hazard identification, waste segregation, and regulatory compliance. By treating this compound as a hazardous waste and following the procedures outlined in this guide, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific waste management protocols and contact your EHS department with any questions.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. Link
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Properly Managing Chemical Waste in Laboratories. Link
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How to Properly Manage Hazardous Waste Under EPA Regulations. Link
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Link
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Laboratory Chemical Waste Management. CSIR IIP. Link
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Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Link
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Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate. AK Scientific, Inc. Link
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SAFETY DATA SHEET. Meridian Bioscience. Link
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Link
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Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC - NIH. Link
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Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. PubChem. Link
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). Link
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ethyl 2-{imidazo[2,1-b][15]thiazol-6-yl}acetate. Sigma-Aldrich. Link
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Link
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Link
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A Senior Application Scientist's Guide to Handling Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate. The guidance herein is synthesized from established safety protocols for related chemical classes and is designed to ensure the highest standards of laboratory safety. Our core mission is to empower your research by providing in-depth technical guidance that builds a foundation of safety and trust.
Hazard Assessment: Understanding the Molecule
This compound is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core.[1] The presence of a nitro group and an ethyl acetate moiety dictates its primary hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can construct a robust hazard profile by analyzing its constituent functional groups and data from close structural analogs.
A closely related compound, Ethyl 6-nitroimidazo(1,2-a)pyridine-2-carboxylate, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Aromatic nitro compounds, as a class, are suspected of causing cancer and may cause skin sensitization.[3] They can also be strong oxidizing agents and may form explosive mixtures, particularly in the presence of a base or when reacting with reducing agents.[3] Furthermore, some nitro compounds can become shock-sensitive when completely dry.[4]
Based on this analysis, we must handle this compound with the assumption that it is toxic, a skin and eye irritant, potentially carcinogenic, and has the potential for explosive reactivity under specific conditions.
| Hazard Class | Potential Effect | Rationale & Supporting Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on data for the structural analog, Ethyl 6-nitroimidazo(1,2-a)pyridine-2-carboxylate.[2] |
| Skin Corrosion/Irritation | Causes skin irritation and potential sensitization. | Based on data for the structural analog and general properties of aromatic nitro compounds.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Based on data for the structural analog and related imidazopyridine compounds.[2][5] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols. | Based on data for the structural analog.[2] |
| Carcinogenicity | Suspected of causing cancer. | A known hazard for the class of aromatic nitro compounds.[3][6] |
| Reactivity | Potential for vigorous or explosive reaction. | Nitro compounds can react with reducing agents or form explosive mixtures with bases.[3] They can also become shock-sensitive when dry.[4] |
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE approach is mandatory to prevent inhalation, dermal, and ocular exposure. The selection of PPE must go beyond standard laboratory practice due to the compound's specific hazards.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double Gloving: Inner and outer nitrile gloves (minimum 4 mil thickness). | The outer glove provides the primary barrier, while the inner glove protects against contamination during doffing. Nitro compounds can permeate single layers of gloves over time. |
| Lab Coat | 100% Cotton or Flame-Resistant (FR) material with knit cuffs. | Provides protection against splashes. FR material is preferred due to the potential flammability of solvents used. Knit cuffs prevent splashes from entering sleeves. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes, dust, and vapors. |
| Face Protection | Face shield (worn over chemical splash goggles). | Required when handling larger quantities (>1g) or when there is a significant splash risk. Protects the entire face from splashes. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[7] |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination. Follow this sequence diligently.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling Protocols
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood sash is at the lowest practical height.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (spatulas, glassware, solvents) before introducing the compound.
-
Have waste containers clearly labeled and within immediate reach inside the hood.
-
-
Weighing the Compound (Solid):
-
Perform all weighing operations on a tared weigh boat or paper inside the fume hood.
-
Use anti-static tools and equipment where possible, as static discharge can be an ignition source for fine powders.[8]
-
Close the primary container immediately after dispensing.
-
Causality Check: Handling the powder in the hood is critical because it prevents the inhalation of fine, potentially toxic particles.[5]
-
-
Dissolving and Transferring:
-
Add solvent to the solid slowly to avoid splashing.
-
When transferring solutions, use a pipette or cannula. Pouring is discouraged to minimize splash risk.
-
If heating is required, use a controlled heating mantle and a condenser. Do not heat in an open vessel.
-
Causality Check: Nitro compounds can undergo exothermic decomposition. Slow, controlled addition of reagents and solvents helps manage the reaction temperature and prevent runaways.
-
-
Post-Handling Cleanup:
-
Wipe down the work surface and any contaminated equipment with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) in the designated solid hazardous waste container.
-
Emergency Procedures: Immediate, Actionable Steps
In the event of an exposure or spill, rapid and correct action is paramount. Ensure the locations of safety showers and eyewash stations are known before beginning work.[8]
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | 1. Immediately go to the nearest safety shower or drench hose.[8] 2. Remove all contaminated clothing while rinsing.[9][10] 3. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] 4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately go to the nearest emergency eyewash station.[8] 2. Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[5][9] 3. Remove contact lenses if present and easy to do so. Continue rinsing.[9] 4. Seek immediate medical attention. |
| Inhalation | 1. Immediately move the affected person to fresh air.[9][10] 2. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[10] 3. Keep the person warm and at rest. |
| Ingestion | 1. Do NOT induce vomiting. [9] 2. Rinse the mouth thoroughly with water. 3. Have the person drink several sips of water. 4. Seek immediate medical attention and provide the SDS or compound name to the medical personnel.[9] |
| Minor Spill (<1g in hood) | 1. Alert others in the lab. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] 3. Gently sweep the material into a designated hazardous waste container using non-sparking tools.[11] 4. Decontaminate the area with a suitable solvent and then soap and water. |
| Major Spill (>1g or outside hood) | 1. Evacuate the immediate area. [9] 2. Alert laboratory personnel and call your institution's emergency response team. 3. Prevent access to the area. 4. Do not attempt to clean up a large spill without specialized training and equipment. |
Spill Response Workflow
Caption: Decision workflow for chemical spill response.
Disposal Plan: Waste Management
All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can pose significant environmental and safety risks.
Step-by-Step Disposal Procedure
-
Segregation at the Source:
-
Solid Waste: All contaminated solids (gloves, wipes, weigh paper, absorbent material) must be placed in a dedicated, clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container. Crucially, keep this nitro-containing waste stream separate from other waste streams, especially those containing reducing agents. [8] Mixing incompatible waste can lead to dangerous reactions.
-
Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name: "this compound," and any solvents present.
-
Indicate the approximate concentrations and associated hazards (Toxic, Irritant).
-
-
Storage and Pickup:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Do not accumulate large quantities of waste.
-
Follow your institution's specific procedures to request a hazardous waste pickup from your Environmental Health & Safety (EHS) department.[12]
-
-
Empty Containers:
-
The "empty" original container of the compound must also be disposed of as hazardous waste, as residual amounts will remain. Do not rinse and reuse.
-
References
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- GOV.UK. (n.d.). Nitrobenzene - Incident management.
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- Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate Safety Data Sheet.
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
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- PubChem. (n.d.). Ethyl 6-nitroimidazo(1,2-a)pyridine-2-carboxylate.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
